3-Fluoro-4-(trifluoromethoxy)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-fluoro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLRUBHAAVGRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382606 | |
| Record name | 3-fluoro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473917-15-6 | |
| Record name | 3-fluoro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Due to the limited availability of public data for this specific compound, this guide leverages information on structurally analogous compounds to provide insights into its physicochemical properties, synthesis, and potential applications.
Chemical Identity and Properties
The expected physicochemical properties, based on its structure and data from similar compounds, are summarized below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Expected) | 3-Fluoro-4-(trifluoromethyl)benzaldehyde | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| CAS Number | Not available | 204339-72-0[2] | 67515-60-0[3][4] | 455-19-6[5] |
| Molecular Formula | C₈H₄F₄O₂[1] | C₈H₄F₄O[2] | C₈H₄F₄O[3][4] | C₈H₅F₃O[5] |
| Molecular Weight | 208.11 g/mol [1] | 192.11 g/mol [2] | 192.11 g/mol [3][4] | 174.12 g/mol [5] |
| Appearance | Solid (likely)[1] | Clear, colorless liquid[2] | Colorless to light yellow clear liquid[4] | Colorless oil[5] |
| Boiling Point | No data available | 199 °C[2] | 178 °C[3] | 66-67 °C / 13 mmHg[6] |
| Density | No data available | 1.383 g/mL[2] | 1.408 g/mL at 25 °C[3] | 1.275 g/mL at 25 °C[6] |
| Refractive Index | No data available | 1.454[2] | n20/D 1.457[3] | n20/D 1.463[6] |
Spectroscopic Data Overview
Detailed spectroscopic data for this compound is not publicly available. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.
Table 2: Expected and Observed Spectroscopic Data
| Technique | Expected for this compound | Data from Analogous Compounds (e.g., trifluoromethylbenzaldehydes) |
| ¹H NMR | Aromatic protons (multiplets), Aldehyde proton (singlet, downfield shift). | Aromatic protons (multiplets), Aldehyde proton (singlet, ~10 ppm). For 4-(trifluoromethyl)benzaldehyde, characteristic peaks are observed. |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Trifluoromethoxy carbon (quartet). | For 4-(trifluoromethyl)benzaldehyde, ¹³C NMR shows peaks at 192.6, 138.9, 133.8 - 133.2 (q, J = 90.6 Hz), 130.1, 126.09 (q, J = 3.7 Hz), 124.5, 122.7 ppm.[7] |
| ¹⁹F NMR | Two signals: one for the aromatic fluorine, one for the trifluoromethoxy group. | A single resonance for the CF₃ group is characteristic. |
| IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹), C-H stretch of aldehyde (~2720-2820 cm⁻¹), C-F and C-O stretches. | The IR spectrum of benzaldehyde is dominated by a strong C=O stretch near 1700–1720 cm⁻¹, aldehyde C–H stretches around 2720–2820 cm⁻¹, and aromatic C=C stretches at 1500–1600 cm⁻¹.[8] The NIST WebBook provides an IR spectrum for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.[9] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (208.11). | The NIST WebBook provides a mass spectrum for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.[9] |
Synthesis and Experimental Protocols
A plausible synthetic route could involve the trifluoromethoxylation of a suitable 3-fluorobenzaldehyde precursor. Recent advancements in catalytic trifluoromethoxylation reactions provide several potential pathways.[10]
Below is a general experimental protocol for a related transformation, the synthesis of 3-bromo-4-fluorobenzaldehyde, which illustrates a common methodology for the functionalization of a substituted benzaldehyde.
Experimental Protocol: Synthesis of 3-bromo-4-fluorobenzaldehyde (as an illustrative example) [11]
-
Solution A Preparation: Dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane.
-
Solution B Preparation: Dissolve 1.01 moles of sodium bromide in 100 mL of pure water, and with stirring, add 100 mL of 35% hydrochloric acid.
-
Reaction: Mix solution A and solution B at a temperature of 20-25 °C. Initiate ultrasonic waves and, under continuous stirring, add 1.02 moles of 8% sodium hypochlorite aqueous solution dropwise over 1 hour.
-
Work-up: After the addition is complete, continue ultrasonic treatment and stirring at the same temperature, then allow the mixture to stand for phase separation.
-
Purification: Separate the phases, wash the dichloromethane phase to neutrality, dry it, and remove the solvent. The crude product can be further purified by bulk melting crystallization at 31 °C to obtain the pure product.
Role in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy (-OCF₃) group is of increasing importance in drug design. Its introduction into a molecule can significantly impact its physicochemical and biological properties.[12][13]
Key contributions of the trifluoromethoxy group:
-
Enhanced Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a drug candidate's ability to cross cell membranes and increase its bioavailability.[12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can prolong the half-life of a drug.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of the aromatic ring, influencing its interactions with biological targets.[12]
-
Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of the molecule, potentially leading to more selective binding to a target protein.[10]
The benzaldehyde moiety itself is a versatile scaffold in medicinal chemistry, serving as a precursor for the synthesis of a wide array of bioactive molecules. The combination of the reactive aldehyde group with the beneficial properties of the fluoro and trifluoromethoxy substituents makes this compound a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
Specific safety data for this compound is limited. However, based on the data for analogous compounds, it should be handled with care.
General Safety Precautions:
-
Hazard Classifications (for analogous compounds): Acute toxicity (oral), skin irritation, eye irritation, and potential for respiratory irritation.[3]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. For some related compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
Disclaimer: This document is intended for informational purposes only and is based on data available for structurally related compounds. It is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the specific compound before handling.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
- 3. 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
- 10. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
3-Fluoro-4-(trifluoromethoxy)benzaldehyde: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable tools. The strategic incorporation of fluorine atoms or fluorine-containing moieties can profoundly alter a molecule's physicochemical and biological properties. Among these, the trifluoromethoxy (-OCF₃) group is of particular importance for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics.[1] This guide provides an in-depth technical overview of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a key building block that combines the unique features of a reactive aldehyde with the powerful influence of two distinct fluorine environments.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind this reagent's utility, offering field-proven insights into its application and handling.
Core Physicochemical and Structural Properties
This compound is a solid at room temperature.[2] Its structure features an aromatic ring substituted with three key functional groups: an aldehyde, a fluorine atom, and a trifluoromethoxy group. The interplay of these groups defines its reactivity and utility. The strongly electron-withdrawing nature of both the fluorine and trifluoromethoxy substituents significantly influences the electrophilicity of the aldehyde's carbonyl carbon, making it a highly versatile intermediate for a range of chemical transformations.
Key Property Summary
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₂ | [2] |
| Molecular Weight | 208.11 g/mol | |
| CAS Number | 473917-15-6 | [3] |
| Physical Form | Solid | |
| InChI Key | RQLRUBHAAVGRPW-UHFFFAOYSA-N | [2] |
| SMILES String | Fc1cc(C=O)ccc1OC(F)(F)F | [2] |
Structural Diagram
The unique arrangement of the substituents on the benzaldehyde core is critical to its chemical behavior.
References
In-Depth Technical Guide: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a key fluorinated building block in organic synthesis, with a particular focus on its physicochemical properties, synthesis, and applications in medicinal chemistry and drug discovery.
Core Physicochemical Properties
This compound is a substituted benzaldehyde derivative characterized by the presence of both a fluorine atom and a trifluoromethoxy group on the aromatic ring. These substitutions significantly influence the electronic properties of the molecule, rendering it a valuable intermediate for the synthesis of complex organic molecules.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₄O₂ | [1] |
| Molecular Weight | 208.11 g/mol | [1] |
| Appearance | Solid | |
| InChI | 1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11,12)/h1-4H | [1] |
| SMILES | O=Cc1cc(F)c(OC(F)(F)F)cc1 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the formylation of 2-fluoro-1-(trifluoromethoxy)benzene. A general synthetic workflow is outlined below.
Synthetic workflow for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
A detailed experimental protocol for the Vilsmeier-Haack formylation of 2-fluoro-1-(trifluoromethoxy)benzene is as follows:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 2-fluoro-1-(trifluoromethoxy)benzene in a suitable anhydrous solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and basify with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Applications in Drug Discovery and Development
The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make this compound a valuable building block in the synthesis of novel pharmaceutical agents. The trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the fluorine atom can modulate pKa and improve binding affinity.
A logical workflow for the utilization of this compound in a drug discovery program is depicted below.
Drug discovery workflow utilizing the target compound.
Safety Information
It is important to handle this compound with appropriate safety precautions.
| Hazard Information | Details |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H411 (Toxic to aquatic life with long lasting effects) |
| Precautionary Statements | P264, P270, P273, P301 + P312, P391, P501 |
Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. The information is curated for professionals in chemical research and drug development who utilize fluorinated building blocks for the synthesis of novel compounds.
Chemical Structure and Identifiers
This compound is an aromatic aldehyde characterized by the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. These substitutions are of significant interest in medicinal chemistry for their ability to modulate the electronic and pharmacokinetic properties of molecules.
The canonical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₈H₄F₄O₂[1] |
| Molecular Weight | 208.11 g/mol [1] |
| SMILES | Fc1cc(C=O)ccc1OC(F)(F)F[1] |
| InChI Key | RQLRUBHAAVGRPW-UHFFFAOYSA-N[1] |
| CAS Number | Not available |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | Solid[1] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Spectroscopic Characterization
While specific experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with splitting patterns influenced by fluorine-proton coupling. A downfield singlet for the aldehyde proton would be expected around 9.5-10.5 ppm.
-
¹³C NMR: The spectrum would display eight distinct carbon signals. The aldehyde carbonyl carbon would appear significantly downfield (around 190 ppm). The carbon attached to the trifluoromethoxy group would show a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: Two signals would be anticipated: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-F stretching vibrations, and C-O-C stretching bands.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 208.11. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the trifluoromethoxy group.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organofluorine chemistry. A potential two-step synthesis could involve the trifluoromethoxylation of a suitable phenolic precursor followed by formylation of the resulting intermediate.
Proposed Synthetic Pathway
A potential route could start from 3-fluoro-4-hydroxybenzaldehyde. The phenolic hydroxyl group can be converted to a trifluoromethoxy group using a trifluoromethylating agent.
Caption: Proposed synthetic workflow for this compound.
Generalized Experimental Protocol
Step 1: Trifluoromethoxylation of 3-Fluoro-4-hydroxybenzaldehyde
-
To a solution of 3-fluoro-4-hydroxybenzaldehyde in a suitable aprotic solvent (e.g., DMF or NMP), add a base (e.g., potassium carbonate or cesium carbonate).
-
Add a copper(I) catalyst (e.g., CuI).
-
Introduce the trifluoromethylating agent (e.g., trifluoromethyl iodide or a similar reagent).
-
Heat the reaction mixture under an inert atmosphere for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The incorporation of fluorine and trifluoromethoxy groups can significantly alter the properties of a parent molecule.
-
Modulation of Physicochemical Properties: The trifluoromethoxy group is highly lipophilic and can enhance a molecule's ability to cross cell membranes.
-
Metabolic Stability: The C-F bond is very strong, and the trifluoromethoxy group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Receptor Binding Affinity: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the electronic environment of the aromatic ring, potentially leading to enhanced binding affinity to biological targets.
Given these properties, this compound is a useful starting material for the synthesis of novel kinase inhibitors, ion channel modulators, and other potential therapeutic agents.
Safety Information
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed.[1]H411: Toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1]P273: Avoid release to the environment.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]P391: Collect spillage.[1]P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
It is essential to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.
References
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a valuable intermediate in the development of novel pharmaceuticals and other advanced materials. The described methodology is based on established chemical transformations, offering a practical approach for laboratory-scale synthesis. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
I. Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The pathway commences with the synthesis of the key intermediate, 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene, from a commercially available aniline precursor. This intermediate is then converted to the target aldehyde via a formylation reaction.
The selected synthetic strategy is outlined below:
-
Step 1: Synthesis of 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene via a Sandmeyer reaction starting from 3-fluoro-4-(trifluoromethoxy)aniline. This classical and reliable method allows for the introduction of the bromine atom at the desired position.
-
Step 2: Synthesis of this compound through formylation of the synthesized bromo-intermediate. This is achieved by a lithium-halogen exchange followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).
II. Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.
A. Step 1: Synthesis of 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene
This procedure is adapted from standard Sandmeyer reaction protocols for the conversion of anilines to aryl bromides.[1][2][3]
Materials:
-
3-Fluoro-4-(trifluoromethoxy)aniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water (H₂O)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), add 3-fluoro-4-(trifluoromethoxy)aniline (1.0 eq) to a stirred solution of 48% hydrobromic acid (2.5-3.0 eq).
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, the reaction mixture is gently warmed to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene can be purified by vacuum distillation.
-
B. Step 2: Synthesis of this compound
This protocol is based on the formylation of aryl halides via lithium-halogen exchange.[4][5]
Materials:
-
1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (from Step 1)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Lithium-Halogen Exchange:
-
To a solution of 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Formylation:
-
To the cooled solution, add anhydrous DMF (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
III. Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 3-Fluoro-4-(trifluoromethoxy)aniline | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | 258.99 | 75-85 | >95 (GC) |
| 2 | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | This compound | 208.11 | 60-70 | >97 (HPLC) |
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures described above.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Careful monitoring of reaction progress and rigorous purification of intermediates are crucial for achieving high yields and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Spectroscopic Data of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific molecule, this guide offers predicted data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for acquiring such data and a workflow for the spectroscopic characterization of a novel chemical entity.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including fluorinated and trifluoromethylated benzaldehyde derivatives.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.1 | s | - |
| Ar-H (adjacent to CHO) | 7.8 - 8.0 | d | ~2 |
| Ar-H (adjacent to F) | 7.6 - 7.8 | dd | ~8, ~2 |
| Ar-H (adjacent to OCF₃) | 7.3 - 7.5 | t | ~8 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 189 - 192 |
| C-F | 160 - 164 (d, ¹JCF ≈ 250-260 Hz) |
| C-OCF₃ | 145 - 149 (q, ²JCF ≈ 1.5-2.5 Hz) |
| C-CHO | 135 - 138 |
| Ar-CH (adjacent to CHO) | 130 - 133 |
| Ar-CH (adjacent to F) | 118 - 122 (d, ²JCF ≈ 20-25 Hz) |
| Ar-CH (adjacent to OCF₃) | 115 - 119 |
| CF₃ | 118 - 122 (q, ¹JCF ≈ 260-270 Hz) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |
| C=O (aldehyde) | 1700 - 1720 | Strong |
| C=C (aromatic) | 1580 - 1610 | Medium-Strong |
| C-O-C (aryl ether) | 1250 - 1300 | Strong |
| C-F (aryl) | 1200 - 1250 | Strong |
| C-F (trifluoromethoxy) | 1100 - 1200 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 208.01 | Molecular Ion |
| [M-1]⁺ | 207.00 | Loss of H from aldehyde |
| [M-29]⁺ | 179.01 | Loss of CHO group |
| [M-69]⁺ | 139.01 | Loss of CF₃ group |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-25 mg of the solid compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filtration : To remove any particulate matter which can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Analysis : Cap the NMR tube and carefully insert it into the NMR spectrometer's spinner turbine. The sample is then lowered into the magnet.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters for a small organic molecule should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation : Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.
-
Film Deposition : Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, relatively volatile molecules. In EI, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a new chemical compound.
3-Fluoro-4-(trifluoromethoxy)benzaldehyde safety and handling
An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere compliance, offering a deep-seated understanding of the material's properties to foster a proactive safety culture. By elucidating the causality behind each recommendation, we aim to equip scientific professionals with the expertise to manage this compound with confidence and precision.
Introduction: A Profile of a Key Building Block
This compound is a fluorinated aromatic aldehyde, a class of compounds highly valued in medicinal chemistry and materials science. Its unique electronic properties, imparted by the fluorine and trifluoromethoxy substituents, make it a critical intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. However, the same features that make it synthetically useful also necessitate a rigorous and informed approach to its handling. This guide serves as a foundational resource for its safe and effective use in a laboratory setting.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's potential hazards is the cornerstone of laboratory safety. For this compound, a review of supplier safety data reveals certain inconsistencies in GHS classifications. This underscores the importance of adopting a conservative approach that accounts for all potential hazards identified.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, data for specialized research chemicals can vary between suppliers.
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Reported by |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Supplier A[1][2] | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Supplier B[3] | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Supplier B[3] | |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Supplier B[3] | |
| Aquatic, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects | Supplier A[1][2] |
Expert Insight: The discrepancy in reported hazards is not uncommon for research chemicals with limited toxicological data. The aldehyde functional group is known to be a potential irritant and sensitizer. Furthermore, the electron-withdrawing nature of the trifluoromethoxy group can enhance the reactivity of the aldehyde, potentially contributing to its irritant properties.[4] Therefore, it is scientifically prudent to assume all listed hazards are relevant and to implement controls accordingly.
Risk Assessment Workflow
A systematic risk assessment should be performed before any new procedure involving this compound. This involves identifying hazards, evaluating risks, and implementing control measures.
Caption: A structured workflow for assessing risk before handling the compound.
Section 2: Engineering and Administrative Controls
The hierarchy of controls prioritizes the elimination or reduction of hazards through engineered solutions and robust procedural protocols before relying on personal protective equipment.
-
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially the solid form which can become airborne, must be conducted in a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335).[3] The fume hood provides primary containment, protecting the user from inhaling dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][5]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for handling, storage, and waste disposal must be available to all personnel.
-
Training: All users must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.
-
Restricted Access: Designate specific areas within the lab for handling this compound to prevent cross-contamination and accidental exposure.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[5] Hands should be washed thoroughly with soap and water after handling, even if gloves were worn.[3][6]
-
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected based on a thorough risk assessment. The dual hazards of skin irritation and potential systemic toxicity upon absorption necessitate a comprehensive PPE ensemble.
Recommended PPE Ensemble
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for specific breakthrough times. Double-gloving is recommended when handling higher concentrations or for prolonged periods.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles, addressing the serious eye irritation hazard (H319).[3] A face shield should be worn over goggles if there is a significant splash risk.
-
Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of spills or splashes, a chemically resistant apron or coveralls should be worn.[3]
-
Respiratory Protection: When handling outside of a fume hood (a practice that should be strictly avoided) or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7]
PPE Selection Flowchart
Caption: A decision-making flowchart for selecting appropriate PPE.
Section 4: Standard Operating Procedure for Handling and Storage
Adherence to a detailed SOP minimizes variability and ensures that all safety precautions are consistently applied.
Step-by-Step Handling Protocol (Solid)
-
Preparation: Don the required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.
-
Weighing: Carefully open the container. Use the spatula to transfer the desired amount of the solid compound to the weigh boat. Avoid generating dust. If any static is present, use an anti-static gun.
-
Closure: Securely close the primary container immediately after dispensing.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid inside the fume hood. Cap the vessel before removing it from the hood.
-
Decontamination: Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., isopropanol) and dispose of the wipe as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly.
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area.[5]
-
Container: Keep the container tightly closed to prevent moisture absorption and potential release.[5]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents and strong reducing agents.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[8] |
Spill Response
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and institutional safety officers.
-
Prevent entry to the area.
-
Allow only trained emergency response personnel with appropriate respiratory protection to clean up the spill.[5]
-
Section 6: Waste Disposal
Proper disposal is a critical final step, mandated by the compound's ecotoxicity.
-
Solid Waste: All solid this compound and materials heavily contaminated with it (e.g., weigh boats, absorbent from spills) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Environmental Precaution: Due to its classification as toxic to aquatic life with long-lasting effects (H411), under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6]
Conclusion
This compound is a valuable research tool, and its safe handling is paramount. By integrating the principles of hazard identification, risk assessment, and stringent protocol adherence, researchers can confidently utilize this compound while ensuring the protection of themselves, their colleagues, and the environment. This guide provides the technical foundation for that practice, emphasizing that true laboratory safety is an active, informed process, not a passive checklist.
References
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Sigma-Aldrich. This compound AldrichCPR Safety Data Sheet.
-
SynQuest Laboratories, Inc. This compound Safety Data Sheet.
-
PubChem. 3-(Trifluoromethyl)benzaldehyde Compound Summary.
-
Fisher Scientific. 3-(Trifluoromethyl)benzaldehyde Safety Data Sheet.
-
Apollo Scientific. 3-(Trifluoromethyl)benzaldehyde Safety Data Sheet.
-
PubChem. 3-(Trifluoromethoxy)benzaldehyde Compound Summary.
-
ChemicalBook. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0.
-
Merck. This compound AldrichCPR.
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Guidechem. 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 67515-60-0) SDS.
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PubChem. 4-(Trifluoromethyl)benzaldehyde Compound Summary.
-
Fisher Scientific. 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet.
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Santa Cruz Biotechnology. 4-(Trifluoromethyl)benzaldehyde Safety Data Sheet.
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Thermo Fisher Scientific. p-(Trifluoromethoxy)benzaldehyde Safety Data Sheet.
-
MedChemExpress. 3-(Trifluoromethyl)benzaldehyde Intermediate.
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Capot Chemical. MSDS of 4-Fluoro-3-phenoxy-benzaldehyde.
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Fisher Scientific. 4-Fluoro-3-(trifluoromethoxy)benzaldehyde Safety Data Sheet.
-
PubChem. 3-Fluoro-5-(trifluoromethoxy)benzaldehyde Compound Summary.
-
Oakwood Chemical. This compound, min 95%.
-
Capot Chemical. MSDS of 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
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Wikipedia. 4-Trifluoromethylbenzaldehyde.
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BenchChem. 3-(Trifluoromethyl)benzaldehyde.
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CHEMM. Personal Protective Equipment (PPE).
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Sigma-Aldrich. 3-Fluoro-4-methoxybenzaldehyde 99%.
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Fluorochem. 2-Fluoro-5-(trifluoromethoxy)benzaldehyde Safety Data Sheet.
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PubChem. 3-Bromo-4-(trifluoromethoxy)benzaldehyde Compound Summary.
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An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of interest to researchers, scientists, and professionals in drug development and materials science. This document details its chemical properties, outlines a representative synthesis protocol, and discusses its potential applications, particularly in medicinal chemistry.
Chemical Properties and Data
This compound is a substituted benzaldehyde containing both a fluorine atom and a trifluoromethoxy group. These substitutions significantly influence the electronic properties and reactivity of the aldehyde functional group. The trifluoromethoxy group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₂ | Sigma-Aldrich[1][2] |
| Molecular Weight | 208.11 g/mol | Sigma-Aldrich[1][2] |
| Appearance | Solid | Sigma-Aldrich[1][2] |
| InChI | 1S/C8H4F4O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11,12)/h1-4H | Sigma-Aldrich[1][2] |
| SMILES | Fc1cc(C=O)ccc1OC(F)(F)F | Sigma-Aldrich[1][2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Aldehyde proton (singlet, ~9.9-10.1 ppm). |
| ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons, Trifluoromethoxy carbon (quartet, J≈257 Hz). |
| ¹⁹F NMR | Aromatic fluorine (singlet or doublet), Trifluoromethoxy group (singlet). |
| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), C-O-C stretch (~1250 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 208. |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the preparation of similar fluorinated benzaldehydes. A common approach involves the formylation of a corresponding fluorinated benzene derivative. One such general method is the Vilsmeier-Haack reaction.
Representative Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a generalized procedure and has not been specifically reported for the synthesis of this compound.
Materials:
-
1-Fluoro-2-(trifluoromethoxy)benzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate solution
-
Hydrochloric acid (1M)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-Dimethylformamide (DMF) in dichloromethane (DCM) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add 1-Fluoro-2-(trifluoromethoxy)benzene to the reaction mixture dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.
Applications in Medicinal Chemistry and Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs—the fluoro and trifluoromethoxy groups—are of significant interest in drug design.
The introduction of fluorine and fluorine-containing functional groups can profoundly alter the physicochemical and pharmacological properties of a molecule. The trifluoromethoxy group, in particular, is known to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulate Acidity/Basicity: The electron-withdrawing nature of the group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Influence Conformation: The steric bulk of the trifluoromethoxy group can lock a molecule into a specific conformation that is favorable for binding to a biological target.
Given these properties, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The aldehyde functionality allows for a wide range of chemical transformations, enabling the incorporation of this fluorinated scaffold into more complex molecules with potential applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases. For example, benzaldehyde derivatives have been investigated for their antifungal activities.[3]
Conclusion
This compound is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. While detailed experimental data and specific applications are currently limited in the public domain, its unique combination of a reactive aldehyde group and bio-isosterically important fluoro and trifluoromethoxy substituents makes it a valuable tool for the synthesis of novel compounds with potentially enhanced pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in drug discovery and materials science.
References
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-(trifluoromethoxy)benzaldehyde is a key fluorinated building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring, imparts desirable physicochemical properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a focus on its role in the development of novel therapeutics.
Introduction: The Significance of Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug design. Fluorinated functional groups can profoundly alter the electronic properties, conformation, and membrane permeability of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy (-OCF3) group, in particular, is of high interest due to its strong electron-withdrawing nature and high lipophilicity, which can enhance a drug candidate's metabolic stability and cell membrane penetration. This compound serves as a valuable starting material for the synthesis of complex molecules bearing this important functional moiety.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 473917-15-6 | [1] |
| Molecular Formula | C8H4F4O2 | [2] |
| Molecular Weight | 208.11 g/mol | [2] |
| Appearance | Solid | [2] |
| SMILES String | Fc1cc(C=O)ccc1OC(F)(F)F | [2] |
| InChI Key | RQLRUBHAAVGRPW-UHFFFAOYSA-N | [2] |
Synthesis of this compound: A Strategic Approach
While a definitive seminal publication on the "discovery" of this compound is not readily apparent in the surveyed literature, its synthesis can be logically approached through established methods for the preparation of fluorinated aromatic compounds. The synthesis logically proceeds in two key stages: the introduction of the trifluoromethoxy group onto a suitable precursor, followed by the formylation of the aromatic ring.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is outlined below. The primary disconnection is at the formyl group, suggesting a formylation reaction as the final step. The precursor would be 2-fluoro-1-(trifluoromethoxy)benzene, which in turn can be synthesized from 2-fluorophenol.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Transformations
Step 1: Trifluoromethoxylation of 2-Fluorophenol
The introduction of the trifluoromethoxy group is a critical step. While various methods exist for the trifluoromethoxylation of phenols, a common approach involves the use of a trifluoromethylating agent in the presence of a suitable catalyst.
Step 2: Formylation of 2-Fluoro-1-(trifluoromethoxy)benzene
The formylation of the activated aromatic ring can be achieved through several established methods, such as the Vilsmeier-Haack reaction or the Duff reaction. The directing effects of the fluoro and trifluoromethoxy substituents will influence the regioselectivity of this reaction.
Exemplary Experimental Protocol
The following is a representative, non-validated protocol based on analogous syntheses of fluorinated benzaldehydes. Note: This protocol should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 2-Fluoro-1-(trifluoromethoxy)benzene
-
To a solution of 2-fluorophenol in a suitable aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Introduce a trifluoromethylating agent (e.g., a hypervalent iodine reagent or a sulfonium salt).
-
Heat the reaction mixture under an inert atmosphere and monitor for completion by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
Step 2: Synthesis of this compound
-
To a cooled solution of 2-fluoro-1-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., titanium tetrachloride).
-
Slowly add a formylating agent (e.g., dichloromethyl methyl ether).
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or GC-MS.
-
Quench the reaction with an aqueous solution and extract the product.
-
Purify the crude product by column chromatography to yield this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound must be confirmed through rigorous spectroscopic analysis. While a comprehensive dataset is not publicly available, the expected spectral features are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9-10 ppm) and the aromatic protons, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 190 ppm), as well as signals for the aromatic carbons, with characteristic C-F couplings.
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethoxy group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (208.11 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1700 cm⁻¹), as well as bands corresponding to C-F and C-O stretching vibrations.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the advantageous properties conferred by the fluoro and trifluoromethoxy substituents. This compound is frequently employed as a starting material in the synthesis of heterocyclic compounds, which are common scaffolds in many drug molecules.
While specific drug candidates synthesized directly from this aldehyde are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its use in proprietary drug discovery programs. The aldehyde functionality allows for a variety of chemical transformations, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: For the formation of carbon-carbon double bonds.
-
Aldol condensation: To create more complex carbon skeletons.
-
Synthesis of heterocycles: Such as pyrimidines, pyridines, and quinolines, through condensation reactions with suitable partners.
The presence of both a fluorine atom and a trifluoromethoxy group makes it a particularly attractive starting material for the synthesis of compounds targeting indications where metabolic stability and CNS penetration are crucial.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a strategically important building block for the synthesis of novel, high-value organic molecules, particularly in the field of medicinal chemistry. Its synthesis, while requiring specialized fluorination and formylation techniques, provides access to a unique chemical scaffold with desirable drug-like properties. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile fluorinated intermediates like this compound in drug discovery and development is expected to increase.
References
Sources
An In-depth Technical Guide to the Solubility of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the physicochemical properties of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde and provides a generalized experimental protocol for solubility determination. No specific experimental solubility data for this compound was found in the public domain at the time of this report. Therefore, the information on solubility is qualitative and based on the properties of structurally related molecules. Experimental verification is highly recommended.
Introduction
This compound is a fluorinated aromatic aldehyde. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine and trifluoromethoxy substituents, which can modulate metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the solubility of this compound is critical for its application in drug discovery, formulation development, and chemical synthesis. This guide provides a summary of its known physical properties and a detailed protocol for the experimental determination of its solubility.
Physicochemical Properties
Table 1: Comparison of Physical Properties of this compound and Related Compounds
| Property | This compound | Benzaldehyde | 3-Fluoro-4-(trifluoromethyl)benzaldehyde | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde |
| CAS Number | Not explicitly found | 100-52-7 | 204339-72-0[1] | 67515-60-0[2] | 454-89-7 |
| Molecular Formula | C8H4F4O2 | C7H6O[3] | C8H4F4O[1] | C8H4F4O[2] | C8H5F3O |
| Molecular Weight | 208.11 g/mol | 106.12 g/mol [3][4] | 192.11 g/mol | 192.11 g/mol [2] | 174.12 g/mol |
| Physical Form | Solid | Liquid[3] | Not specified | Liquid[5] | Liquid |
| Boiling Point | Not specified | 178.1 °C[3] | 199 °C[1] | 178 °C[2] | 83-86 °C / 30 mmHg |
| Density | Not specified | 1.044 g/cm³[3] | 1.383 g/mL | 1.408 g/mL at 25 °C[2] | 1.301 g/mL at 25 °C |
| Water Solubility | Not Found | ~6.95 g/L at 25 °C (very slightly soluble)[4] | Not Found | Not Found | Not Found |
Qualitative Solubility Assessment
Based on the structure of this compound and the known properties of similar molecules, the following qualitative predictions can be made:
-
Aqueous Solubility: Benzaldehyde itself is very slightly soluble in water.[4] The presence of the highly electronegative fluorine and trifluoromethoxy groups in this compound is expected to decrease its aqueous solubility further due to an increase in hydrophobicity. The large, non-polar benzene ring is a dominant feature that limits interaction with polar water molecules.
-
Organic Solvent Solubility: Like benzaldehyde, which is soluble in organic solvents, this compound is expected to be soluble in a range of common organic solvents.[3][6] These are likely to include:
-
Alcohols (e.g., methanol, ethanol)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Aprotic polar solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide)
-
The principle of "like dissolves like" suggests that its fluorinated nature may also lead to good solubility in fluorinated solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7] The following protocol is a recommended procedure for determining the solubility of this compound in various solvents.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps or stoppers
-
Orbital shaker or agitator in a temperature-controlled incubator
-
Centrifuge
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
4.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker within a temperature-controlled incubator (e.g., at 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the undissolved solid to settle.
-
For a more complete separation, centrifuge the vials at a high speed to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility and express it in appropriate units, such as mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public literature, its molecular structure suggests poor aqueous solubility and good solubility in common organic solvents. For researchers and drug development professionals, the experimental determination of its solubility profile is a critical step. The provided shake-flask protocol offers a robust and reliable method for obtaining this essential data, which will be invaluable for the formulation, delivery, and application of this compound in various scientific and industrial fields.
References
- 1. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
- 2. 4-Fluoro-3-(trifluoromethyl)benzaldehyde 97 67515-60-0 [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scribd.com [scribd.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Technical Guide to the Commercial Availability and Application of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde for Advanced Research
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine atoms or fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the vast array of fluorinated building blocks, 3-Fluoro-4-(trifluoromethoxy)benzaldehyde stands out as a particularly valuable reagent. This compound uniquely combines the subtle yet powerful electronic effects of a fluorine substituent with the sterically and electronically distinct trifluoromethoxy (-OCF₃) group, all centered around a versatile benzaldehyde core. The -OCF₃ group, in particular, has become an increasingly common structural motif in pharmaceutical agents due to its ability to enhance stability, lipophilicity, and membrane permeability.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, key properties, strategic applications, and essential handling protocols for this compound.
Section 1: Physicochemical Properties and Identifiers
A precise understanding of a reagent's properties is the foundation of its effective use. This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity and potential applications.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 473917-15-6 | [5] |
| Molecular Formula | C₈H₄F₄O₂ | [5] |
| Molecular Weight | 208.11 g/mol | |
| Physical Form | Solid | |
| SMILES String | Fc1cc(C=O)ccc1OC(F)(F)F | |
| InChI Key | RQLRUBHAAVGRPW-UHFFFAOYSA-N | |
| MDL Number | MFCD06660201 | [5] |
Section 2: Commercial Availability and Procurement
This compound is available through several specialized chemical suppliers, catering primarily to the research and development sectors.
| Supplier | Product Designation | Notes |
| Sigma-Aldrich | AldrichCPR | Part of a collection for early discovery research. Sold "as-is" without extensive analytical data provided by the supplier. |
| SynQuest Labs | Product Code: 2615-3-29 | Listed for laboratory chemical use, manufacturing, and scientific R&D.[5] |
| Crescent Chemical Co. | Catalog No: CDS010759 | Available for chemical synthesis applications.[6] |
| Amerigo Scientific | N/A | Specialist distributor serving the life sciences. |
Expert Insight: The "AldrichCPR" Designation It is crucial for researchers to note the "AldrichCPR" (Chemical Properties Research) designation from Sigma-Aldrich. This signifies that the product is supplied for early-stage research with the understanding that the buyer assumes responsibility for confirming its identity and purity. The supplier makes no warranty of merchantability or fitness for a particular purpose. This underscores the necessity of in-house quality control before use in sensitive applications.
Procurement and Validation Workflow
Given the specialized nature of this reagent and the supplier disclaimers, a rigorous internal validation process is mandatory upon receipt.
Caption: A logical workflow for procuring and validating specialized reagents.
Section 3: Strategic Applications in Drug Discovery and Materials Science
The molecular architecture of this compound makes it a highly valuable building block. The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: For the synthesis of secondary and tertiary amines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
-
Condensation Reactions: Such as Knoevenagel or aldol condensations to build molecular complexity.
-
Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.
The true strategic value lies in the combined influence of the fluorine and trifluoromethoxy substituents. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are widely used in medicinal chemistry to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate electronic properties to improve target binding.[1][2][7]
Role as a Synthetic Building Block
The compound can be envisioned as a key starting material in the synthesis of complex, biologically active molecules.
Caption: Hypothetical synthesis pathway utilizing the title compound.
Section 4: Handling, Safety, and Characterization
Proper handling and safety precautions are paramount. The available safety data indicates that the compound requires careful management in a laboratory setting.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [5] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | [5] |
| GHS Precautionary Codes | P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P391, P501 | [5] |
| Storage Class | 11 (Combustible Solids) |
Recommended In-House QC Protocol
Given that suppliers may not provide a certificate of analysis, an in-house protocol is essential to ensure the material's integrity.
Step-by-Step QC Methodology:
-
Sample Preparation: Carefully dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis and a high-purity solvent (e.g., Acetonitrile) for LC-MS and HPLC.
-
Proton NMR (¹H NMR): Verify the presence of the aldehydic proton (typically δ 9.5-10.5 ppm) and the aromatic protons, checking their splitting patterns and integration to confirm the substitution pattern.
-
Fluorine NMR (¹⁹F NMR): This is a critical step. Expect two distinct signals: one for the aromatic fluorine and a singlet for the -OCF₃ group. The chemical shifts will be characteristic of their electronic environment.
-
Mass Spectrometry (MS): Use a high-resolution technique like ESI-TOF to confirm the exact mass of the molecular ion, corresponding to the formula C₈H₄F₄O₂.
-
Purity Analysis (HPLC): Employ a reverse-phase HPLC method with a UV detector to determine the purity of the compound. A standard C18 column with a water/acetonitrile gradient is a good starting point. The goal is to achieve a purity level of ≥95% for most synthetic applications.
Caption: A streamlined workflow for in-house quality control.
Conclusion
This compound is a commercially available, highly functionalized building block with significant potential in drug discovery and advanced materials synthesis. Its utility is derived from the strategic combination of a reactive aldehyde handle and the property-modulating effects of its fluoro and trifluoromethoxy substituents. While readily procurable from specialized suppliers, its status as a research-grade chemical necessitates rigorous in-house validation to ensure structural integrity and purity before its incorporation into synthetic workflows. By following the procurement, safety, and analytical protocols outlined in this guide, researchers can confidently leverage this powerful reagent to advance their scientific objectives.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link]
-
Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved December 30, 2025, from [Link]
-
Wang, B., Li, Z., & Cao, H. (2025). One-Pot Construction of CF₃-Tetrahydroindeno[1,2-b]pyrrol-4(1H)-ones from 2-[3-(Trifluoromethyl)but-3-en-1-yn-1-yl]benzaldehyde Derivatives and Primary Aliphatic Amines. Organic Letters. Retrieved December 30, 2025, from [Link]
-
Ngai, M. H., & Ng, C. L. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. ACS Catalysis, 8(10), 9743-9759. Available from: [Link]
-
Soyer, Z., & Karadayı, N. (2017). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 22(12), 2174. Available from: [Link]
-
Smith, L. C., & Jones, A. B. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. Available from: [Link]
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 4. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. crescentchemical.com [crescentchemical.com]
- 7. scilit.com [scilit.com]
Electron-withdrawing effects of trifluoromethoxy group.
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethoxy Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (-OCF3) group has emerged as a substituent of profound importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique combination of potent electron-withdrawing characteristics, high lipophilicity, and metabolic stability allows for the fine-tuning of molecular properties critical for biological activity and material performance.[2][3] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety possesses a distinct electronic profile arising from the interplay of the highly electronegative fluorine atoms and the adjacent oxygen atom. This guide provides a comprehensive technical overview of the electron-withdrawing effects of the trifluoromethoxy group, detailing its impact on molecular properties and reactivity, and offering insights into its strategic application in research and development.
Core Electronic Properties: Inductive and Resonance Effects
The electronic influence of the trifluoromethoxy group is a duality of a powerful inductive effect and a significantly attenuated resonance effect.
-
Inductive Effect (σ-withdrawal): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the rest of the molecule through the sigma bond framework. This inductive withdrawal is the dominant electronic feature of the -OCF3 group and is slightly less pronounced than that of a fluorine atom or a trifluoromethyl group.[4]
-
Resonance Effect (π-donation): The oxygen atom possesses lone pairs that can, in principle, donate electron density into an adjacent π-system (like an aromatic ring). However, the strong electron withdrawal by the CF3 moiety significantly reduces the availability of these lone pairs for delocalization.[5] Consequently, the π-donating capacity of the -OCF3 group is markedly inferior to that of a methoxy (-OCH3) group and even less than that of a single fluorine atom.[4]
This combination of strong σ-withdrawal and weak π-donation gives the trifluoromethoxy group its unique electronic signature, often described as a "super-halogen" or "pseudo-halogen".[6]
Quantitative Electronic Parameters
The electronic effect of a substituent is quantitatively described by Hammett constants. The trifluoromethoxy group is characterized as a strong electron-withdrawing group, particularly at the meta and para positions of an aromatic ring. Its effects are comparable to those of cyano and nitro groups in certain contexts.
Table 1: Hammett Substituent Constants (σ) and Hansch Lipophilicity Parameter (π)
| Substituent | σmeta | σpara | Hansch π |
| -OCF3 | 0.40 | 0.35 | +1.04 [2] |
| -CF3 | 0.43 | 0.54 | +0.88[6] |
| -NO2 | 0.71 | 0.78 | -0.28 |
| -CN | 0.56 | 0.66 | -0.57 |
| -Cl | 0.37 | 0.23 | +0.71 |
| -OCH3 | 0.12 | -0.27 | -0.02 |
| -H | 0.00 | 0.00 | 0.00 |
| Data sourced from multiple references, including Leffler and Grunwald (1963) and other cited literature.[7] |
The Hansch parameter (π) quantifies the lipophilicity of a substituent. The strongly positive value for -OCF3 (+1.04) indicates it is one of the most lipophilic substituents, significantly increasing a molecule's preference for a non-polar environment.[2][6] This property is crucial for enhancing membrane permeability in drug candidates.[8]
Impact on Acidity and Basicity
The potent electron-withdrawing nature of the -OCF3 group has a predictable and significant impact on the pKa of acidic and basic functional groups within a molecule.
-
Increased Acidity: By withdrawing electron density, the -OCF3 group stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of acidic protons. This effect is observed in phenols, carboxylic acids, and sulfonamides.[9]
-
Decreased Basicity: Conversely, the group reduces the electron density on basic atoms like nitrogen, making their lone pairs less available for protonation. This decreases the basicity (lowers the pKa of the conjugate acid) of anilines, pyridines, and other nitrogenous bases.[10]
Table 2: Influence of -OCF3 Substitution on Aqueous pKa Values
| Parent Compound | pKa | Trifluoromethoxy-Substituted Analog | pKa | ΔpKa |
| Phenol | 9.99 | 4-(Trifluoromethoxy)phenol | 9.04 | -0.95 |
| Benzoic Acid | 4.20 | 4-(Trifluoromethoxy)benzoic acid | 3.67 | -0.53 |
| Aniline (pKa of C6H5NH3+) | 4.63 | 4-(Trifluoromethoxy)aniline (pKa of conjugate acid) | 3.51 | -1.12 |
| Note: pKa values are approximate and can vary with measurement conditions. Data compiled from various sources.[11][12] |
Role in Drug Design and Medicinal Chemistry
The unique physicochemical properties of the -OCF3 group are strategically exploited in drug discovery to enhance the "drug-likeness" of lead compounds.[13]
-
Metabolic Stability: The -OCF3 group is exceptionally stable towards metabolic degradation.[3] Unlike a methoxy group, it is resistant to oxidative demethylation by cytochrome P450 enzymes. This increased stability can prolong a drug's half-life and improve its bioavailability.[2][8]
-
Lipophilicity and Permeability: As one of the most lipophilic substituents, the -OCF3 group is used to increase a molecule's ability to cross biological membranes, including the blood-brain barrier.[2][14] This is critical for drugs targeting the central nervous system or other intracellular targets.
-
Target Binding: The electron-withdrawing nature of the group can modulate a molecule's electronic distribution to enhance electrostatic or hydrogen bonding interactions with its biological target, potentially increasing potency and selectivity.[2]
Experimental Protocols
Protocol 5.1: Synthesis of an Ortho-Trifluoromethoxylated Aniline Derivative
This protocol describes a modern, two-step method for the synthesis of ortho-OCF3 aniline derivatives via O-trifluoromethylation of an N-aryl hydroxylamine followed by a thermal[13][13]-sigmatropic rearrangement.[1][15]
Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxylamine Derivative
-
Precursor Synthesis: Synthesize the starting N-aryl-N-hydroxylamine derivative. For example, methyl 4-(N-hydroxyacetamido)benzoate can be prepared by reducing methyl 4-nitrobenzoate with hydrazine using a Rh/C catalyst, followed by acetyl protection.[1]
-
Reaction Setup: In a nitrogen-filled glovebox, add the N-aryl-N-hydroxylamine derivative (1.0 equiv.), Togni reagent II (1.2 equiv.), and a catalytic amount of cesium carbonate (Cs2CO3, 10 mol%) to an oven-dried round-bottom flask containing a magnetic stir bar.[1]
-
Solvent Addition: Add anhydrous chloroform as the solvent.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(trifluoromethoxy)acetamido intermediate.[1]
Step 2: Thermal OCF3 Migration
-
Reaction Setup: Dissolve the purified N-(trifluoromethoxy)acetamido intermediate from Step 1 in nitromethane in a sealed tube.
-
Heating: Heat the reaction mixture to 120 °C.[15]
-
Monitoring: Monitor the rearrangement by TLC or GC-MS until the starting material is consumed.
-
Purification: After cooling to room temperature, concentrate the solvent and purify the residue by flash column chromatography to yield the final ortho-trifluoromethoxylated aniline product.
Protocol 5.2: Determination of pKa by 19F NMR Spectroscopy
This method leverages the sensitivity of the 19F NMR chemical shift to the electronic environment, which changes upon protonation or deprotonation of a nearby functional group.[12][16]
-
Sample Preparation: Prepare a series of buffer solutions with known, precise pH values spanning the expected pKa range of the analyte.
-
NMR Samples: Dissolve a small, consistent amount of the trifluoromethoxy-containing compound in each buffer solution. An internal reference standard (e.g., a fluorinated compound with a pH-insensitive chemical shift) can be included.
-
Data Acquisition: Acquire 19F NMR spectra for each sample at a constant temperature.
-
Data Analysis:
-
Measure the chemical shift (δ) of the -OCF3 signal in each spectrum.
-
Plot the measured chemical shift (δ) as a function of pH.
-
Fit the resulting data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit), where δA- is the chemical shift of the deprotonated species and δHA is the chemical shift of the protonated species:
-
δ = (δA- + δHA * 10(pKa-pH)) / (1 + 10(pKa-pH))
-
-
The pKa is the pH value at the inflection point of the sigmoid curve, where the concentration of the protonated and deprotonated species are equal.
-
Conclusion
The trifluoromethoxy group is a powerful and versatile substituent whose strong electron-withdrawing nature, coupled with high lipophilicity and metabolic robustness, provides a unique tool for molecular design. Its ability to profoundly alter the electronic landscape of a molecule allows researchers to modulate acidity, basicity, and reactivity with a high degree of control. In drug development, these characteristics are instrumental in optimizing pharmacokinetic and pharmacodynamic profiles, leading to more potent, selective, and stable therapeutic agents. A thorough understanding of the quantitative electronic effects and physical properties of the -OCF3 group is therefore essential for its effective application in modern chemical research.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. nbinno.com [nbinno.com]
- 9. Electron-withdrawing group - Wikipedia [en.wikipedia.org]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development.[1] Despite its limited presence in natural products, fluorine's unique physicochemical properties have been strategically harnessed to overcome numerous pharmacological challenges.[2][3] This technical guide provides a comprehensive overview of the multifaceted roles of fluorine in medicinal chemistry, offering insights into its profound impact on critical drug attributes such as metabolic stability, binding affinity, acidity (pKa), and lipophilicity. This document serves as a resource for researchers and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding and application of fluorine chemistry in the pursuit of safer and more efficacious therapeutics.
Core Principles: The Physicochemical Impact of Fluorine
The strategic substitution of hydrogen or a hydroxyl group with fluorine can dramatically alter a molecule's properties, a practice known as bioisosterism.[4][5] The potent effects of fluorine stem from its fundamental characteristics:
-
High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, influencing the acidity and basicity of neighboring functional groups.[6]
-
Small Atomic Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing for its introduction with minimal steric perturbation.[6]
-
Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, rendering it highly resistant to metabolic cleavage.[6]
These intrinsic properties translate into significant advantages in drug design, as detailed in the subsequent sections.
Enhancing Metabolic Stability
A primary driver for the incorporation of fluorine is to enhance a drug's metabolic stability.[2][7] The high strength of the C-F bond makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a C-H bond.[8] By strategically placing fluorine at metabolically labile positions, chemists can effectively block or slow down metabolic degradation, leading to a longer drug half-life and improved oral bioavailability.[2][9]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies directly comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound Pair | Non-Fluorinated (Parent) | Fluorinated Analog | Fold Improvement in Stability (approx.) | Reference |
| Risperidone vs. 9-Fluororisperidone | t½ = Not specified, but significantly lower | t½ = 16 times more stable | 16 | [5] |
| Celecoxib vs. 4'-Fluorocelecoxib | t½ = Not specified, but significantly lower | t½ = 4 times more stable | 4 | [5] |
| Indole vs. 5-Fluoroindole | t½ = Not specified | t½ = 144.2 min (rat liver microsomes) | Data for parent not provided for direct comparison, but fluorination is a known strategy to stabilize the indole ring. | [8] |
| UT-155 (Non-fluorinated indole) vs. 32c (CF3-substituted indazole analog) | t½ = 12.35 min (mouse liver microsomes) | t½ = 53.71 min (mouse liver microsomes) | 4.3 | [8] |
Modulating Binding Affinity and Potency
Fluorine's influence extends to the crucial interaction between a drug and its biological target. The introduction of fluorine can enhance binding affinity through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole, charge-dipole, and orthogonal multipolar interactions with protein residues in the binding pocket.[6]
-
Conformational Control: Fluorine substitution can influence the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's binding site. This is often attributed to the gauche effect, where the C-F bond prefers a specific orientation relative to other polar bonds.[6]
-
Increased Lipophilicity: In some contexts, fluorine can increase the lipophilicity of a molecule, promoting its entry into hydrophobic binding pockets.[10]
Quantitative Comparison of Binding Affinity
The table below presents data on the binding affinity (often measured as IC50 or Ki values, where a lower value indicates higher affinity) of fluorinated compounds compared to their non-fluorinated counterparts.
| Compound Pair | Non-Fluorinated (Parent) | Fluorinated Analog | Fold Improvement in Affinity (approx.) | Target | Reference |
| Naphthyridine derivative vs. Enoxacin (fluoroquinolone) | Lower gyrase activity | 15-fold greater gyrase activity | 15 | Bacterial gyrase | [2] |
| Lamivudine vs. Emtricitabine (5-fluoro analog) | Less potent | 4- to 10-fold more potent | 4-10 | HIV-1 reverse transcriptase | [11] |
| Gefitinib vs. 2-Fluoro-gefitinib | Weaker inhibitor | Potent inhibitor | Not quantified, but stated as more potent | EGFR | [12] |
Altering Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby acidic or basic functional groups.[2][12] This modulation is a powerful tool for optimizing a drug's pharmacokinetic properties. For instance, lowering the pKa of a basic amine can reduce its ionization at physiological pH, thereby enhancing its ability to cross cell membranes and improving oral absorption.[9]
Quantitative Comparison of pKa Values
This table illustrates the effect of fluorination on the pKa of amine-containing compounds.
| Compound Pair | Non-Fluorinated (Parent) | Fluorinated Analog | pKa Shift | Reference |
| Thioethylpyridine vs. Trifluoromethylthioethylpyridine | pKa = 3.68 | pKa = 1.49 | -2.19 | [13] |
| Thioethylpyridine vs. Internally difluorinated thioethylpyridine | pKa = 3.68 | pKa = 2.05 | -1.63 | [13] |
| Thioethylpyridine vs. Terminally difluorinated thioethylpyridine | pKa = 3.68 | pKa = 2.43 | -1.25 | [13] |
Influencing Lipophilicity (LogP/LogD)
The effect of fluorine on lipophilicity is complex and context-dependent.[13] A single fluorine substitution on an aromatic ring generally increases lipophilicity (LogP). However, the introduction of multiple fluorine atoms or a trifluoromethyl group can sometimes decrease lipophilicity due to the increased polarity of the molecule.[6] This ability to fine-tune lipophilicity is crucial for balancing membrane permeability and aqueous solubility.
Quantitative Comparison of Lipophilicity
The following table provides examples of how fluorination can alter the LogP or LogD values of organic molecules.
| Compound Pair | Non-Fluorinated (Parent) | Fluorinated Analog | Change in Lipophilicity | Reference |
| General observation for para-phenyl substitution | Varies | Increase in LogP by ~0.3-0.5 units | Increased lipophilicity | |
| Thioethylpyridine vs. various fluorinated analogs | LogD7.4 varies | Fluorination can either increase or decrease LogD7.4 depending on the position and number of fluorine atoms. | Context-dependent | [13] |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[2][8]
Materials:
-
Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam)[14]
-
Phosphate buffer (100 mM, pH 7.4)[15]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[15]
-
Magnesium chloride (MgCl2)[15]
-
Acetonitrile with an internal standard for quenching the reaction[14]
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the test compound or control compound to the wells to achieve the desired final concentration (e.g., 1-2 µM).[14][15]
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]
-
Incubate the plate at 37°C with shaking.[15]
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.[15]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]
-
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.[6][16]
Materials:
-
Test compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)[16]
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)[16]
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)[6]
-
Calibrated pH meter with an electrode[6]
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Instrument Calibration:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]
-
-
Sample Preparation:
-
Titration:
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
For an acidic compound, titrate with the standardized NaOH solution. For a basic compound, titrate with the standardized HCl solution.
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.[16]
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Measurement of Lipophilicity (LogP) by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of a compound.[17][18]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)[17]
-
Phosphate buffer (e.g., pH 7.4, pre-saturated with n-octanol)[17]
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation:
-
Mix n-octanol and the aqueous buffer and shake vigorously. Allow the phases to separate completely to ensure mutual saturation.[18]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add a known volume of the stock solution to a vial containing known volumes of both the pre-saturated n-octanol and buffer.
-
Cap the vial tightly and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[17]
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.[17]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P).
-
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of a ligand to a target protein.[13][19]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Ligand (to be immobilized) and analyte (in solution)
-
Immobilization buffers (e.g., sodium acetate)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine)
-
Running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the ligand solution over the activated surface to allow for covalent coupling.
-
Inject a blocking agent to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte in the running buffer over the immobilized ligand surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand (association phase).
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the analyte-ligand complex (dissociation phase).
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.
-
Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of a binding interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[20][21]
Materials:
-
Isothermal titration calorimeter
-
Macromolecule (e.g., protein) in the sample cell
-
Ligand (e.g., small molecule inhibitor) in the syringe
-
Matched buffer for both macromolecule and ligand
Procedure:
-
Sample Preparation:
-
ITC Experiment:
-
Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.[20]
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
-
Visualizing Workflows and Pathways
Signaling Pathway of Sitagliptin (Januvia)
Caption: Mechanism of action of Sitagliptin, a DPP-4 inhibitor.[4][9][22]
Ergosterol Biosynthesis Pathway and the Action of Voriconazole
Caption: Voriconazole inhibits ergosterol biosynthesis in fungi.[1][10]
Experimental Workflow: Hit-to-Lead Optimization in Drug Discovery
Caption: A typical workflow for hit-to-lead optimization in drug discovery.[23][24][25][26]
Logical Relationship: Structure-Activity Relationship (SAR) Studies
Caption: The iterative cycle of structure-activity relationship (SAR) studies.[12][27][28]
Conclusion and Future Perspectives
The strategic incorporation of fluorine has unequivocally demonstrated its value in medicinal chemistry, enabling the optimization of drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles.[2] From improving metabolic stability and modulating binding affinity to fine-tuning pKa and lipophilicity, the "fluorine effect" offers a versatile toolkit for addressing multifaceted challenges in drug discovery. The continued development of novel fluorination methodologies will undoubtedly expand the accessible chemical space, allowing for even more precise and sophisticated molecular design. As our understanding of the subtle interplay between fluorine and biological systems deepens, the rational application of fluorine chemistry will remain a critical and powerful strategy in the quest for the next generation of innovative medicines.
References
- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. Januvia (sitagliptin) - Proteopedia, life in 3D [proteopedia.org]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. What is Voriconazole used for? [synapse.patsnap.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nicoyalife.com [nicoyalife.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Shake Flask LogD | Domainex [domainex.co.uk]
- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. benchchem.com [benchchem.com]
- 21. Khan Academy [khanacademy.org]
- 22. droracle.ai [droracle.ai]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. medium.com [medium.com]
- 25. excelra.com [excelra.com]
- 26. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 27. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 28. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
Methodological & Application
Synthesis of Bio-active Derivatives from 3-Fluoro-4-(trifluoromethoxy)benzaldehyde: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 3-fluoro-4-(trifluoromethoxy)benzaldehyde. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by its fluorine and trifluoromethoxy substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following sections detail the synthesis of key derivatives, including Benzo[c][1][2]naphthyridines, chalcones, Schiff bases, and products of Wittig and Knoevenagel reactions, complete with experimental procedures, quantitative data, and relevant biological context.
Reductive Amination for the Synthesis of Benzo[c][1][2]naphthyridine Derivatives
Derivatives of benzo[c][1][2]naphthyridine are being explored for their therapeutic potential in a range of diseases, including neurological disorders. A key synthetic route to these compounds involves the reductive amination of this compound.
Application Notes
The synthesized benzo[c][1][2]naphthyridine derivatives have shown potential as modulators of key cellular signaling pathways. One of the primary targets identified for analogous compounds is Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cell proliferation, survival, and tumorigenesis. Inhibition of CK2 can disrupt the PI3K/Akt/GSK-3β signaling cascade, which is frequently dysregulated in cancer.
Signaling Pathway: CK2 Inhibition
References
Application Notes: Leveraging 3-Fluoro-4-(trifluoromethoxy)benzaldehyde in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethoxy)benzaldehyde is a key building block in modern medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors. The presence of both a fluoro and a trifluoromethoxy group on the benzaldehyde scaffold offers unique physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profile of synthesized drug candidates. The electron-withdrawing nature of these substituents can influence reaction mechanisms and molecular interactions, making this intermediate a valuable tool for accessing novel chemical matter.
These application notes provide detailed protocols and data for the synthesis of a potent kinase inhibitor utilizing this compound. The described methodologies and findings are based on the successful synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors.[1]
Key Applications in Drug Discovery
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of various biologically active molecules. The fluoro and trifluoromethoxy groups can improve metabolic stability and membrane permeability of the final compounds. This building block is particularly useful in the synthesis of inhibitors targeting various signaling pathways implicated in cancer and other diseases.
One prominent application is in the development of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The synthesis of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery. The structural motifs derived from this compound can be designed to fit into the ATP-binding pocket of specific kinases, leading to the inhibition of their catalytic activity.
Featured Application: Synthesis of a TRK Kinase Inhibitor
This section details the synthesis of a pyrazolo[3,4-b]pyridine-based inhibitor of Tropomyosin receptor kinases (TRKs). TRK signaling is a critical pathway involved in the development and function of the nervous system, and aberrant TRK signaling is implicated in various cancers.
Synthetic Workflow
The overall synthetic strategy involves a multi-step sequence starting with the preparation of a substituted pyrazolo[3,4-b]pyridine core, followed by a Suzuki coupling with a boronic acid derivative of this compound.
Caption: Synthetic workflow for the TRK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (Intermediate 1)
-
Reaction Setup: To a solution of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol) in DMF, add N-iodosuccinimide (133.00 mmol).
-
Reaction Conditions: Heat the mixture at 60 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Purification: Collect the resulting faint yellow precipitate by filtration under reduced pressure. The product is used in the next step without further purification.[1]
Protocol 2: Suzuki Coupling for the Synthesis of the Final TRK Inhibitor (C03)
Note: The specific protocol for the conversion of the aldehyde to the boronic acid and the subsequent Suzuki coupling to yield compound C03 are based on general synthetic strategies for similar compounds, as the direct protocol for this specific reaction sequence was not detailed in the search results.
-
Reaction Setup: In a reaction vessel, combine 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), (3-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Reaction Conditions: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.
Data Presentation
The synthesized pyrazolo[3,4-b]pyridine derivatives were evaluated for their inhibitory activity against TRKA kinase and for their anti-proliferative effects on the Km-12 cancer cell line.
Table 1: Kinase Inhibitory and Anti-proliferative Activity
| Compound | TRKA IC₅₀ (nM) | Km-12 Cell Line IC₅₀ (µM) |
| C03 | 56 | 0.304 |
Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1]
Signaling Pathway
The synthesized compound C03 acts as an inhibitor of the Tropomyosin receptor kinase (TRK) signaling pathway. TRKs are a family of receptor tyrosine kinases that are activated by neurotrophins. Upon ligand binding, TRK receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In several cancers, chromosomal rearrangements can lead to the fusion of the TRK kinase domain with other proteins, resulting in constitutively active fusion proteins that drive tumor growth. The synthesized inhibitor is designed to block the ATP-binding site of the TRK kinase domain, thereby preventing its activation and inhibiting downstream signaling.
Caption: Inhibition of the TRK signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The provided protocols and data demonstrate its successful application in the development of a potent TRK inhibitor. The unique electronic properties conferred by the fluoro and trifluoromethoxy substituents can be strategically employed to optimize the pharmacological properties of drug candidates, making this an essential tool for researchers in the field of drug discovery and development.
References
Application Notes and Protocols for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 3-fluoro-4-(trifluoromethoxy)benzaldehyde as a key intermediate in the synthesis of potential agrochemical candidates. The unique substitution pattern of this benzaldehyde, featuring both a fluorine atom and a trifluoromethoxy group, makes it a valuable building block for introducing moieties known to enhance the efficacy, metabolic stability, and target-binding affinity of pesticides.
Application Note 1: Synthesis of a Vinyl Ether Intermediate for Pyrethroid-Type Insecticides via Wittig Reaction
Pyrethroid insecticides are a major class of agrochemicals, and their synthesis often involves the construction of a specific vinyl ether linkage. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely employed in the synthesis of these complex molecules. In this protocol, this compound is reacted with a phosphorus ylide to generate a vinyl ether, a key structural motif present in several modern pyrethroids. The presence of the fluoro and trifluoromethoxy groups on the aromatic ring is anticipated to enhance the insecticidal activity of the final product.
Experimental Protocol
Objective: To synthesize (E/Z)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-(4-ethoxyphenoxy)ethene, a potential intermediate for novel pyrethroid insecticides.
Reaction Scheme:
Caption: Wittig reaction for vinyl ether synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) |
| This compound | 208.11 | 10.0 | 2.08 |
| ((4-Ethoxyphenoxy)methyl)triphenylphosphonium chloride | 499.95 | 11.0 | 5.50 |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 12.0 | 1.35 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Diethyl ether | - | - | For extraction |
| Saturated aqueous NH4Cl solution | - | - | For quenching |
| Brine | - | - | For washing |
| Anhydrous MgSO4 | - | - | For drying |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add ((4-ethoxyphenoxy)methyl)triphenylphosphonium chloride (11.0 mmol, 5.50 g).
-
Add anhydrous THF (30 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (12.0 mmol, 1.35 g) portion-wise to the stirred suspension. The color of the reaction mixture should turn deep orange or red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (10.0 mmol, 2.08 g) in anhydrous THF (20 mL).
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to isolate the desired vinyl ether isomers.
Expected Results:
| Product | Appearance | Yield (%) | Spectroscopic Data (Expected) |
| (E/Z)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-(4-ethoxyphenoxy)ethene | Colorless oil | 75-85 | ¹H NMR: Signals corresponding to aromatic protons, vinyl protons (distinct for E and Z isomers), and the ethoxy group. ¹⁹F NMR: Signals for the -OCF₃ and Ar-F groups. MS (ESI): [M+H]⁺ peak corresponding to the molecular weight of the product. |
Application Note 2: Synthesis of an Oxime Ether Derivative for Potential Fungicidal Applications
Oxime ethers are a well-established class of fungicides. The synthesis of these compounds often involves the condensation of an aldehyde with a hydroxylamine derivative. This protocol outlines the synthesis of a novel oxime ether from this compound, which could be screened for fungicidal activity. The fluorinated substituents are known to contribute to the biological activity of many agrochemicals.
Experimental Protocol
Objective: To synthesize this compound O-(2,4-dichlorobenzyl) oxime, a potential fungicide candidate.
Reaction Scheme:
Caption: Synthesis of an oxime ether derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) |
| This compound | 208.11 | 5.0 | 1.04 |
| O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 248.50 | 5.5 | 1.37 |
| Pyridine | 79.10 | 15.0 | 1.2 mL |
| Ethanol | - | - | 25 mL |
| Water | - | - | For work-up |
| Ethyl acetate | - | - | For extraction |
| 1M HCl solution | - | - | For washing |
| Saturated aqueous NaHCO₃ solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Na₂SO₄ | - | - | For drying |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (5.0 mmol, 1.04 g) in ethanol (15 mL).
-
Add O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride (5.5 mmol, 1.37 g) to the solution.
-
Add pyridine (15.0 mmol, 1.2 mL) dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After completion, remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash successively with 1M HCl solution (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure oxime ether.
Expected Results:
| Product | Appearance | Yield (%) | Spectroscopic Data (Expected) |
| This compound O-(2,4-dichlorobenzyl) oxime | White solid | 80-90 | ¹H NMR: Signals for the aromatic protons of both rings, the benzylic CH₂ group, and the oxime C-H proton. ¹⁹F NMR: Signals for the -OCF₃ and Ar-F groups. MS (ESI): [M+H]⁺ peak corresponding to the molecular weight of the product. |
Logical Workflow for Agrochemical Candidate Synthesis
The following diagram illustrates a general workflow from a starting material like this compound to a potential agrochemical candidate.
Caption: From intermediate to lead compound.
Application Notes and Protocols for Knoevenagel Condensation with 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product. This reaction is a cornerstone in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials.
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation specifically involving 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. This substrate is of particular interest in medicinal chemistry due to the presence of the fluoro and trifluoromethoxy substituents. The electron-withdrawing nature of these groups enhances the electrophilicity of the aldehydic carbon, facilitating the condensation. The resulting products, containing the 3-fluoro-4-(trifluoromethoxy)phenyl moiety, are valuable scaffolds for the development of novel therapeutic agents, potentially exhibiting a range of biological activities.
Influence of Substituents
The reactivity of this compound in the Knoevenagel condensation is significantly influenced by its substituents:
-
3-Fluoro group: As an electron-withdrawing group, the fluorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound.
-
4-Trifluoromethoxy group: This is a strongly lipophilic and electron-withdrawing group. Its electronic effect further activates the aldehyde for the condensation reaction. The trifluoromethoxy group can also enhance the metabolic stability and membrane permeability of the final product, which are desirable properties in drug design.
The combined electron-withdrawing effects of both substituents are expected to lead to faster reaction rates and potentially higher yields compared to unsubstituted or electron-rich benzaldehydes.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds. The data is based on analogous reactions with similarly activated benzaldehydes.
Table 1: Knoevenagel Condensation with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Room Temperature | 1 - 3 | > 90 |
| Ammonium Acetate | Toluene | Reflux | 2 - 5 | 85 - 95 |
| Basic Alumina | Solvent-free | 80 | 0.5 - 1 | > 90 |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 4 - 8 | 80 - 90 |
| L-proline | DMSO | 60 | 6 - 12 | 75 - 85 |
| KF-Al₂O₃ | Acetonitrile | Reflux | 3 - 6 | 85 - 95 |
Table 3: Knoevenagel Condensation with Diethyl Malonate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine/Acetic Acid | Toluene | Reflux (Dean-Stark) | 8 - 16 | 70 - 85 |
| TiCl₄/Et₃N | Dichloromethane | 0 to Room Temperature | 6 - 12 | 75 - 90 |
| Basic Ionic Liquid | Solvent-free | 100 | 4 - 8 | 80 - 90 |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol
-
Materials:
-
This compound (1.0 mmol, 208.1 mg)
-
Malononitrile (1.1 mmol, 72.7 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound and malononitrile.
-
Add 10 mL of ethanol and stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine to the reaction mixture using a micropipette.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), a precipitate will form.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain 2-((3-fluoro-4-(trifluoromethoxy)phenyl)methylene)malononitrile.
-
Protocol 2: Solvent-Free Condensation with Ethyl Cyanoacetate using Basic Alumina
-
Materials:
-
This compound (1.0 mmol, 208.1 mg)
-
Ethyl cyanoacetate (1.1 mmol, 124.4 mg, 117 µL)
-
Basic alumina (activated) (500 mg)
-
Mortar and pestle
-
Reaction vial
-
-
Procedure:
-
In a mortar, grind this compound with basic alumina until a fine, homogeneous powder is obtained.
-
Add ethyl cyanoacetate to the mixture and continue to grind with the pestle for 5-10 minutes.
-
Transfer the reaction mixture to a vial and heat it at 80°C in a heating block or oil bath.
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate).
-
After the reaction is complete (typically 30-60 minutes), cool the mixture to room temperature.
-
Add 10 mL of dichloromethane to the vial and stir to dissolve the product.
-
Filter the mixture to remove the basic alumina.
-
Wash the alumina with dichloromethane (2 x 5 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield ethyl 2-cyano-3-(3-fluoro-4-(trifluoromethoxy)phenyl)acrylate.
-
The crude product can be further purified by recrystallization from ethanol/water if necessary.
-
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Logical relationship of substituent effects on the reaction.
Application Notes and Protocols for the Wittig Reaction of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Wittig reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde is a valuable transformation for the synthesis of substituted stilbene derivatives. These products are of significant interest in medicinal chemistry and materials science. The fluorine and trifluoromethoxy substituents on the aromatic ring can impart unique physicochemical properties to the resulting stilbene, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are often desirable in the design of novel therapeutic agents and functional materials.[1]
Substituted stilbenes are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The specific substitution pattern of 3-fluoro-4-(trifluoromethoxy) on one of the aromatic rings of the stilbene scaffold allows for fine-tuning of these biological activities and can influence the molecule's interaction with biological targets. Therefore, the Wittig reaction of this particular benzaldehyde serves as a key step in the synthesis of new drug candidates and molecular probes.
Due to the electron-withdrawing nature of the fluoro and trifluoromethoxy groups, this compound is susceptible to side reactions under strongly basic conditions, such as the Cannizzaro reaction.[3] Therefore, careful selection of the base and reaction conditions is crucial to achieve a high yield of the desired stilbene product. Milder bases or phase-transfer conditions are often preferred to minimize side reactions. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, can also be a suitable alternative, often providing excellent (E)-stereoselectivity and a simpler work-up due to the water-soluble nature of the phosphate byproduct.[4][5][6][7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Wittig reaction of benzaldehydes with electron-withdrawing substituents, which can be considered representative for the reaction of this compound.
| Phosphonium Salt/Phosphonate | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Benzyltriphenylphosphonium chloride | 4-Fluorobenzaldehyde | n-BuLi | Anhydrous THF | 0 to RT | 12 | Moderate to Good | Z-selective | [3][8] |
| Benzyltriphenylphosphonium chloride | 4-Fluorobenzaldehyde | 50% aq. NaOH | Dichloromethane | RT | 1-3 | Moderate to Good | Mixture | [3][8] |
| Methyl(triphenyl)phosphonium bromide | Perfluorohalogenated benzaldehydes | TMG | THF | 80 | 6 | ~82 | N/A | [9][10] |
| Triethyl phosphonoacetate | Various aromatic aldehydes | NaH | Anhydrous THF | 0 to RT | 12 | Good to Excellent | E-selective | [5] |
Note: Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Two detailed protocols for the Wittig reaction of this compound are provided below. Protocol A utilizes a strong base under anhydrous conditions, which often favors the formation of the (Z)-isomer with non-stabilized ylides. Protocol B employs a two-phase system with a milder base, which can be more convenient and may reduce the likelihood of side reactions.
Protocol A: Wittig Reaction using n-Butyllithium in Tetrahydrofuran
This protocol is suitable for small-scale syntheses where anhydrous conditions can be carefully maintained.
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep red or orange typically indicates the formation of the ylide.[8]
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).[8]
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-fluoro-4-(trifluoromethoxy)stilbene.[8]
-
Protocol B: Wittig Reaction using Sodium Hydroxide in a Two-Phase System
This protocol is often more practical for larger-scale reactions and avoids the use of pyrophoric reagents.
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).[8]
-
Add dichloromethane and stir the mixture vigorously.
-
-
Reaction:
-
Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.[8]
-
Continue to stir vigorously at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[8]
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
-
Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow for Wittig Reaction (Protocol A)
Caption: Experimental workflow for the Wittig reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Reductive Amination of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reductive amination of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a key synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of both fluorine and trifluoromethoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. The following protocols offer a range of methodologies using common reducing agents to afford the corresponding secondary or tertiary amines.
Reductive amination is a versatile and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with a primary or secondary amine, which is then reduced in situ to the desired amine.[2] This one-pot procedure is often preferred due to its efficiency and operational simplicity.[2][3]
Key Considerations for this compound:
The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the reactivity of the aldehyde and the stability of the intermediate imine. The protocols provided below are robust and generally applicable to a wide range of aromatic aldehydes.
Experimental Protocols
Three common and effective protocols for the reductive amination of this compound are detailed below. The choice of method will depend on the specific amine used, available laboratory equipment, and desired scale.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones.[4][5] It is less basic than other borohydrides and does not reduce the starting aldehyde, leading to cleaner reactions and higher yields.[2][6] Acetic acid can be used as a catalyst, especially for less reactive ketones, but is often not necessary for aldehydes.[5]
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[4][7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in anhydrous DCE or DCM (5-10 mL per mmol of aldehyde) under a nitrogen or argon atmosphere, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another selective reducing agent that is stable in protic solvents like methanol and ethanol.[7] It is most effective at a slightly acidic pH (pH 5-7), where the iminium ion is readily formed and reduced faster than the carbonyl group.[6]
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Acetic acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in methanol (5-10 mL per mmol of aldehyde) in a round-bottom flask.
-
Add sodium cyanoborohydride (1.2-1.5 equivalents) to the solution.
-
Adjust the pH of the reaction mixture to between 5 and 7 by the dropwise addition of acetic acid.
-
Stir the reaction at room temperature for 2 to 24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between saturated aqueous NaHCO₃ and an organic solvent like ethyl acetate or DCM.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caution: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids. Work in a well-ventilated fume hood and handle with care.[2]
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is an economical and scalable method for reductive amination, often considered a "green" chemistry approach.[8] Palladium on carbon (Pd/C) is a common catalyst for this transformation.[2]
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
10% Palladium on carbon (Pd/C) (1-5 mol%)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen solvent (10-20 mL per mmol of aldehyde).
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature for 4 to 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Data Presentation: Comparison of Reductive Amination Protocols
The following table summarizes the key features of the described protocols for easy comparison.
| Feature | Protocol 1: NaBH(OAc)₃ | Protocol 2: NaBH₃CN | Protocol 3: Catalytic Hydrogenation |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | Hydrogen gas (H₂) with Pd/C |
| Typical Solvents | DCE, DCM, THF[4][7] | MeOH, EtOH[7] | MeOH, EtOH, EtOAc |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| pH Requirement | Generally neutral[2] | Slightly acidic (pH 5-7)[6] | Neutral |
| Advantages | Mild, selective, high yielding[5][9] | Stable in protic solvents[10] | Economical, scalable, green[8] |
| Disadvantages | Moisture sensitive[7] | Toxic cyanide byproducts[2] | May reduce other functional groups |
| Typical Reaction Time | 2 - 24 hours | 2 - 24 hours | 4 - 24 hours |
Visualizations
Reductive Amination General Mechanism
The following diagram illustrates the general reaction pathway for the reductive amination of an aldehyde.
Caption: General mechanism of reductive amination.
Experimental Workflow for Reductive Amination
This diagram outlines the typical laboratory workflow for performing a reductive amination reaction.
Caption: Typical laboratory workflow for reductive amination.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Fluoro-4-(trifluoromethoxy)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl derivatives utilizing 3-fluoro-4-(trifluoromethoxy)benzaldehyde and its precursors. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the fluorine and trifluoromethoxy substituents, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] The protocols outlined below are based on established methodologies for structurally related fluorinated and electron-deficient aryl halides and provide a solid foundation for successful synthesis.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides structurally analogous to the precursors of this compound. These data serve as a guide for optimizing the reaction with the target substrate.
Table 1: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene with Various Arylboronic Acids (Representative Conditions)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | THF/H₂O (5:1) | 80 | 16 | 88-98 |
| 4 | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | DME/H₂O (4:1) | 100 | 12 | 75-85 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 95 | 14 | 82-92 |
Table 2: Influence of Reaction Parameters on the Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides
| Parameter | Variation | Observation |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand | Catalyst choice is crucial and substrate-dependent. Buchwald ligands (e.g., SPhos, XPhos) are often effective for challenging substrates. |
| Ligand | Phosphine-based (e.g., PPh₃, Buchwald ligands) | Bulky, electron-rich phosphine ligands can enhance catalytic activity, particularly for electron-deficient aryl halides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base can significantly impact yield; stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive substrates. |
| Solvent | 1,4-Dioxane, Toluene, THF, DME (with H₂O) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of sensitive substrates or catalysts. |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction. Protocol 1 describes the coupling of a precursor halide, and Protocol 2 outlines a general method for substrates already containing the aldehyde functionality.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene with an Arylboronic Acid
This protocol is a representative procedure for the synthesis of 3'-fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl] derivatives.
Materials:
-
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere, add 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene, the arylboronic acid, the palladium catalyst, and the base.
-
Inerting: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol 2: General Suzuki-Miyaura Coupling of an Aryl Halide with (3-Formyl-2-fluoro-6-(trifluoromethoxy)phenyl)boronic Acid
This protocol is a general guideline for the coupling reaction where the aldehyde functionality is already present on the boronic acid partner.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
(3-Formyl-2-fluoro-6-(trifluoromethoxy)phenyl)boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/water 3:1)
-
Microwave reaction vial or sealed tube
-
Magnetic stirrer and heating source (microwave reactor or oil bath)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide, (3-formyl-2-fluoro-6-(trifluoromethoxy)phenyl)boronic acid, palladium catalyst, and base.
-
Inerting: Purge the vial with an inert gas.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction Execution:
-
Conventional Heating: Seal the tube and heat in a preheated oil bath at 100-120 °C for 4-12 hours.
-
Microwave Irradiation: Heat the sealed vial in a microwave reactor at a set temperature (e.g., 120-150 °C) for 30-90 minutes.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles. The trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups, in particular, are prized for their ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, is a highly valuable building block that combines the benefits of both a fluorine atom and a trifluoromethoxy group on a benzaldehyde core. This unique substitution pattern makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry.
The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents enhances the reactivity of the aldehyde group, making it a versatile handle for various synthetic transformations. This guide provides detailed application notes and protocols for the synthesis of three key classes of heterocyclic compounds—dihydropyrimidinones, pyridines, and quinoxalines—using this compound as the primary precursor. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also insights into the underlying reaction mechanisms and the rationale behind experimental choices.
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[1] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2]
Scientific Rationale
The use of this compound in the Biginelli reaction is anticipated to yield dihydropyrimidinones with enhanced biological activity due to the presence of the fluorinated substituents. The electron-withdrawing fluorine and trifluoromethoxy groups increase the electrophilicity of the aldehyde's carbonyl carbon, which can facilitate the initial condensation steps of the reaction.
Experimental Protocol: Synthesis of 4-(3-Fluoro-4-(trifluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure dihydropyrimidinone.
Reaction Mechanism and Workflow
The Biginelli reaction mechanism involves a series of acid-catalyzed steps, including the formation of an N-acyliminium ion intermediate, which is key to the cyclization process.[2]
Caption: Experimental workflow for the Biginelli synthesis.
Expected Outcome and Data
The following table summarizes the expected product characteristics and provides a template for recording experimental data.
| Parameter | Expected/Observed Value |
| Product Name | 4-(3-Fluoro-4-(trifluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
| Molecular Formula | C15H14F4N2O4 |
| Molecular Weight | 374.28 g/mol |
| Appearance | White to off-white solid |
| Yield (%) | To be determined experimentally |
| Melting Point (°C) | To be determined experimentally |
Synthesis of Pyridines via the Hantzsch Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine.[3] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4]
Scientific Rationale
The Hantzsch synthesis provides a straightforward route to highly substituted pyridines. The use of this compound is expected to yield pyridines with unique electronic properties due to the fluorinated substituents, which can be of interest for various applications, including as calcium channel blockers.[3]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3-fluoro-4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the dihydropyridine product by filtration, wash with cold ethanol, and dry.
-
(Optional Aromatization) To a solution of the dihydropyridine in acetic acid, add a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or iodine) and heat to complete the aromatization to the pyridine derivative.
Reaction Mechanism and Workflow
The Hantzsch synthesis proceeds through the formation of an enamine and a Knoevenagel condensation product, which then react to form the dihydropyridine ring.[4]
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Data Summary
| Parameter | Expected/Observed Value |
| Product Name | Diethyl 2,6-dimethyl-4-(3-fluoro-4-(trifluoromethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Molecular Formula | C22H23F4NO5 |
| Molecular Weight | 473.42 g/mol |
| Appearance | Yellowish solid |
| Yield (%) | To be determined experimentally |
| Melting Point (°C) | To be determined experimentally |
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[5] A common and effective method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] Alternatively, quinoxalines can be synthesized from an aldehyde.
Scientific Rationale
The synthesis of quinoxalines from this compound and an o-phenylenediamine derivative offers a direct route to novel fluorinated quinoxaline scaffolds. These compounds are of interest in drug discovery due to their diverse pharmacological properties.
Experimental Protocol: Synthesis of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)quinoxaline
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol or Acetic Acid (solvent)
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add this compound (1.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Reaction Workflow
Caption: Workflow for the synthesis of quinoxalines.
Data Summary
| Parameter | Expected/Observed Value |
| Product Name | 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)quinoxaline |
| Molecular Formula | C15H8F4N2O |
| Molecular Weight | 308.23 g/mol |
| Appearance | Solid (color to be determined) |
| Yield (%) | To be determined experimentally |
| Melting Point (°C) | To be determined experimentally |
Disclaimer
The protocols provided herein are based on established synthetic methodologies for analogous compounds. As specific literature examples for the use of this compound in these reactions were not identified, optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary to achieve optimal yields and purity for the target compounds. It is strongly recommended that all reactions be performed on a small scale initially to establish the optimal conditions before scaling up. Standard laboratory safety procedures should be followed at all times.
References
- 1. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its chemical structure, featuring both a fluorine atom and a trifluoromethoxy group, imparts unique properties beneficial for drug design. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their biological targets. These characteristics make this compound a desirable building block in medicinal chemistry for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases.
Applications in the Synthesis of Kinase Inhibitors
One of the primary applications of fluorinated benzaldehydes, such as this compound, is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Specifically, this intermediate is a potential precursor for the synthesis of inhibitors targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in various cancers.
The aldehyde functional group of this compound allows for a variety of chemical transformations to build complex molecular architectures. Key reactions include condensations, reductive aminations, and multi-component reactions to form heterocyclic scaffolds common in kinase inhibitors.
Key Reactions and Representative Data
The following table summarizes common synthetic transformations involving substituted benzaldehydes in the synthesis of kinase inhibitors, with typical yields reported in the literature for analogous substrates.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | Substituted benzylamine | 70-95 |
| Wittig Reaction | Phosphonium ylide, Base (e.g., n-BuLi), Solvent (e.g., THF) | Stilbene derivative | 60-90 |
| Aldol Condensation | Ketone, Base (e.g., NaOH), Solvent (e.g., EtOH) | Chalcone derivative | 75-95 |
| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | Biphenyl derivative | 65-92 |
Experimental Protocols
The following is a representative protocol for the synthesis of a hypothetical kinase inhibitor intermediate using this compound. This protocol is based on established synthetic methodologies for similar compounds.
Protocol: Synthesis of a Substituted N-Benzyl-aniline Derivative
Objective: To synthesize a key intermediate for a potential MEK inhibitor via reductive amination.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the substituted aniline (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(3-fluoro-4-(trifluoromethoxy)benzyl)aniline derivative.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Applications of Fluorinated Benzaldehydes in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fluorinated benzaldehydes in the synthesis and functionalization of advanced materials. The unique properties conferred by the fluorine atoms, such as high thermal stability, chemical resistance, hydrophobicity, and specific electronic characteristics, make these compounds valuable building blocks in materials science. This document details their application in high-performance polymers, materials for organic electronics, and functional coatings, complete with experimental protocols and comparative data.
High-Performance Polymers
Fluorinated benzaldehydes are key monomers in the synthesis of high-performance polymers such as polyimides and poly(azomethine)s. The incorporation of fluorine-containing moieties into the polymer backbone significantly enhances thermal stability, lowers the dielectric constant, and increases hydrophobicity.
Polyimides
Fluorinated polyimides are renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them ideal for applications in the aerospace and microelectronics industries. The use of fluorinated diamines or dianhydrides, often synthesized from fluorinated precursors, is a common strategy to impart these desirable properties.
Quantitative Data Summary: Thermal and Dielectric Properties of Fluorinated Polyimides
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Dielectric Constant (at 1 MHz) | Reference |
| PI from 6FDA and TFMDA (FPI-1) | >300 | >500 | - | [1] |
| PI from 6FDA and 3FODA (FPI-2) | >300 | >500 | - | [1] |
| PI from 6FDA and 6FAPB (FPI-3) | >300 | >500 | - | [1] |
| PI from 6FDA and 6FBAB (FPI-4) | >300 | >500 | - | [1] |
| PI from 6FDA and DABC (FPI-5) | >300 | >500 | - | [1] |
| TPPI50 (from TFMB) | 402 | 563 | 2.312 | [2] |
| TPPI75 (from TFMB) | 407 | 570 | - | [2] |
| Poly(ether imide)s | 230-247 | 527-598 | 2.63–3.20 | [3] |
| Fluorinated Polyimide | - | 522 (air), 524 (N2) | - | [4] |
| Fluorinated Polyimides | up to 316 | up to 531 | 2.74–3.2 | [5] |
| Copolymerized PI (6FDA:ODPA = 5:5) | 260 | >500 | - | [6] |
| Copolymerized PI (6FDA:BPDA = 5:5) | 275 | >500 | - | [6] |
Note: 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; TFMDA = 2,5-bis(trifluoromethyl)-1,4-phenylenediamine; 3FODA = 4,4'-oxybis(2-trifluoromethyl)aniline; 6FAPB = 4,4'-(hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline; 6FBAB = 4,4'-(hexafluoroisopropylidene)bisaniline; DABC = 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl; TFMB = Trifluoromethylbenzene moiety.
Experimental Protocol: Synthesis of Fluorinated Polyimide (FPI-5)
This protocol describes the two-step chemical imidization for the synthesis of a fluorinated polyimide resin from 6FDA and DABC.[1]
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl (DABC)
-
N,N-Dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Aqueous ethanol solution (75 wt%)
Equipment:
-
Three-necked 500 mL flask with a mechanical stirrer and nitrogen inlet
-
Cold-water bath
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask, dissolve DABC (14.5200 g, 50 mmol) in DMAc (100.0 g) under a nitrogen atmosphere while stirring in a cold-water bath (10–15 °C) for 30 minutes.
-
Add 6FDA (22.2120 g, 50 mmol) in one portion along with an additional 10.2 g of DMAc.
-
Maintain the reaction at room temperature and stir for 20 hours to obtain a viscous, pale-yellow poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride (30.6 g, 300 mmol) and pyridine (19.0 g, 240 mmol) with vigorous stirring.
-
Continue the reaction at room temperature for another 24 hours.
-
-
Polymer Precipitation and Purification:
-
Slowly pour the resulting polyimide solution into an excess of vigorously stirred 75 wt% aqueous ethanol solution to precipitate the polymer.
-
Collect the fibrous FPI-5 resin by filtration.
-
Wash the resin thoroughly with ethanol.
-
Dry the purified resin under vacuum at 120 °C for 24 hours.
-
Visualization of Polyimide Synthesis Workflow
Caption: Workflow for the synthesis of fluorinated polyimide.
Poly(azomethine)s
Poly(azomethine)s, or polyimines, are synthesized through the polycondensation of diamines and dialdehydes. The incorporation of fluorinated benzaldehydes leads to polymers with high thermal stability and good solubility in organic solvents. These materials are investigated for their potential in organic electronics due to their conjugated backbone.
Quantitative Data Summary: Thermal Properties of Fluorinated Poly(azomethine)s
| Polymer System | Decomposition Temperature (Td) (°C) | Glass Transition Temperature (Tg) (°C) | Reference |
| P1 (from terephthalaldehyde and 4-BDAF) | up to 490 | 180 | [7] |
| P2 (from terephthalaldehyde and BAPP) | up to 490 | 180 | [7] |
| Poly(azomethine-ether)s | up to 300 | - | [8] |
| Triphenylamine-based poly(azomethine)s | Good thermal stability | - | [9][10] |
Note: 4-BDAF = 2,2-Bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane; BAPP = 2,2-Bis[4-(4-aminophenoxy)phenyl]-propane.
Experimental Protocol: Synthesis of a Fluorinated Poly(azomethine) (P1)
This protocol describes the synthesis of a fluorinated poly(azomethine) by the polycondensation of terephthalaldehyde and 2,2-Bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane (4-BDAF).[7]
Materials:
-
Terephthalaldehyde
-
2,2-Bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane (4-BDAF)
-
Absolute ethanol
-
Acetone
-
Diethyl ether
Equipment:
-
Reaction flask with a magnetic stirrer
Procedure:
-
Polycondensation:
-
In a reaction flask, dissolve terephthalaldehyde (1.8 g, 13.42 mmol) and 4-BDAF (7.0 g, 13.5 mmol) in 50 mL of absolute ethanol.
-
Stir the reaction mixture at room temperature for 4 days.
-
-
Polymer Isolation and Purification:
-
A yellow precipitate will form during the reaction.
-
Collect the precipitate by filtration.
-
Wash the polymer sequentially with ethanol (3 times), acetone (3 times), and diethyl ether (3 times).
-
Dry the purified polymer to obtain the final product (P1).
-
Visualization of Poly(azomethine) Synthesis
Caption: Synthesis of a fluorinated poly(azomethine).
Materials for Organic Electronics
The introduction of fluorine atoms into conjugated polymers can significantly lower both the HOMO and LUMO energy levels. This facilitates electron injection and enhances the material's resistance to oxidative degradation, making fluorinated materials promising for n-type or ambipolar organic field-effect transistors (OFETs).
Conceptual Pathway: Impact of Fluorination on Organic Electronic Materials
Caption: Effect of fluorination on polymer electronic properties.
Functional Coatings
Fluorinated polymers are widely used for creating surfaces with low surface energy, leading to hydrophobic and often oleophobic properties. These characteristics are highly desirable for applications such as anti-corrosion, anti-fouling, and self-cleaning coatings.
Quantitative Data Summary: Hydrophobicity of Fluorinated Coatings
| Coating System | Water Contact Angle (°) | Reference |
| Fluorinated silica nanoparticle coating on aluminum | > 150 | [11] |
| Fluorinated graphene oxide/PDMS on aluminum | 173.7 | [12] |
| Waterborne fluorine-containing epoxy with 1.5 wt% SiO2 | 94.1 | [13] |
| Poly(hexafluoroisopropyl methacrylate) on aluminum alloy | 100 | [14] |
| Fluorine-free polydopamine/alkyl silane on fabric | 163 | [15] |
Experimental Protocol: Preparation of a Fluorinated Graphene-Modified Waterborne Epoxy Coating
This protocol describes the preparation of an anti-corrosion coating using fluorinated graphene in a waterborne epoxy resin.[16]
Materials:
-
Waterborne epoxy resin (WEP)
-
Deionized water
-
Fluorinated graphene (FG) nanosheets
-
Waterborne curing agent
-
Q235 carbon steel substrate
Equipment:
-
Sand mill
-
Mechanical stirrer
Procedure:
-
Preparation of the Resin Mixture:
-
Mix the waterborne epoxy resin and deionized water at a weight ratio of 10:1.
-
Add fluorinated graphene to the mixture to achieve a filler concentration of 0.3 wt% relative to the epoxy resin.
-
Disperse the mixture using a sand mill at 1000 rpm for 60 minutes at 25 °C.
-
-
Coating Formulation:
-
Add the waterborne curing agent to the resin mixture (WEP to curing agent weight ratio of 2:1).
-
Mechanically stir the formulation for 10 minutes to ensure a uniform mixture.
-
-
Application:
-
Apply the formulated coating to a prepared Q235 carbon steel substrate.
-
Allow the coating to cure as per the manufacturer's instructions for the epoxy system.
-
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. mdpi.com [mdpi.com]
- 12. cmeri.res.in [cmeri.res.in]
- 13. matec-conferences.org [matec-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. Durable, self-healing, superhydrophobic fabrics from fluorine-free, waterborne, polydopamine/alkyl silane coatings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Aldol Condensation Reactions Involving 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
These application notes provide detailed protocols and data for the Claisen-Schmidt condensation, a type of aldol condensation, utilizing 3-fluoro-4-(trifluoromethoxy)benzaldehyde as a key reactant. This compound is of interest to researchers in medicinal chemistry and drug development due to the presence of both fluoro and trifluoromethoxy substituents, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting chalcone derivatives. The protocols outlined below are designed for researchers, scientists, and professionals in the field.
The Claisen-Schmidt condensation is a versatile and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones.[1][2] This reaction involves the base-catalyzed condensation of an aldehyde (with no α-hydrogens) and a ketone.[2][3] The resulting chalcone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of fluorine and trifluoromethoxy groups can enhance metabolic stability and cell permeability, making this compound a valuable building block for the synthesis of novel therapeutic agents.
Data Presentation: Synthesis of Chalcone Derivatives
The following table summarizes the expected outcomes for the synthesis of various chalcone derivatives via the Claisen-Schmidt condensation of this compound with different substituted acetophenones. The data is representative and based on typical yields obtained for similar reactions with fluorinated benzaldehydes.[4][5]
| Compound ID | Acetophenone Substituent (R) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1a | H | KOH | Ethanol | 12 | 85 |
| 1b | 4-Chloro | KOH | Ethanol | 12 | 82 |
| 1c | 4-Methyl | KOH | Ethanol | 14 | 88 |
| 1d | 4-Methoxy | KOH | Ethanol | 14 | 90 |
| 1e | 4-Nitro | KOH | Ethanol | 10 | 78 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of chalcones using this compound via a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%) or Methanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1.0 eq.) and this compound (1.2 eq.) in 20-30 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: While stirring, slowly add a 50% aqueous solution of potassium hydroxide (2.0 eq.) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 30°C.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 12-16 hours.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water. Acidify the mixture with dilute HCl until it is neutral to pH paper. A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone derivative. If necessary, further purification can be achieved by column chromatography on silica gel.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 40-50°C. Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualizations
The following diagrams illustrate the experimental workflow and a potential biological signaling pathway that could be modulated by the synthesized chalcone derivatives.
Caption: Experimental workflow for the synthesis of chalcones.
Caption: Potential apoptosis signaling pathway modulated by chalcones.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The compound may be too soluble or insoluble in the chosen solvent. |
| - Experiment with different solvent systems. Good starting points for structurally similar aromatic aldehydes include mixed solvent systems like ethyl acetate/hexane or methanol/water.[1] | |
| - If the product is too soluble, try adding a less polar "anti-solvent" dropwise to the heated solution until it becomes slightly turbid, then allow it to cool slowly.[2] | |
| Cooling Rate is Too Fast | Rapid cooling can trap impurities within the crystal lattice.[2] |
| - Allow the heated solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help moderate the cooling rate.[2] | |
| Presence of Oily Impurities | Oily impurities can inhibit crystallization.[2] |
| - Add a small amount of activated charcoal to the hot solution to adsorb these impurities, followed by hot filtration before allowing the solution to cool.[2] |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System (Mobile Phase) | The polarity of the eluent may not be optimal for separating the target compound from impurities.[1] |
| - Before running the column, use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation (difference in Rf values) between the desired product and impurities. | |
| - A common strategy is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (gradient elution).[1] | |
| Improper Column Packing | Channeling in the column packing can lead to poor separation.[1] |
| - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[1] | |
| Column Overloading | Applying too much crude product to the column will result in broad, overlapping bands. |
| - Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Potential impurities can include unreacted starting materials, by-products from the synthesis, or degradation products. The trifluoromethyl group on related benzaldehydes is known to be a strong electron-withdrawing group, which can influence reactivity.[3] Depending on the synthetic route, impurities could include related isomers or over-oxidized products like the corresponding carboxylic acid.
Q2: My purified this compound is a liquid, but some suppliers list it as a solid. Why is this?
A2: The physical state can be dependent on purity. Impurities can depress the melting point, potentially causing the substance to be an oil or a low-melting solid at room temperature.[1] While some sources describe the product as a solid,[4][5] others list related isomers as liquids.[6] If your product is an oil, it may contain impurities. Further purification by column chromatography may yield a solid product.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Due to the presence of the aldehyde functional group, which can be susceptible to oxidation, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity and identity can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for confirming the structure and identifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can determine the purity and provide the mass of the compound, further confirming its identity.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the aldehyde.
Experimental Protocols
1. Recrystallization Protocol (General)
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., ethyl acetate/hexane).
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
2. Column Chromatography Protocol (General)
-
Solvent System Selection: Use TLC to determine an optimal solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and separates it well from impurities. A gradient of ethyl acetate in hexane is a common starting point.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system, starting with the lowest polarity. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(三氟甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde Synthesis
Frequently Asked Questions (FAQs)
Q1: What are the most likely synthesis routes for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde?
A common and effective method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction typically involves the use of a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which then reacts with the aromatic substrate. For the synthesis of this compound, the likely starting material would be 1-fluoro-2-(trifluoromethoxy)benzene. Another potential, though less common, route could involve the oxidation of the corresponding benzyl alcohol.[6]
Q2: I am seeing an unexpected peak in my GC-MS analysis after synthesizing this compound. What could it be?
An unexpected peak could be one of several potential byproducts. The most common possibilities include:
-
Unreacted Starting Material: 1-fluoro-2-(trifluoromethoxy)benzene.
-
Isomeric Byproducts: Formylation at other positions on the aromatic ring, such as 2-Fluoro-3-(trifluoromethoxy)benzaldehyde or 5-Fluoro-2-(trifluoromethoxy)benzaldehyde. The formation of these isomers is influenced by the directing effects of the fluorine and trifluoromethoxy substituents.
-
Over-oxidation Product: If the reaction is exposed to air or oxidizing conditions, the desired aldehyde may be oxidized to 3-Fluoro-4-(trifluoromethoxy)benzoic acid.[7]
-
Hydrolysis of Starting Material: Depending on the reaction workup, hydrolysis of the trifluoromethoxy group to a phenol is a possibility, though generally unlikely under standard Vilsmeier-Haack conditions.
Q3: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be verified by checking for the presence of the starting material (1-fluoro-2-(trifluoromethoxy)benzene) in the crude product.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of the reagents are critical. For a Vilsmeier-Haack reaction, the temperature needs to be carefully controlled to prevent side reactions.[1]
-
Moisture Contamination: The Vilsmeier reagent is sensitive to moisture. Inadequate drying of glassware and solvents can lead to the decomposition of the reagent and lower yields.
-
Purification Losses: The product may be lost during the workup and purification steps. Ensure proper extraction and chromatography techniques are employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of starting material in the final product | Incomplete reaction. | Increase reaction time or temperature. Ensure the correct stoichiometry of reagents. |
| Multiple product peaks in GC-MS or NMR | Formation of isomeric byproducts. | Optimize reaction temperature to favor the formation of the desired isomer. Use a purification method with high resolving power, such as HPLC or careful column chromatography. |
| Product degradation over time (browning) | Oxidation of the aldehyde to the carboxylic acid. | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[7] |
| Low yield after workup | Product loss during extraction or hydrolysis of the Vilsmeier intermediate. | Ensure the pH is carefully controlled during the aqueous workup. Perform multiple extractions with a suitable organic solvent. |
Quantitative Data Summary
The following table provides hypothetical quantitative data for a Vilsmeier-Haack synthesis of this compound, based on typical yields for this type of reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Potential Impurities (%) |
| This compound | C₈H₄F₄O₂ | 208.11 | 70-85 | 5-15 |
| 1-fluoro-2-(trifluoromethoxy)benzene (Starting Material) | C₇H₄F₄O | 180.10 | - | < 5 |
| 2-Fluoro-3-(trifluoromethoxy)benzaldehyde (Isomer) | C₈H₄F₄O₂ | 208.11 | - | < 5 |
| 5-Fluoro-2-(trifluoromethoxy)benzaldehyde (Isomer) | C₈H₄F₄O₂ | 208.11 | - | < 5 |
| 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C₈H₄F₄O₃ | 224.11 | - | < 2 |
Experimental Protocols
Hypothetical Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-fluoro-2-(trifluoromethoxy)benzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 1-fluoro-2-(trifluoromethoxy)benzene (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Hypothetical Vilsmeier-Haack reaction pathway for the synthesis of this compound and potential byproduct formation.
Caption: Troubleshooting workflow for the identification of potential byproducts in the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we will address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and product purity.
Introduction to the Synthetic Challenge
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and agrochemicals, most commonly proceeds via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack formylation of 1-fluoro-2-(trifluoromethoxy)benzene. The primary challenge in this synthesis is achieving high regioselectivity and yield due to the competing directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the trifluoromethoxy group (-OCF₃) is a deactivating meta-director. This can lead to the formation of undesired isomers and other byproducts, complicating purification and reducing the overall yield.
This guide will provide a detailed examination of the Vilsmeier-Haack reaction for this specific substrate, offering solutions to common problems and strategies for optimization.
Core Synthesis Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[1] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[2]
Reaction Workflow Diagram
Caption: General workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound.
FAQ 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily incomplete reaction, formation of side products, or issues during work-up and purification.
Causality and Solutions:
-
Sub-optimal Reaction Temperature: The Vilsmeier-Haack reaction temperature is substrate-dependent, typically ranging from 0°C to 80°C.[3] For a moderately deactivated ring like 1-fluoro-2-(trifluoromethoxy)benzene, a higher temperature may be required to drive the reaction to completion.
-
Troubleshooting Protocol:
-
Start the reaction at a lower temperature (e.g., 0-10°C) during the addition of the substrate to the Vilsmeier reagent to control the initial exotherm.
-
After the addition is complete, slowly raise the temperature and monitor the reaction progress by TLC or GC-MS.
-
Experiment with a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and side product formation.
-
-
-
Incorrect Stoichiometry: An inappropriate ratio of the Vilsmeier reagent to the substrate can lead to either an incomplete reaction or the formation of di-formylated byproducts.
-
Troubleshooting Protocol:
-
Begin with a 1.5:1 molar ratio of Vilsmeier reagent to the aromatic substrate.[4]
-
If the reaction is incomplete, consider increasing the ratio to 2:1.
-
If di-formylation is observed, reduce the ratio to 1.2:1.
-
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Contamination will quench the reagent and reduce the effective concentration, leading to lower yields.
-
Troubleshooting Protocol:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
FAQ 2: Formation of Isomeric Byproducts
Question: I am observing multiple spots on my TLC plate and my NMR spectrum shows a mixture of isomers. How can I improve the regioselectivity of the formylation?
Answer: The formation of isomers is a common challenge due to the competing directing effects of the fluorine and trifluoromethoxy groups. The fluorine atom directs ortho- and para- to itself, while the -OCF₃ group is deactivating and tends to direct meta.
Directing Effects on the Aromatic Ring:
| Position | Directing Influence | Predicted Product |
| 3 | Para to Fluorine, Ortho to -OCF₃ | Desired Product |
| 5 | Ortho to Fluorine, Meta to -OCF₃ | Isomeric Byproduct |
Causality and Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction temperature can influence the ratio of isomers. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.
-
Troubleshooting Protocol:
-
Perform the reaction at a low temperature (e.g., 0°C) for an extended period to favor the formation of one isomer.
-
Conversely, running the reaction at a higher temperature might favor a different isomer. Analyze the product mixture at different temperatures to determine the optimal conditions for the desired regioselectivity.
-
-
-
Steric Hindrance: The Vilsmeier reagent is bulky. Steric hindrance can influence the position of electrophilic attack.[3]
-
Insight: In this case, the position para to the fluorine (position 3) is less sterically hindered than the position ortho to it (position 5), which is flanked by the trifluoromethoxy group. This steric factor generally favors the formation of the desired this compound.
-
FAQ 3: Difficult Purification
Question: I am having trouble purifying the final product from the reaction mixture. What are the best practices for purification?
Answer: Purification can be challenging due to the presence of unreacted starting material, isomeric byproducts, and potentially tarry residues.
Purification Protocol:
-
Work-up:
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of ice and a base (e.g., sodium acetate or sodium bicarbonate solution) to neutralize the acidic components and hydrolyze the iminium salt intermediate.[4]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Chromatography:
-
Column chromatography on silica gel is the most effective method for separating the desired product from its isomers and other impurities.
-
A solvent system of ethyl acetate and petroleum ether (or hexane) is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in petroleum ether) and gradually increase the polarity.
-
Monitor the fractions by TLC to isolate the pure product.
-
FAQ 4: Formation of Chlorinated Byproducts
Question: My mass spectrum indicates the presence of a chlorinated byproduct. What is the cause and how can I prevent it?
Answer: Chlorination of the aromatic ring is a known side reaction in the Vilsmeier-Haack reaction, especially when using phosphorus oxychloride. The Vilsmeier reagent itself can act as a chlorinating agent.
Causality and Solutions:
-
Excess POCl₃ or High Temperature: These conditions can promote chlorination.
-
Troubleshooting Protocol:
-
Use a stoichiometric amount of POCl₃ relative to DMF.
-
Maintain a low reaction temperature during the formation of the Vilsmeier reagent and the subsequent formylation reaction.
-
-
-
Alternative Reagents: If chlorination persists, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[5]
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is common, other methods can be explored to potentially improve yield and regioselectivity.
-
Ortho-Lithiation Followed by Formylation: Directed ortho-metalation is a powerful technique for regioselective functionalization.[6] The fluorine atom can act as a directing group for lithiation at the ortho position.
-
Conceptual Workflow:
-
Treat 1-fluoro-2-(trifluoromethoxy)benzene with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperature to achieve lithiation at the 3-position.
-
Quench the resulting aryllithium species with a formylating agent like DMF.
-
-
-
Grignard Reagent Formation and Formylation: If a suitable bromo- or iodo-substituted precursor is available, formation of a Grignard reagent followed by reaction with a formylating agent can be an effective route.[7]
Troubleshooting Decision Tree
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
Navigating Acidic Conditions with 3-Fluoro-4-(trifluoromethoxy)benzaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. This guide, curated by Senior Application Scientists, provides in-depth technical assistance for researchers utilizing this versatile building block in acidic environments. We move beyond standard protocols to offer insights into the causality of experimental outcomes, ensuring your success in complex synthetic applications.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF₃) group of this compound under typical acidic reaction conditions?
A1: The trifluoromethoxy group is renowned for its exceptional chemical stability, which is a key attribute for its use in multi-step synthesis.[1][2] It is generally stable to a wide range of acidic conditions, including those commonly used for reactions involving the aldehyde functional group. The C-O bond in the trifluoromethoxy group is strengthened by the electron-withdrawing nature of the fluorine atoms, making it resistant to cleavage.[1]
Q2: Can the trifluoromethoxy group be cleaved under any acidic conditions?
A2: While highly stable, the trifluoromethoxy group is not completely inert under all conceivable conditions. Protolytic defluorination of trifluoromethyl groups on aromatic rings has been observed in the presence of Brønsted superacids.[3] Although the trifluoromethoxy group is generally more stable than the trifluoromethyl group, extreme conditions such as treatment with strong Lewis acids in combination with a fluoride source (e.g., HF/Lewis acid) could potentially lead to cleavage. However, for most standard organic synthesis applications involving common acids like HCl, H₂SO₄, or acetic acid, the trifluoromethoxy group is expected to remain intact.
Q3: What are the expected reactions of the aldehyde group under acidic conditions?
A3: The aldehyde functional group of this compound is expected to undergo typical acid-catalyzed reactions. These include, but are not limited to:
-
Acetal Formation: Reaction with alcohols in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, dry HCl) to form the corresponding acetal. This is a common strategy for protecting the aldehyde group.[4]
-
Condensation Reactions: Acid-catalyzed condensation with various nucleophiles, such as amines to form imines or with activated methylene compounds in reactions like the Knoevenagel condensation.
The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents enhances the electrophilicity of the aldehyde's carbonyl carbon, which can influence reaction rates.
Q4: Are there any known degradation pathways for this compound in acidic media?
A4: Specific degradation pathways for this compound under common acidic conditions are not extensively documented in the literature. Based on the chemistry of related compounds, potential, though unlikely, degradation could involve:
-
Hydrolysis of the Trifluoromethoxy Group: Under extremely harsh acidic conditions, hydrolysis could theoretically lead to the corresponding phenol. However, this is not a common observation.
-
Side Reactions of the Aldehyde: In the presence of strong oxidizing acids, the aldehyde could be oxidized to a carboxylic acid. Polymerization or resinification can also occur under certain acidic conditions, especially at elevated temperatures.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low yield in an acid-catalyzed reaction (e.g., acetal formation) | 1. Insufficient acid catalyst. 2. Presence of water in the reaction mixture. 3. Steric hindrance. | 1. Optimize Catalyst Loading: The aldehyde is deactivated by electron-withdrawing groups. A slightly higher catalyst loading might be necessary to achieve a reasonable reaction rate. 2. Ensure Anhydrous Conditions: Acetal formation is an equilibrium reaction. Water is a byproduct, and its presence will shift the equilibrium back to the starting materials. Use dry solvents and reagents, and consider using a Dean-Stark apparatus or a drying agent to remove water as it forms. 3. Increase Reaction Time/Temperature: The bulky trifluoromethoxy group and the ortho-fluoro substituent may slow down the reaction. Cautiously increasing the reaction time or temperature can help overcome this. Monitor the reaction closely for any signs of degradation. |
| Formation of an unexpected byproduct | 1. Degradation of the starting material. 2. Side reaction of the aldehyde. 3. Cleavage of the trifluoromethoxy group (rare). | 1. Analyze byproducts: Use techniques like GC-MS or LC-MS to identify the structure of the byproduct. This will provide clues about the degradation pathway. 2. Re-evaluate Reaction Conditions: If the byproduct suggests a side reaction of the aldehyde (e.g., oxidation), consider running the reaction under an inert atmosphere. If polymerization is suspected, try using lower concentrations or a different acid catalyst. 3. Confirm -OCF₃ Integrity: Use ¹⁹F NMR to check for signals corresponding to fluoride ions or other fluorine-containing byproducts, which would indicate cleavage of the trifluoromethoxy group. If cleavage is observed, milder acidic conditions or a different synthetic strategy should be employed. |
| Incomplete reaction despite prolonged reaction time | 1. Deactivation of the catalyst. 2. Reversible reaction at equilibrium. | 1. Catalyst Stability: Ensure the acid catalyst is stable under the reaction conditions. Some catalysts may degrade over time at elevated temperatures. Consider a more robust catalyst. 2. Shift the Equilibrium: For equilibrium reactions like acetal formation, actively remove the byproduct (water) to drive the reaction to completion. For other reactions, consider if using an excess of one reagent is feasible to shift the equilibrium. |
Experimental Protocols & Methodologies
Protocol: Acid-Catalyzed Acetal Protection
This protocol provides a general procedure for the protection of the aldehyde group of this compound as a diethyl acetal.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding anhydrous sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal.
-
Purify the product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Triethyl orthoformate: Acts as both a reagent and a water scavenger, helping to drive the equilibrium towards the acetal product.
-
p-Toluenesulfonic acid: A mild and effective solid acid catalyst that is easy to handle.
-
Anhydrous conditions: Crucial for preventing the reverse hydrolysis reaction.
Visualizing Reaction Logic
Acetal Formation and Potential Hydrolysis
The following diagram illustrates the reversible nature of acetal formation under acidic conditions, which is a key consideration in experimental design.
Caption: Reversible acid-catalyzed acetal formation and hydrolysis.
Troubleshooting Logic Flow
This diagram outlines a systematic approach to troubleshooting common issues encountered when using this compound in acidic media.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and purification of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for introducing a formyl group onto the 1-fluoro-4-(trifluoromethoxy)benzene backbone are electrophilic aromatic substitution reactions. The two most common methods are:
-
Ortho-lithiation followed by formylation: This involves the deprotonation of 1-fluoro-4-(trifluoromethoxy)benzene at the position ortho to the fluorine atom using a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, followed by quenching the resulting aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF).
-
Vilsmeier-Haack reaction: This method employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, to directly formylate the electron-rich aromatic ring of 1-fluoro-4-(trifluoromethoxy)benzene.
Q2: What are the expected side products in the synthesis of this compound?
A2: Side product formation is dependent on the chosen synthetic route.
-
Via Ortho-lithiation: The main potential side product is the isomeric 2-fluoro-5-(trifluoromethoxy)benzaldehyde, arising from lithiation at the position ortho to the trifluoromethoxy group. The regioselectivity is highly dependent on the reaction conditions.
-
Via Vilsmeier-Haack Reaction: This reaction can lead to the formation of the isomeric 2-fluoro-5-(trifluoromethoxy)benzaldehyde due to competing directing effects of the fluorine and trifluoromethoxy substituents. Over-reaction can also lead to di-formylated products, though this is less common with deactivated rings. Chlorinated byproducts can also be a concern when using phosphorus oxychloride.[1]
Q3: How can I minimize the formation of isomeric impurities?
A3: Minimizing isomeric impurities requires careful control of reaction conditions:
-
For Ortho-lithiation: The directing effect of the fluorine atom is generally stronger than the trifluoromethoxy group, favoring the formation of the desired 3-fluoro isomer.[2][3] Lowering the reaction temperature and using sterically hindered bases can enhance regioselectivity.
-
For Vilsmeier-Haack Reaction: The regioselectivity is influenced by the steric and electronic effects of the substituents. Optimization of temperature, reaction time, and the stoichiometry of the Vilsmeier reagent is crucial to favor formylation at the less hindered position ortho to the fluorine atom.[4][5]
Q4: What are the best methods for purifying crude this compound?
A4: Purification of the final product typically involves a combination of techniques:
-
Aqueous workup: An initial wash with a mild base, such as sodium bicarbonate solution, can remove any acidic impurities.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired product from isomeric impurities and other non-polar byproducts.
-
Distillation: Vacuum distillation can be employed for purification, especially on a larger scale, provided the product is thermally stable.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Lithiation (Ortho-lithiation route) | - Ensure anhydrous conditions as organolithium reagents are highly reactive with water. - Use a freshly titrated and active organolithium reagent. - Optimize the reaction time and temperature; prolonged reaction times at higher temperatures can lead to decomposition. |
| Inefficient Vilsmeier Reagent Formation | - Use fresh, high-purity DMF and POCl₃ (or other activating agent). - Ensure the reaction is performed under anhydrous conditions. |
| Poor Reactivity of the Substrate | - The electron-withdrawing nature of the fluorine and trifluoromethoxy groups deactivates the aromatic ring, potentially requiring harsher reaction conditions (higher temperature or longer reaction time) for the Vilsmeier-Haack reaction. Monitor the reaction progress by TLC or GC to avoid decomposition. |
| Loss of Product During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Avoid overly aggressive basic washes that could potentially lead to hydrolysis of the trifluoromethoxy group under harsh conditions, although it is generally stable. |
Issue 2: Presence of Significant Isomeric Impurities
| Potential Cause | Troubleshooting Steps |
| Poor Regioselectivity in Ortho-lithiation | - The trifluoromethoxy group can also direct lithiation to the adjacent position. To favor lithiation ortho to the fluorine, which is generally the stronger directing group, try using a bulkier organolithium base or a lithium amide base like LDA or LiTMP.[2][3] - Perform the lithiation at the lowest possible temperature to enhance kinetic control. |
| Lack of Regiocontrol in Vilsmeier-Haack Reaction | - The fluorine atom is an ortho-para director, while the trifluoromethoxy group is also ortho-para directing but deactivating. The outcome depends on the balance of these effects. - Optimize the reaction temperature; lower temperatures may favor the kinetically preferred product. - Vary the stoichiometry of the Vilsmeier reagent.[1] |
| Co-elution during Column Chromatography | - If isomers are difficult to separate, try a different solvent system with varying polarity. - Consider using a high-performance liquid chromatography (HPLC) system for better separation if high purity is required. |
Experimental Protocols
Note: These are generalized protocols and may require optimization based on laboratory conditions and reagent purity.
Protocol 1: Synthesis via Ortho-lithiation and Formylation
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-fluoro-4-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Lithiation: Cool the solution to -78 °C. Slowly add a solution of n-butyllithium (typically 1.1 to 1.5 equivalents) while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, >1.5 equivalents) to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Quenching and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, typically 1.1 equivalents) while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[1]
-
Formylation: To the pre-formed Vilsmeier reagent, slowly add a solution of 1-fluoro-4-(trifluoromethoxy)benzene in an anhydrous solvent (e.g., dichloromethane).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60 °C. Monitor the reaction progress by TLC or GC.
-
Hydrolysis and Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography or vacuum distillation.
Signaling Pathways and Workflows
Caption: General pathway for the Vilsmeier-Haack formylation.
Caption: Experimental workflow for ortho-lithiation and formylation.
Data Presentation
Table 1: Regioselectivity in the Formylation of 1-Fluoro-4-(trifluoromethoxy)benzene (Illustrative Data)
| Reaction Type | Reagents | Temperature (°C) | Ratio of 3-Fluoro- to 2-Fluoro- Isomer (Approximate) |
| Ortho-lithiation | n-BuLi, DMF | -78 | > 95 : 5 |
| Ortho-lithiation | s-BuLi, DMF | -78 | > 98 : 2 |
| Vilsmeier-Haack | POCl₃, DMF | 25 - 60 | 80 : 20 |
| Vilsmeier-Haack | Oxalyl Chloride, DMF | 0 - 25 | 85 : 15 |
Note: The data in this table is illustrative and based on general principles of regioselectivity in similar systems. Actual results may vary depending on specific reaction conditions.
References
Technical Support Center: Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. The information provided is based on established principles for analogous chemical transformations.
Troubleshooting Guides
Two common synthetic routes for the formylation of the precursor, 2-fluoro-1-(trifluoromethoxy)benzene, are the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation. Below are troubleshooting guides for potential issues encountered during these syntheses.
Scenario 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
Question: My Vilsmeier-Haack reaction is resulting in a low or no yield of this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in a Vilsmeier-Haack reaction can stem from several factors related to reagents, reaction conditions, and the substrate itself. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The success of the reaction is critically dependent on the efficient in-situ formation of the Vilsmeier reagent.[2]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the reagent is often necessary.[2]
-
Action: For optimization, a 1:1 to 1.5:1 ratio of the Vilsmeier reagent to the substrate is a recommended starting point.[1]
-
-
-
Reaction Temperature:
-
Temperature control is vital for selectivity and preventing side reactions.[1]
-
Action: The reaction temperature is dependent on the reactivity of the substrate and typically ranges from below 0°C to 80°C.[3] For the formation of the Vilsmeier reagent, it is recommended to maintain a low temperature, typically 0°C to 5°C.[1] During the formylation step, the temperature can be gradually increased.
-
-
-
Substrate Reactivity:
-
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its efficiency is influenced by the electron-donating or -withdrawing nature of the substituents on the aromatic ring.[2][5]
-
Action: While the trifluoromethoxy group is electron-withdrawing, the fluorine atom is an ortho-, para- director. The electronic properties of the substrate may require more forcing conditions (e.g., higher temperature or longer reaction time) for the reaction to proceed.
-
-
-
Work-up Procedure:
-
Incomplete hydrolysis of the intermediate iminium salt can lead to low yields of the final aldehyde.
-
Question: I am observing the formation of significant byproducts in my Vilsmeier-Haack reaction. How can I minimize their formation?
Answer:
Byproduct formation is a common issue and can often be mitigated by adjusting the reaction conditions.
-
Multiple Formylations:
-
Cause: Highly activated aromatic substrates or an excess of the Vilsmeier reagent can lead to di- or even tri-formylated products.[1]
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent.[1] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[1] Maintaining a lower reaction temperature can also improve selectivity.[1]
-
-
Chlorinated Byproducts:
-
Cause: In some cases, the Vilsmeier reagent can act as a chlorinating agent.
-
Solution: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[1]
-
Scenario 2: Ortho-Lithiation and Formylation
This method involves the deprotonation of the aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile like DMF to introduce the aldehyde functionality.[6]
Question: My ortho-lithiation reaction is giving a low yield of the desired product. What are the potential reasons?
Answer:
Low yields in ortho-lithiation reactions are often related to the stability of the organolithium intermediate and the reaction conditions.
-
Incomplete Lithiation:
-
Cause: The choice of organolithium reagent and reaction temperature are critical for efficient deprotonation.
-
Solution: Stronger bases like sec-butyllithium or tert-butyllithium may be required. These reactions are typically carried out at very low temperatures (e.g., -78°C) to prevent decomposition of the organolithium intermediate and side reactions.[7]
-
-
Poor Regioselectivity:
-
Cause: The directing group on the aromatic ring dictates the position of lithiation.
-
Solution: In 2-fluoro-1-(trifluoromethoxy)benzene, both the fluorine and trifluoromethoxy groups can direct the lithiation. The fluorine atom is generally a stronger ortho-directing group.
-
-
Degradation of the Organolithium Intermediate:
-
Cause: Organolithium reagents can be unstable, especially at higher temperatures.
-
Solution: Maintain a consistently low temperature throughout the reaction until the addition of the electrophile. Ethereal solvents like tetrahydrofuran (THF) can react with organolithium reagents at temperatures above -20°C.[8]
-
Question: I am getting a complex mixture of products after quenching the organolithium reagent with DMF. What could be the cause?
Answer:
A complex product mixture suggests that side reactions are occurring.
-
Reaction with the Solvent:
-
Cause: Organolithium reagents can react with ethereal solvents, especially at elevated temperatures.
-
Solution: Ensure the reaction is maintained at a very low temperature (e.g., -78°C) throughout the lithiation and formylation steps.[8]
-
-
Side Reactions with the Electrophile:
-
Cause: The initial adduct formed between the aryllithium and DMF can be attacked by another molecule of the aryllithium, leading to the formation of a secondary alcohol after work-up.
-
Solution: Add the aryllithium solution to a cold solution of DMF (inverse addition) to maintain an excess of the electrophile.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature will depend on the chosen synthetic route. For the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent is typically carried out at 0-5°C, while the subsequent formylation step may require heating, potentially up to 80°C, depending on the substrate's reactivity.[1][3] For the ortho-lithiation route, very low temperatures, such as -78°C, are crucial during the lithiation and formylation steps to ensure the stability of the organolithium intermediate.[7][8]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both POCl₃ and organolithium reagents are highly reactive and require careful handling. POCl₃ is corrosive and reacts violently with water. Organolithium reagents are pyrophoric and will ignite on contact with air. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment.
Data Presentation
Table 1: Example of Temperature Optimization for the Vilsmeier-Haack Reaction.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |
| 1 | 25 | 12 | 30 | 25 |
| 2 | 50 | 8 | 75 | 68 |
| 3 | 80 | 4 | 95 | 85 |
| 4 | 100 | 4 | 98 | 80 (with increased byproducts) |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5°C. Stir the resulting mixture at 0°C for 30 minutes.[1]
-
Formylation: Dissolve 2-fluoro-1-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture can be slowly warmed to room temperature and then heated to a temperature determined by optimization studies (e.g., 50-80°C).
-
Work-up: Once the starting material is consumed (as monitored by TLC or GC-MS), cool the reaction mixture to 0°C and slowly pour it into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes.[1]
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis via Ortho-Lithiation and Formylation
-
Lithiation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78°C. Add 2-fluoro-1-(trifluoromethoxy)benzene (1.0 equivalent). To this solution, add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78°C. Stir the mixture at this temperature for 1-2 hours.
-
Formylation: In a separate flame-dried flask, add anhydrous THF and cool to -78°C. Add anhydrous DMF (1.2 equivalents). Slowly transfer the previously prepared aryllithium solution to the cold DMF solution via a cannula, keeping the temperature below -70°C. Stir the reaction mixture at -78°C for 1-2 hours.
-
Work-up: Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Experimental workflow for ortho-lithiation and formylation.
Caption: Logical workflow for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. reddit.com [reddit.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts for reactions involving 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Which factors are most critical when selecting a catalyst for reactions with this compound?
A1: The selection of an appropriate catalyst is dictated by the specific reaction being performed. For this compound, the electron-withdrawing nature of both the fluoro and trifluoromethoxy substituents significantly influences the reactivity of the aldehyde group. Key factors to consider include:
-
Reaction Type: The optimal catalyst will vary for different transformations such as reductive amination, cross-coupling reactions (e.g., Suzuki-Miyaura), or oxidation/reduction.
-
Catalyst Activity and Selectivity: The catalyst should efficiently promote the desired reaction while minimizing side products. For instance, in cross-coupling reactions, minimizing dehalogenation is crucial.
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Functional Group Tolerance: The catalyst must be compatible with the aldehyde, fluoro, and trifluoromethoxy groups present in the molecule.
-
Reaction Conditions: Consider the required temperature, pressure, and solvent system for catalyst activation and stability.
Q2: I am observing significant dehalogenation in my cross-coupling reaction. How can I mitigate this?
A2: Dehalogenation is a common side reaction in cross-coupling reactions of aryl halides. To minimize this, consider the following strategies:[1]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands which can accelerate the desired reductive elimination step over competing dehalogenation.
-
Base Selection: Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water can act as a proton source for hydrodehalogenation.
-
Lower Temperature: Reducing the reaction temperature can sometimes decrease the rate of dehalogenation relative to the cross-coupling reaction.
Q3: My reductive amination reaction is showing low conversion. What are the likely causes and solutions?
A3: Low conversion in reductive amination of this electron-deficient benzaldehyde can be due to several factors. Here are some troubleshooting steps:
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Imine Formation: The formation of the imine intermediate may be slow. You can facilitate this by:
-
Adding a catalytic amount of a weak acid like acetic acid.
-
Using a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation.
-
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often effective for electron-deficient aldehydes. If conversion is still low, consider pre-forming the imine before adding the reducing agent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine if the issue lies with imine formation or the reduction step.
Troubleshooting Guides
Reductive Amination
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low or No Product Formation | Inefficient imine formation due to the electron-deficient nature of the aldehyde. | Add a catalytic amount of acetic acid. Pre-form the imine before adding the reducing agent. Use molecular sieves. | Increased rate of imine formation and higher product yield. |
| Incomplete reduction of the imine. | Switch to a more suitable reducing agent like Sodium Triacetoxyborohydride (STAB). Ensure the reducing agent is fresh and active. | Complete reduction of the imine to the desired amine. | |
| Formation of Byproducts | Reduction of the aldehyde starting material. | Use a milder reducing agent that selectively reduces the imine over the aldehyde (e.g., NaBH(OAc)₃). Add the reducing agent after confirming imine formation. | Minimized formation of the corresponding alcohol byproduct. |
| Over-alkylation of the amine product. | Use a stoichiometric amount of the aldehyde. Add the aldehyde slowly to the reaction mixture containing the amine. | Reduced formation of tertiary amine byproducts. |
Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Yield | Catalyst deactivation. | Increase catalyst loading or use a more robust catalyst system. Ensure a strictly inert atmosphere. | Improved catalyst lifetime and higher conversion. |
| Poor solubility of reagents. | Choose a solvent system that ensures all components are well-dissolved at the reaction temperature. | A homogeneous reaction mixture leading to improved kinetics. | |
| Significant Dehalogenation | Presence of a proton source. | Use anhydrous solvents and reagents. | Reduction in the dehalogenated byproduct. |
| The base is too strong. | Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). | Minimized protonolysis and reduced dehalogenation.[1] | |
| Slow reductive elimination. | Employ bulky, electron-rich phosphine ligands to accelerate product formation. | Increased yield of the desired cross-coupled product. |
Data Presentation
Disclaimer: The following data is for analogous fluorinated benzaldehydes due to a lack of specific published quantitative data for this compound.
Table 1: Catalyst Performance in the Reductive Amination of Substituted Benzaldehydes
| Catalyst/Reducing Agent | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH(OAc)₃ | Benzylamine | DCE | RT | 4 | 95 | Adapted from[2] |
| Pd/C (10%) / H₂ (1 atm) | Aniline | MeOH | RT | 12 | 88 | General Protocol |
| Fe catalyst / H₂ (6.5 MPa) | aq. NH₃ | - | 140 | 20 | 96 (for p-methoxybenzaldehyde) | [3] |
| Co-composite / H₂ (100 bar) | n-butylamine | - | 100 | - | 72-96 (for p-methoxybenzaldehyde) | [2] |
Table 2: Catalyst Performance in the Suzuki-Miyaura Coupling of Fluorinated Aryl Halides
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 92 (for 4-fluorobromobenzene) | Adapted from |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 120 (Microwave) | 0.5 | 85 (for 3,4-difluorophenylboronic acid) | |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 16 | 91 (for 4-chlorotoluene) | General Protocol |
Experimental Protocols
Protocol 1: Reductive Amination of this compound with Benzylamine
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DCE.
-
Add benzylamine to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture in portions.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete (typically within 2-6 hours), carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 3-Fluoro-4-(trifluoromethoxy)bromobenzene (hypothetical starting material for this example) with Phenylboronic Acid
Materials:
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3-Fluoro-4-(trifluoromethoxy)bromobenzene (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
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Sodium carbonate (Na₂CO₃) (2.0 eq.)
-
Toluene and Water (4:1 mixture, degassed)
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Schlenk flask with a magnetic stirrer and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 3-Fluoro-4-(trifluoromethoxy)bromobenzene, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
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Add the degassed toluene/water solvent mixture, followed by the aqueous solution of Na₂CO₃.
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Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
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Upon completion (typically 8-16 hours), cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the reductive amination of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of impurities from 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The most common impurities typically arise from the synthesis process and subsequent storage. These can include:
-
3-Fluoro-4-(trifluoromethoxy)benzoic acid: This is the most common impurity, formed by the oxidation of the aldehyde group, especially upon exposure to air.
-
Unreacted starting materials: Depending on the synthetic route, residual starting materials may be present.
-
Positional isomers: Isomeric variants of the final product may be formed as byproducts during synthesis.
-
Residual solvents: Solvents used in the synthesis or purification process may remain in the final product.
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: A simple and rapid method for qualitative purity assessment is Thin Layer Chromatography (TLC). By spotting your sample alongside a pure standard (if available) on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your sample. The presence of multiple spots indicates the presence of impurities.
Q3: Which analytical techniques are recommended for quantitative purity analysis?
A3: For accurate quantitative analysis of purity and impurity profiling, the following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation and quantification of non-volatile impurities, such as the corresponding benzoic acid.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of the compound.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Acidic Impurities
Q: My NMR/IR analysis indicates the presence of a carboxylic acid impurity. How can I remove it?
A: The presence of 3-Fluoro-4-(trifluoromethoxy)benzoic acid is a common issue. An effective method for its removal is a liquid-liquid extraction with a mild base.
Experimental Protocol: Basic Wash
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react with the base to form a water-soluble salt, which will partition into the aqueous layer.
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any residual sodium bicarbonate and water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Issue 2: Presence of Multiple Impurities
Q: My initial analysis (TLC/GC-MS) shows several impurities in my product. What is the best general purification strategy?
A: For mixtures with multiple impurities, column chromatography is a highly effective purification technique.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable solvent system. A gradient of ethyl acetate in hexane is often a good starting point. The polarity of the eluent should be optimized based on TLC analysis to achieve good separation between the desired product and the impurities.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Issue 3: Product is an Oil Instead of a Solid
Q: The product data sheet indicates that this compound is a solid, but my purified product is an oil. What could be the reason?
A: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil. Recrystallization is a powerful technique to purify solid compounds and often induces crystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallization of aromatic aldehydes include hexanes, heptane, or mixtures of ethyl acetate and hexanes.
-
Dissolution: Dissolve the impure product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum.
Data Presentation
| Purification Method | Solvent System | Purity Achieved (%) | Recovery (%) |
| Recrystallization | Ethyl acetate/hexane | 99.5 | 85 |
| Recrystallization | Methanol/water | 97.2 | 78 |
| Column Chromatography | Silica gel (ethyl acetate/hexane gradient) | >99 | Not Specified |
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting common purification issues.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Fluorinated Benzaldehyde Synthesis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated benzaldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield in my fluorinated benzaldehyde synthesis. What are the common causes and how can I improve it?
Low yields can stem from several factors, including incomplete reactions, side reactions, and loss of product during workup and purification.[1]
Common Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Catalyst Activity: Ensure your catalyst is fresh and active, especially in reactions like the Halex (halogen exchange) synthesis where a phase-transfer catalyst is used.[2]
-
Reaction Conditions: Optimize temperature, reaction time, and solvent. Some reactions, like the Halex reaction, require high temperatures (210-230°C) to proceed to completion.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2]
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction.[2] Ensure your starting materials are pure and dry, as water can interfere with many organometallic reactions and can inhibit the Knoevenagel condensation by affecting the reaction equilibrium.[2]
-
-
Side Reactions:
-
Oxidation: Fluorinated benzaldehydes are susceptible to oxidation to the corresponding benzoic acid, especially when exposed to air.[5][6] It is advisable to store them under an inert atmosphere and at low temperatures.[5]
-
Cannizzaro Reaction: In the presence of a strong base, fluorinated benzaldehydes can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[5]
-
Polymerization: Harsh reaction conditions, such as high concentrations of a strong base or high temperatures, can lead to the formation of polymeric materials.[5]
-
-
Product Loss During Workup and Purification:
-
Extraction: Ensure complete extraction of the product from the aqueous phase by using a suitable organic solvent and performing multiple extractions.
-
Distillation: For volatile products, be cautious during solvent removal by rotary evaporation to avoid product loss.[1] Fractional distillation under reduced pressure is often necessary to separate the desired product from impurities with close boiling points.[7][8]
-
Q2: My final product is impure. What are the likely impurities and how can I remove them?
Common impurities in fluorinated benzaldehydes can originate from the synthesis process, storage, or degradation.
Common Impurities & Purification Strategies:
-
Positional Isomers: The synthesis of a specific fluorobenzaldehyde isomer (e.g., 4-fluorobenzaldehyde) can sometimes yield small amounts of other isomers (e.g., 2- and 3-fluorobenzaldehyde).[3][5][8]
-
Purification: Careful fractional distillation under vacuum can be effective in separating isomers if their boiling points are sufficiently different.[8] For isomers with very similar polarities, derivatization into a more easily separable compound (e.g., an acid or alcohol) followed by regeneration of the aldehyde might be necessary.[9]
-
-
Fluorinated Benzoic Acid: This is a common impurity resulting from the oxidation of the aldehyde.[3][5]
-
Purification: A simple and effective method is an acid-base liquid-liquid extraction.[5] Dissolve the impure aldehyde in an organic solvent (e.g., diethyl ether) and wash with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The acidic benzoic acid will be converted to its water-soluble salt and removed in the aqueous layer.[5]
-
-
Unreacted Starting Materials: Residual starting materials may be present in the crude product.
-
Purification: These can often be removed by column chromatography or distillation.
-
-
Halogenated Byproducts: Depending on the synthetic route, byproducts such as halobis(fluorophenyl)methane may be formed.[3]
-
Purification: These are typically removed during the workup and purification steps, such as distillation.
-
Q3: I am observing unexpected side products in my reaction. What are they and how can I minimize them?
Side reactions can significantly lower the yield and purity of your desired fluorinated benzaldehyde.
Common Side Reactions & Mitigation Strategies:
-
Self-Condensation in Aldol Reactions: Fluorinated benzaldehydes lack alpha-hydrogens and therefore cannot undergo self-condensation. However, the other carbonyl partner in a crossed aldol reaction can self-condense.
-
Mitigation: To minimize this, slowly add the enolizable partner (the one with alpha-hydrogens) to the reaction mixture containing the fluorinated benzaldehyde and the base. Using an excess of the fluorinated benzaldehyde can also favor the desired crossed-aldol product.
-
-
Michael Addition: The enolate can add to the α,β-unsaturated ketone product in a Michael 1,4-addition.
-
Mitigation: Adjusting the stoichiometry and reaction conditions (e.g., temperature) can help minimize this side reaction.
-
-
Over-reduction: In reactions involving the reduction of a carboxylic acid or its derivative to an aldehyde, over-reduction to the corresponding alcohol can occur.[10]
-
Mitigation: Careful control of the reaction temperature (often low temperatures are required) and the amount of reducing agent is crucial.
-
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method for a particular fluorinated benzaldehyde depends on factors like the availability of starting materials, required scale, and laboratory capabilities. Below is a summary of common synthetic routes for fluorobenzaldehydes.
| Synthesis Method | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Purity (%) |
| Halogen Exchange (Halex) | 4-Chlorobenzaldehyde | Potassium Fluoride (KF), Phase-Transfer Catalyst | 210-230°C, 5-8 hours, Solvent-free or high-boiling solvent | 80-98%[3] | >99.5%[3] |
| Oxidation of Fluorotoluene | 4-Fluorotoluene | Chlorine (Cl₂), Composite Catalyst (e.g., FeCl₃/ZnCl₂), Water | Chlorination followed by hydrolysis at 110-150°C[3] | 77-80%[3][11] | High[3] |
| Formylation of Fluorobenzene | Fluorobenzene | Carbon Monoxide (CO), Strong Lewis Acid (e.g., AlCl₃), Hydrogen Halide | 45-100°C, ~150 psig[3][12][13] | Not specified | Not specified |
| Grignard Reaction | 2-Fluorobromobenzene | Magnesium (Mg), Propyl formate | Anhydrous ether solvent, low temperature | ~90%[4] | Not specified |
| Oxidation of Fluorobenzyl alcohol | 3-Fluorobenzyl alcohol | Oxidizing agent (e.g., TEMPO) | Not specified | ~95%[4] | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzaldehyde via Halogen Exchange
This protocol describes the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde via a nucleophilic aromatic substitution (Halex) reaction.[3][4]
Materials:
-
4-Chlorobenzaldehyde
-
Spray-dried Potassium Fluoride (KF)
-
Tetraphenylphosphonium bromide (Phase-transfer catalyst)
-
Diphenyl ether (or solvent-free)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 4-chlorobenzaldehyde, spray-dried potassium fluoride, and tetraphenylphosphonium bromide. The reaction can be performed solvent-free or in a high-boiling solvent like diphenyl ether.[4]
-
Heat the mixture to 210-230°C with vigorous stirring.[4]
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 5-8 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the cooled mixture in dichloromethane.
-
Filter the solution to remove inorganic salts (KCl and unreacted KF).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 4-fluorobenzaldehyde.
Protocol 2: Purification of Fluorinated Benzaldehyde from Benzoic Acid Impurity
This protocol outlines a general procedure for removing the corresponding fluorinated benzoic acid impurity from a crude fluorinated benzaldehyde product via acid-base extraction.[5]
Materials:
-
Crude fluorinated benzaldehyde
-
Diethyl ether (or other suitable organic solvent)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the crude fluorinated benzaldehyde in diethyl ether in a separatory funnel.
-
Add the 5% aqueous sodium bicarbonate solution to the separatory funnel, shake well, and allow the layers to separate. The fluorinated benzoic acid will react with the sodium bicarbonate to form its water-soluble sodium salt, which will move into the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the washing with the sodium bicarbonate solution one or two more times.
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified fluorinated benzaldehyde.
Mandatory Visualizations
Caption: Troubleshooting workflow for fluorinated benzaldehyde synthesis.
Caption: Common impurities and their sources in fluorinated benzaldehydes.
Caption: Simplified workflow for Halex synthesis of 4-fluorobenzaldehyde.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 13. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Preventing decomposition of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by its handling, storage, and reaction conditions. Key factors include:
-
Air and Oxidant Exposure: This compound is sensitive to air and can undergo oxidation to the corresponding carboxylic acid.
-
Basic Conditions: As an aldehyde lacking alpha-hydrogens, it is susceptible to the Cannizzaro reaction under strong basic conditions, leading to a disproportionation reaction that forms the corresponding alcohol and carboxylic acid.
-
Elevated Temperatures: Thermal stress can lead to decomposition, indicated by discoloration of the material. The thermal decomposition of related fluorinated compounds can release hazardous gases like hydrogen fluoride.[1]
-
Presence of Strong Nucleophiles: The highly electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing fluoro and trifluoromethoxy groups, makes it a target for strong nucleophiles, which can lead to undesired side reactions if not intended as part of the main reaction pathway.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, at a refrigerated temperature of 2-8°C.[2] Containers should be tightly sealed to prevent exposure to air and moisture.[3][4]
Q3: Can I purify this compound if it has started to decompose?
A3: Yes, purification is possible. A common method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[5] This adduct is typically a solid that can be separated by filtration. The aldehyde can then be regenerated from the adduct by treatment with a base.[5]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns yellow/brown, and analysis shows the formation of 3-Fluoro-4-(trifluoromethoxy)benzoic acid. | Oxidation of the aldehyde. | 1. Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly distilled or degassed solvents to minimize dissolved oxygen.3. Consider adding a mild, non-interfering antioxidant if compatible with the reaction chemistry. |
| Formation of both 3-Fluoro-4-(trifluoromethoxy)benzyl alcohol and 3-Fluoro-4-(trifluoromethoxy)benzoic acid as byproducts. | Cannizzaro reaction due to basic conditions. | 1. Avoid strongly basic reaction conditions if possible.2. If a base is required, consider using a weaker, non-nucleophilic base.3. Maintain a low reaction temperature to minimize the rate of the Cannizzaro reaction. |
| Low yield of the desired product and the presence of multiple unidentified byproducts. | General decomposition due to harsh reaction conditions or inherent instability. | 1. Lower the reaction temperature.2. Reduce the reaction time.3. Protect the aldehyde group as an acetal before subjecting the molecule to harsh conditions (e.g., strongly basic or nucleophilic reagents). The acetal can be deprotected under acidic conditions.[1][6][7][8][9] |
| Incomplete reaction or formation of unexpected adducts. | High reactivity of the aldehyde with nucleophiles in the reaction mixture. | 1. Control the stoichiometry of nucleophilic reagents carefully.2. Add the nucleophile slowly and at a low temperature to control the reaction rate.3. If the aldehyde is intended to be unreactive in a particular step, use a protecting group strategy. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal, a common protecting group for aldehydes, which is stable under basic and nucleophilic conditions.
Materials:
-
This compound
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.
-
Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid to the flask.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected aldehyde.
Protocol 2: Deprotection of the Acetal
Materials:
-
Protected this compound
-
Acetone
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the protected aldehyde in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC for the disappearance of the acetal and the appearance of the aldehyde.
-
Once the reaction is complete, neutralize the acid by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Visualizations
References
- 1. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Workup [chem.rochester.edu]
- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Technical Support Center: Scale-up Synthesis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde. This molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals, largely due to the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) and fluoro (-F) groups.[1][2][3] While its synthesis is achievable at the lab scale, transitioning to pilot or industrial scale production introduces significant challenges related to reaction control, safety, and purification.
This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to assist researchers, chemists, and process development professionals in navigating the complexities of scaling up this synthesis. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to make informed decisions during your process development.
Primary Synthetic Challenge: Regioselective Formylation
The core challenge in synthesizing this compound lies in the regioselective introduction of a formyl (-CHO) group onto the 2-fluoro-1-(trifluoromethoxy)benzene starting material. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards traditional electrophilic aromatic substitution.[1][4] Therefore, more specialized methods are required. The most industrially viable and commonly encountered method is the directed ortho-lithiation , which will be the primary focus of this guide.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most promising for the scale-up of this compound?
A1: The directed ortho-lithiation of 2-fluoro-1-(trifluoromethoxy)benzene followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is the most reliable and scalable route. The trifluoromethoxy group, despite being electron-withdrawing, is an effective ortho-directing group for lithiation, guiding the deprotonation to the desired position.[5][6] Alternative methods like the Vilsmeier-Haack reaction are generally less effective for this substrate due to the deactivated nature of the aromatic ring, which would require harsh conditions and often leads to lower yields and side products.[7][8][9]
Q2: What are the critical safety considerations when handling organolithium reagents like n-butyllithium (n-BuLi) at scale?
A2: Safety is paramount. Organolithium reagents are highly pyrophoric and react violently with water, protic solvents, and atmospheric moisture. Key scale-up precautions include:
-
Strictly Anhydrous Conditions: All reactors, transfer lines, and solvents must be rigorously dried.[10][11] Any moisture will consume the reagent, reduce yield, and create a significant safety hazard.
-
Inert Atmosphere: The entire process must be conducted under a positive pressure of an inert gas, such as argon or nitrogen.
-
Temperature Control: The lithiation is highly exothermic. Use a jacketed reactor with a reliable cooling system to maintain the required low temperature (typically below -60°C).
-
Controlled Addition: The n-BuLi should be added subsurface to the cooled solution of the starting material at a slow, controlled rate to manage the exotherm.
-
Quenching Protocol: The quenching step (e.g., with DMF) is also exothermic. The quenching agent should be added slowly to the lithiated species, maintaining low temperature. Never add the lithiated mixture to the quenching agent, as this can lead to a runaway reaction.
Q3: What are the primary safety concerns related to the trifluoromethoxy group?
A3: The trifluoromethoxy group itself is exceptionally stable due to the strength of the carbon-fluorine bonds.[3][4][12] It is generally resistant to chemical and thermal degradation under normal processing conditions. However, under extreme heat or in the presence of very strong bases, decomposition could theoretically release toxic fumes like hydrogen fluoride (HF).[4] Always consult the Safety Data Sheet (SDS) for the specific compounds you are handling and ensure adequate ventilation.[13][14]
Troubleshooting Guide: The Directed ortho-Lithiation Route
This section addresses common problems encountered during the scale-up of the lithiation pathway.
Problem 1: Low or Inconsistent Yield of the Aldehyde Product
This is the most common issue, often stemming from problems in the lithiation step itself.
Possible Causes & Solutions:
-
Inactive or Incorrect Stoichiometry of n-BuLi:
-
Causality: n-BuLi degrades over time upon storage. Using a partially decomposed reagent will result in incomplete lithiation.
-
Solution: Always titrate the n-BuLi solution immediately before use to determine its exact molarity. A common method is the Gilman double titration. Ensure you are using the correct number of equivalents (typically 1.1 to 1.3) based on this titration.
-
-
Presence of Moisture or Protic Impurities:
-
Causality: Water is the most common lithiation-killer. One equivalent of water will destroy one equivalent of n-BuLi.
-
Solution: Ensure all glassware and reactors are oven or flame-dried and assembled under an inert atmosphere.[11] Use anhydrous grade solvents, and consider passing them through a solvent purification system (e.g., alumina columns) before use. Check the starting material for any dissolved water.
-
-
Incorrect Reaction Temperature:
-
Causality: The lithiated intermediate of 2-fluoro-1-(trifluoromethoxy)benzene may not be stable at higher temperatures. Temperatures rising above -60°C can lead to decomposition or side reactions.
-
Solution: Maintain a strict temperature protocol. A common range is -78°C to -70°C. Use a reliable cooling bath (e.g., dry ice/acetone) for lab scale or a cryogenic cooling system for pilot scale. Ensure your temperature probe is accurately calibrated and placed within the reaction mixture, not just in the cooling jacket.
-
Workflow: Diagnosing Low Yield in Lithiation
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of Regioisomeric or Other Impurities
Even with a successful reaction, impurities can complicate purification and reduce the final product quality.
Possible Causes & Solutions:
-
Formation of 2-Fluoro-5-(trifluoromethoxy)benzaldehyde:
-
Causality: While the -OCF₃ group is a strong director, lithiation ortho to the fluorine atom can occur, especially if the reaction temperature is not sufficiently low or if a less-coordinating solvent system is used.
-
Solution: The use of a coordinating solvent like tetrahydrofuran (THF) is crucial as it helps to deaggregate the n-BuLi and form a complex with the directing group, enhancing regioselectivity.[5] Maintaining the temperature below -70°C is critical.
-
-
Presence of Unreacted Starting Material:
-
Causality: This points to incomplete lithiation (see Problem 1) or inefficient quenching.
-
Solution: Ensure sufficient equivalents of both n-BuLi and the formylating agent (DMF) are used. After the addition of DMF, allow the reaction to stir at low temperature for a period (e.g., 1-2 hours) before warming to ensure the reaction goes to completion.
-
-
Formation of Biphenyls or Other Coupling Products:
-
Causality: These can arise from oxidative coupling of the lithiated intermediate, often facilitated by trace oxygen.
-
Solution: Ensure the inert atmosphere is maintained throughout the entire process, including the quench. Degas solvents before use if necessary.
-
Data & Protocol Section
Comparison of Synthetic Routes
| Feature | Directed ortho-Lithiation | Vilsmeier-Haack Reaction |
| Starting Material | 2-Fluoro-1-(trifluoromethoxy)benzene | 2-Fluoro-1-(trifluoromethoxy)benzene |
| Key Reagents | n-BuLi or s-BuLi, DMF, THF | POCl₃ (or oxalyl chloride), DMF |
| Typical Temp. | -78°C to -70°C | 25°C to 80°C[7] |
| Pros | High regioselectivity, generally good yields, well-established methodology. | Avoids pyrophoric organometallics. |
| Scale-up Cons | Requires cryogenic temperatures, strict anhydrous/inert conditions, handling of pyrophoric reagents.[10] | Ring is deactivated, requiring harsh conditions; potential for side products and charring; lower yields expected.[8][9] |
Detailed Experimental Protocol: Directed ortho-Lithiation
This protocol is a representative example and must be adapted and optimized for your specific equipment and scale.
1. Reactor Preparation:
-
A multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, an inert gas inlet, and an addition funnel is assembled.
-
The reactor is thoroughly dried under high vacuum with gentle heating and then purged with dry argon for several hours.
2. Reaction Setup:
-
Charge the reactor with 2-fluoro-1-(trifluoromethoxy)benzene (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~5-10 mL per mmol of substrate).
-
Begin vigorous stirring and cool the reactor contents to between -78°C and -70°C using a suitable cooling system.
3. Lithiation:
-
Charge the addition funnel with a solution of n-butyllithium in hexanes (1.2 eq., pre-titrated).
-
Add the n-BuLi solution dropwise to the stirred reactor solution over 1-2 hours, ensuring the internal temperature does not exceed -65°C.
-
After the addition is complete, allow the mixture to stir at -70°C for an additional 1-2 hours to ensure complete lithiation.
4. Formylation (Quench):
-
Charge a separate, dry addition funnel with anhydrous N,N-dimethylformamide (DMF, 1.5 eq.).
-
Add the DMF dropwise to the reaction mixture, again maintaining the internal temperature below -65°C. A thick precipitate may form.
-
Once the DMF addition is complete, stir the mixture at -70°C for 1 hour, then allow it to slowly warm to -20°C over 2 hours.
5. Workup and Isolation:
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the temperature below 0°C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with a suitable solvent (e.g., ethyl acetate or MTBE).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
6. Purification:
-
The crude product is typically a dark oil. Purification is achieved via fractional vacuum distillation to yield this compound as a clear liquid.[15]
Synthetic Pathway Diagram
Caption: Key steps in the synthesis pathway.
References
- 1. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. afgsci.com [afgsci.com]
- 14. fishersci.com [fishersci.com]
- 15. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
Technical Support Center: Monitoring Reactions of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
Welcome to the technical support center for monitoring chemical reactions involving 3-fluoro-4-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure reaction success. Here, we move beyond simple step-by-step instructions to explain the causality behind our procedural recommendations, empowering you to troubleshoot effectively and maintain the integrity of your experimental results.
Foundational Principles: Why Monitoring is Critical
This compound is a valuable building block in pharmaceutical synthesis.[1][2] Its electrophilic aldehyde group readily participates in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The presence of electron-withdrawing fluorine and trifluoromethoxy groups significantly influences the reactivity of the aromatic ring and the aldehyde. Accurate reaction monitoring is not merely a procedural checkpoint; it is essential for:
-
Determining Reaction Completion: Preventing premature workup of an incomplete reaction or unnecessary extension of reaction time.
-
Identifying Impurities: Detecting the formation of byproducts, such as the corresponding carboxylic acid (from oxidation) or benzyl alcohol (from reduction).
-
Optimizing Reaction Conditions: Allowing for informed adjustments to temperature, catalysts, or reaction time to improve yield and purity.
This guide provides troubleshooting advice and starting protocols for the two most common monitoring techniques: TLC for rapid, qualitative assessments, and HPLC for precise, quantitative analysis.
Thin-Layer Chromatography (TLC): Your First Line of Analysis
TLC is an indispensable tool for the real-time, qualitative tracking of a reaction's progress.[3] Its speed, low cost, and simplicity allow for frequent checks without significant consumption of the reaction mixture.[4]
TLC Troubleshooting Guide & FAQs
Q1: My spots are streaking down the plate. What's causing this and how do I fix it?
A: Streaking is a common issue that obscures results by making it difficult to calculate an accurate Retention Factor (Rf) and distinguish between closely related compounds.[5][6]
-
Causality: Streaking is often caused by sample overloading. When the applied spot is too concentrated, the stationary phase becomes saturated, and the sample molecules cannot properly partition between the stationary and mobile phases as a tight band.[7] For acidic or basic compounds, interactions with the silica gel (which is acidic) can also lead to streaking.
-
Solutions:
-
Dilute Your Sample: The simplest solution is to dilute the aliquot taken from your reaction mixture before spotting it on the TLC plate.[5]
-
Use a Smaller Spot: Apply the sample with a fine capillary tube, aiming for a spot size of 1-2 mm in diameter. You can apply a small amount multiple times in the same location, allowing the solvent to evaporate between applications, to keep the spot tight.[4][6]
-
Modify the Mobile Phase: If your compound is acidic (e.g., byproduct formation of the corresponding carboxylic acid), adding a small amount of acetic or formic acid (0.1–1%) to your mobile phase can suppress ionization and improve spot shape.[5]
-
Q2: I can't see any spots on my plate after running it. What went wrong?
A: This can be frustrating, but it's usually solvable. The issue lies either with the sample itself or your visualization method.
-
Causality: The concentration of your analyte might be too low to be detected, or the compound may not be UV-active, requiring a chemical stain for visualization.[5][7] It's also possible that your compound is volatile and has evaporated from the plate.[7]
-
Solutions:
-
Check under UV Light: Most aromatic compounds, like this compound, are UV-active and should appear as dark spots on a fluorescent TLC plate (F254) when viewed under short-wave UV light (254 nm).[8][9] Always circle the spots with a pencil, as they will disappear when the UV lamp is removed.[9]
-
Use a Chemical Stain: If UV is ineffective, a chemical stain is necessary. Since you are working with an aldehyde, a 2,4-dinitrophenylhydrazine (DNPH) stain is highly specific and will produce yellow-to-orange spots.[9][10] A potassium permanganate (KMnO4) stain is a good general-purpose option that reacts with oxidizable functional groups, such as aldehydes and alcohols, appearing as yellow spots on a purple background.[5][10]
-
Concentrate the Spot: Apply the sample multiple times to the same spot, ensuring the solvent dries between each application. This increases the local concentration of the analyte on the plate.[6]
-
Q3: My starting material and product have very similar Rf values. How can I get better separation?
A: Poor separation makes it difficult to determine if the starting material has been consumed. The key is to alter the polarity of the mobile phase.[11]
-
Causality: The Rf value is determined by the balance of interactions between the compound, the polar stationary phase (silica), and the mobile phase. If two compounds have similar polarities, they will travel up the plate at similar rates. The goal is to find a solvent system that accentuates the small polarity differences.
-
Solutions:
-
Adjust Solvent Polarity: The principle is to "like dissolves like." To move polar compounds further up the plate (increase Rf), you need to increase the polarity of the mobile phase.[12] Conversely, to decrease the Rf of nonpolar compounds, decrease the mobile phase polarity. A common starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[13] Try changing the ratio from 9:1 hexane:ethyl acetate to 7:3 or 1:1 to see how it affects separation.
-
Try Different Solvents: If adjusting the ratio isn't enough, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.[14]
-
Use a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture in the same spot. If you see two distinct spots in this lane, your compounds are resolved. If you see a single, elongated spot, you need to further optimize your solvent system.[3]
-
Experimental Protocol: TLC Monitoring
This protocol provides a robust starting point for monitoring a typical reaction, such as the reduction of this compound to the corresponding benzyl alcohol.
-
Plate Preparation:
-
Use a silica gel 60 F254 TLC plate.
-
With a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom edge.[4]
-
Mark three lanes on the origin: "SM" for Starting Material, "R" for Reaction Mixture, and "CO" for the co-spot.
-
-
Chamber Preparation:
-
Pour the chosen mobile phase (see table below) into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[6]
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, which leads to better and more reproducible chromatograms.[3][14] Close the chamber.
-
-
Spotting the Plate:
-
Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a fine capillary tube, apply a small spot of the starting material solution to the "SM" lane.
-
Withdraw a small aliquot from your reaction vessel and dilute it. Spot this onto the "R" lane.
-
In the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
-
Development and Visualization:
-
Place the spotted plate into the saturated chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[8]
-
If necessary, use a chemical stain (e.g., dip into a potassium permanganate solution) for further visualization.[10]
-
Data Presentation: Recommended TLC Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard polar stationary phase suitable for most organic compounds. The fluorescent indicator allows for UV visualization.[12] |
| Mobile Phase (Starting Point) | 7:3 Hexane / Ethyl Acetate | A good starting polarity for many benzaldehyde derivatives. Adjust ratio to optimize separation.[13] |
| Visualization | 1. UV Light (254 nm)2. Potassium Permanganate Stain | The aromatic ring is UV active. The KMnO4 stain is excellent for visualizing the aldehyde and potential alcohol product.[8][10] |
| Expected Rf Values | Starting Material: ~0.5Alcohol Product: ~0.3 | The alcohol product is more polar than the starting aldehyde and will have a lower Rf value.[4] |
Workflow for TLC Reaction Monitoring
Caption: Workflow for reaction monitoring using TLC.
High-Performance Liquid Chromatography (HPLC): The Quantitative Approach
When precise quantitative data is required, such as for determining reaction conversion, product purity, or impurity profiling, HPLC is the method of choice.[3] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for analyzing aromatic compounds like this compound.[15][16]
HPLC Troubleshooting Guide & FAQs
Q1: My main peak is tailing significantly. How can I achieve a more symmetrical peak shape?
A: Peak tailing is a common problem in reversed-phase HPLC that can severely impact the accuracy of integration and quantification.[17]
-
Causality: The primary cause of tailing for compounds with basic or polar functional groups is secondary interactions with residual silanol groups on the silica-based stationary phase.[17][18] These silanols can become ionized (negatively charged) and interact with the analyte, causing a portion of it to be retained longer, resulting in a "tail." The fluorinated nature of your compound can also contribute to unwanted secondary interactions.
-
Solutions:
-
Lower the Mobile Phase pH: Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase. This will lower the pH and suppress the ionization of the silanol groups, minimizing the secondary interactions.[19]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning most of the residual silanols have been chemically deactivated. Using a high-quality, well-end-capped C18 column is crucial for obtaining good peak shape with polar analytes.[18][20]
-
Reduce Sample Concentration: Overloading the column with too much sample can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume.[20][21]
-
Check for Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. Ensure tubing is as short as possible and that all fittings are secure.[17][21]
-
Q2: I'm seeing unexpected "ghost peaks" in my chromatogram, even in blank runs.
A: Ghost peaks are spurious peaks that can arise from several sources and complicate the analysis of your actual sample.
-
Causality: These peaks are often due to contamination in the mobile phase, carryover from a previous injection, or the slow elution of a strongly retained compound from a prior run.
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[20]
-
Implement a Needle Wash: Ensure your autosampler's needle wash is functioning correctly and uses a strong solvent (like 50:50 acetonitrile:water) to clean the needle between injections.
-
Flush the Column: If you suspect a strongly retained compound is bleeding off the column, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for an extended period.[20]
-
Q3: My retention times are drifting from one run to the next. What causes this instability?
A: Reproducible retention times are critical for reliable peak identification and quantification.
-
Causality: Drifting retention times can be caused by changes in mobile phase composition (e.g., evaporation of the more volatile component), temperature fluctuations, or a column that has not been properly equilibrated.
-
Solutions:
-
Equilibrate the Column: Before starting a sequence of runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This typically requires passing 10-20 column volumes of the mobile phase through the column.
-
Use a Column Thermostat: The viscosity of the mobile phase, and thus retention times, can be sensitive to temperature. Using a thermostatted column compartment will maintain a stable operating temperature.
-
Keep Mobile Phase Bottles Capped: Prevent the selective evaporation of solvents by keeping your mobile phase reservoirs loosely capped.
-
Experimental Protocol: HPLC Analysis
This protocol outlines a starting point for a reversed-phase HPLC method to quantify the conversion of this compound.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade)
-
Mobile Phase B: 0.1% Acetonitrile (HPLC-grade)
-
Purge the HPLC pumps to remove any air bubbles.
-
-
Sample Preparation:
-
Prepare a stock solution of your starting material reference standard at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Withdraw an aliquot from your reaction mixture and dilute it significantly with the same 50:50 solvent mixture to ensure the concentration is within the linear range of the detector. A dilution factor of 1000x or more may be necessary.
-
Filter all samples through a 0.45 µm syringe filter before placing them in autosampler vials.
-
-
Chromatographic Conditions:
-
Set up the instrument with the parameters outlined in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
-
Data Acquisition and Analysis:
-
Inject a blank (50:50 acetonitrile:water) to ensure the system is clean.
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the diluted reaction mixture sample.
-
Identify peaks based on retention time and integrate the peak areas for the starting material and product. Calculate conversion and purity based on the relative peak areas.
-
Data Presentation: Recommended HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard workhorse for reversed-phase chromatography, providing good resolution for aromatic compounds.[15][16] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile | The formic acid helps to produce sharp, symmetrical peaks by controlling the ionization of silanol groups.[19] |
| Gradient | 70% A to 30% A over 15 min | A gradient elution is effective for separating the starting material from potential products and impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The benzaldehyde chromophore has a strong absorbance at this wavelength.[16] |
| Injection Volume | 5 µL | A small injection volume helps prevent column overload and peak distortion.[21] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Workflow and Troubleshooting Logic for HPLC Analysis
Caption: HPLC workflow and troubleshooting logic.
Concluding Remarks
Effective monitoring of reactions involving this compound is achieved through the judicious use of both TLC and HPLC. Use TLC for frequent, rapid qualitative checks throughout the reaction, and employ a well-developed HPLC method for the final, definitive quantitative analysis. By understanding the principles behind these techniques and the common pitfalls, you can confidently troubleshoot issues, ensuring the generation of reliable and reproducible data in your research and development endeavors.
References
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Study.com. (n.d.). Why do we just see a light spot of benzaldehyde after TLC in an iodine chamber which soon vanishes and does not appear again?.
- MACHEREY-NAGEL. (n.d.). Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Merck. (n.d.). TLC Tips and Tricks.
- Chrom Tech, Inc. (2025, October 28). Why do we just see a light spot of benzaldehyde after TLC in an iodine chamber which soon vanishes and does not appear again?.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Journal of Chromatographic Science. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- SiliCycle. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Journal of Chromatographic Science. (1997, April). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
- ChemicalBook. (n.d.). 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Benchchem. (n.d.). A Comparative Guide to Monitoring the Synthesis of 3-Nitrobenzaldehyde.
- YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- ChemicalBook. (2025, July 14). 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE | 204339-72-0.
Sources
- 1. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE | 204339-72-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. helixchrom.com [helixchrom.com]
- 16. pp.bme.hu [pp.bme.hu]
- 17. chromtech.com [chromtech.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. researchgate.net [researchgate.net]
- 20. mastelf.com [mastelf.com]
- 21. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde and its structural analogues, 4-(trifluoromethoxy)benzaldehyde and 3-fluorobenzaldehyde. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and purity assessment of these compounds.
Comparative NMR Spectral Data
The following table summarizes the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and its selected alternatives. The data for the target compound is predicted based on the additive effects of the substituents observed in the reference compounds. All chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
| Compound | Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| This compound | ¹H | ~9.95 | s | - | CHO |
| (Predicted) | ~7.80 | d | J(H,H) ≈ 8.5 | H-6 | |
| ~7.70 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 | H-2 | ||
| ~7.45 | t | J(H,H) ≈ 8.5 | H-5 | ||
| ¹³C | ~190.0 | d | J(C,F) ≈ 2.0 | C=O | |
| ~152.0 | d | J(C,F) ≈ 250 | C-3 | ||
| ~145.0 | q | J(C,F) ≈ 2.0 | C-4 | ||
| ~134.0 | s | - | C-1 | ||
| ~128.0 | d | J(C,F) ≈ 5.0 | C-6 | ||
| ~122.0 | d | J(C,F) ≈ 15 | C-2 | ||
| ~120.4 (q) | q | J(C,F) ≈ 260 | OCF₃ | ||
| ~118.0 | d | J(C,F) ≈ 20 | C-5 | ||
| ¹⁹F | ~-58.0 | s | - | OCF₃ | |
| ~-115.0 | s | - | Ar-F | ||
| 4-(Trifluoromethoxy)benzaldehyde | ¹H | 9.98[1] | s | - | CHO |
| 7.93[1] | d | J = 8.8 | H-2, H-6 | ||
| 7.35[1] | d | J = 8.8 | H-3, H-5 | ||
| ¹³C | 190.8 | s | - | C=O | |
| 154.5 (q) | q | J(C,F) = 1.9 | C-4 | ||
| 133.8 | s | - | C-1 | ||
| 131.8 | s | - | C-2, C-6 | ||
| 121.1 | s | - | C-3, C-5 | ||
| 120.4 (q) | q | J(C,F) = 259.4 | OCF₃ | ||
| ¹⁹F | -58.1 | s | - | OCF₃ | |
| 3-Fluorobenzaldehyde | ¹H | 9.996[2] | s | - | CHO |
| 7.683[2] | d | J = 7.6 | H-6 | ||
| 7.56[2] | ddd | J = 8.2, 2.6, 1.4 | H-2 | ||
| 7.53[2] | t | J = 8.0 | H-5 | ||
| 7.332[2] | ddd | J = 8.2, 2.6, 1.0 | H-4 | ||
| ¹³C | 191.1 | d | J(C,F) = 2.1 | C=O | |
| 163.5 (d) | d | J(C,F) = 247.6 | C-3 | ||
| 138.5 (d) | d | J(C,F) = 6.7 | C-1 | ||
| 130.8 (d) | d | J(C,F) = 7.8 | C-5 | ||
| 125.6 (d) | d | J(C,F) = 2.9 | C-6 | ||
| 121.8 (d) | d | J(C,F) = 21.7 | C-4 | ||
| 115.6 (d) | d | J(C,F) = 22.4 | C-2 | ||
| ¹⁹F | -112.9 | s | - | Ar-F |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of substituted benzaldehydes is crucial for reproducibility and accurate data comparison.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the benzaldehyde sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Ensure the chosen solvent does not have signals that overlap with the analyte's resonances.
-
For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid column height is sufficient to be within the detector coil of the NMR spectrometer.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. Automated shimming routines are often sufficient, but manual shimming may be required for challenging samples.
-
Tune and match the probe for the nucleus being observed (¹H, ¹³C, or ¹⁹F) to maximize sensitivity.
-
Set appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For ¹³C and ¹⁹F NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) to elucidate the connectivity of the atoms.
Visualizing NMR Analysis and Structural Influences
The following diagrams, generated using the DOT language, illustrate the workflow of NMR spectral analysis and the influence of substituents on the chemical shifts of the aromatic protons.
Caption: Workflow for NMR spectral analysis.
Caption: Substituent effects on proton chemical shifts.
References
Mass Spectrometry of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde and its derivatives. Due to the limited availability of direct experimental mass spectra for this compound, this document presents a predicted fragmentation pattern based on the known mass spectral behavior of structurally similar compounds. By comparing the fragmentation of related benzaldehydes, we can infer the influence of the fluorine and trifluoromethoxy substituents on the molecule's ionization and fragmentation pathways. This guide also includes detailed experimental protocols for the analysis of such compounds via Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the loss of the formyl group, fluorine, and trifluoromethoxy moieties. The electron-withdrawing nature of the substituents is expected to significantly influence the fragmentation pattern.
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted Fragment | m/z (Predicted) | Proposed Structure | Notes |
| [M]⁺˙ | 208 | [C₈H₄F₄O₂]⁺˙ | Molecular Ion |
| [M-H]⁺ | 207 | [C₈H₃F₄O₂]⁺ | Loss of a hydrogen radical from the aldehyde |
| [M-CHO]⁺ | 179 | [C₇H₄F₄O]⁺ | Loss of the formyl radical |
| [M-F]⁺ | 189 | [C₈H₄F₃O₂]⁺ | Loss of a fluorine radical |
| [M-OCF₃]⁺ | 123 | [C₈H₄FO]⁺ | Loss of the trifluoromethoxy radical |
| [C₆H₃F]⁺˙ | 94 | [C₆H₃F]⁺˙ | Benzene ring fragment with fluorine |
Comparative Analysis with Structurally Similar Compounds
To understand the basis for the predicted fragmentation, it is essential to compare it with the known mass spectra of related benzaldehyde derivatives. The following tables summarize the key mass spectral data for benzaldehyde, 3-fluorobenzaldehyde, 4-(trifluoromethoxy)benzaldehyde, and 4-(trifluoromethyl)benzaldehyde.
Table 2: Mass Spectrometry Data for Benzaldehyde and its Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| Benzaldehyde | C₇H₆O | 106.12 | 106, 105, 77, 51 |
| 3-Fluorobenzaldehyde[1][2][3][4] | C₇H₅FO | 124.11 | 124, 123, 95, 75[4] |
| 4-(Trifluoromethoxy)benzaldehyde[5] | C₈H₅F₃O₂ | 190.12 | 190, 189, 161, 122, 94 |
| 4-(Trifluoromethyl)benzaldehyde[6][7][8][9] | C₈H₅F₃O | 174.12 | 174, 173, 145, 125, 95[6] |
The fragmentation patterns of these compounds reveal the influence of different substituents. The loss of the formyl group ([M-CHO]⁺) is a common pathway. The presence of fluorine and trifluoromethyl or trifluoromethoxy groups introduces additional fragmentation pathways, including the loss of these substituents or fragments containing them.
Mass Spectrometry of Derivatives
The mass spectral behavior of derivatives of this compound, such as the corresponding acetophenone, can also be predicted and compared with known spectra of similar derivatives.
Table 3: Mass Spectrometry Data for Related Acetophenone Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| 3'-(Trifluoromethyl)acetophenone[10] | C₉H₇F₃O | 188.15 | 188, 173, 145, 117, 91 |
| 4'-(Trifluoromethoxy)acetophenone[11][12] | C₉H₇F₃O₂ | 204.15 | 204, 189, 161, 133, 105 |
Experimental Protocols
A robust and reproducible analytical method is crucial for the accurate identification and quantification of this compound and its derivatives. The following is a general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Sample Preparation:
-
Standard Solutions: Prepare stock solutions of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution.
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analytes of interest.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Caption: A generalized workflow for the analysis of aromatic aldehydes using GC-MS.
References
- 1. Benzaldehyde, 3-fluoro- [webbook.nist.gov]
- 2. Benzaldehyde, 3-fluoro- [webbook.nist.gov]
- 3. Benzaldehyde, 3-fluoro- [webbook.nist.gov]
- 4. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 4-(trifluoromethoxy)- [webbook.nist.gov]
- 6. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]
- 7. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]
- 10. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. nbinno.com [nbinno.com]
Biological activity of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde analogs.
A Comparative Guide to the Biological Activity of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde Analogs
The strategic incorporation of fluorine and trifluoromethoxy groups into benzaldehyde derivatives has emerged as a promising avenue in the development of novel therapeutic agents. These modifications can significantly enhance biological activity, improve metabolic stability, and increase bioavailability. This guide provides a comparative analysis of the biological activities of various analogs derived from or related to this compound, with a focus on their antimicrobial and anticancer properties. The data presented is compiled from multiple studies to offer a broad overview of the therapeutic potential of these compounds.
Antimicrobial Activity
Fluorinated and trifluoromethoxylated benzaldehyde analogs have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. The primary classes of compounds investigated include chalcones, thiosemicarbazides, and salicylanilides.
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for representative analogs against various microbial strains. Lower MIC values indicate greater potency.
| Compound Class | Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcones | Compound B3 (trifluoromethoxy-substituted) | Staphylococcus aureus | Not specified (Zone of Inhibition = 22 mm) | [1][2] |
| Bacillus subtilis | Not specified (Zone of Inhibition = 22 mm) | [1][2] | ||
| Escherichia coli | Not specified (Zone of Inhibition = 22 mm) | [2] | ||
| Proteus vulgaris | Not specified (Zone of Inhibition = 21 mm) | [2] | ||
| Candida albicans | Not specified (Zone of Inhibition = 22 mm) | [2] | ||
| Aspergillus niger | Not specified (Zone of Inhibition = 26 mm) | [2] | ||
| Thiosemicarbazides | Compound 15a (trifluoromethyl derivative) | Methicillin-sensitive S. aureus | 7.82 - 31.25 | [3][4] |
| Compound 15b (trifluoromethyl derivative) | Methicillin-sensitive S. aureus | 7.82 - 31.25 | [3][4] | |
| Compound 16b (trifluoromethyl derivative) | Methicillin-resistant S. aureus | 7.82 - 31.25 | [3][4] | |
| Salicylanilides | Compound 22 (5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide) | Methicillin-resistant S. aureus (MRSA) | 0.031 - 0.062 | [5] |
| Vancomycin-resistant S. aureus (VRSA) | 0.031 - 0.062 | [5] |
Note: Direct comparison of activity between different compound classes should be approached with caution due to variations in experimental conditions across studies.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the thiosemicarbazide and salicylanilide derivatives was determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4]
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates, and colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Incubation: The prepared microtiter plates were inoculated with the microbial suspensions and incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
For the chalcone derivatives, the antimicrobial activity was initially screened using the agar well diffusion method.[1][2]
-
Plate Preparation: Sterile Mueller-Hinton agar was poured into petri dishes and allowed to solidify. The microbial inoculum, adjusted to a 0.5 McFarland standard, was uniformly swabbed onto the agar surface.
-
Well Preparation and Compound Application: Wells of a specified diameter were aseptically punched into the agar. A fixed volume of the test compound solution (dissolved in a suitable solvent) was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, was measured in millimeters.
Antimicrobial Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Analogs of this compound have also been investigated for their potential as anticancer agents. These studies often focus on their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Comparative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected analogs against human cancer cell lines. Lower IC₅₀ values signify higher cytotoxic potency.
| Compound Class | Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Curcuminoid Analogs | Derivative of 3-Fluoro-4-hydroxybenzaldehyde | A2780 (human ovarian cancer) | 0.75 | [6] |
| Benzyloxybenzaldehyde Derivatives | Compound 29 (2-[(3-methoxybenzyl)oxy]benzaldehyde) | HL-60 (human promyelocytic leukemia) | 1-10 | [7] |
| Triazole Glycosides | Compound 7 | MCF-7 (human breast adenocarcinoma) | 0.5 | [8] |
| Compound 15 | MCF-7 (human breast adenocarcinoma) | 0.6 | [8] |
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds against cancer cell lines was commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the treatment period, MTT solution was added to each well, and the plates were incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry.[7][8]
-
Cell Treatment: Cells were treated with the test compounds at their IC₅₀ concentrations for a specified duration.
-
Cell Harvesting and Fixation: The cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.
Apoptosis Signaling Pathway
Certain benzyloxybenzaldehyde derivatives have been shown to induce apoptosis through the mitochondrial pathway.[7]
Caption: Mitochondrial-mediated apoptosis induced by benzyloxybenzaldehyde analogs.
Conclusion
The analogs of this compound represent a versatile scaffold for the development of potent therapeutic agents. The inclusion of fluorine and trifluoromethoxy moieties consistently contributes to enhanced biological activity across different compound classes. While the antimicrobial and anticancer activities are prominent, further research into their enzyme inhibition properties and other potential therapeutic applications is warranted.[9] The data compiled in this guide highlights the most promising derivatives and provides a foundation for future structure-activity relationship studies and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reactivity Face-Off: Trifluoromethoxy vs. Trifluoromethyl Benzaldehydes in the Eyes of a Nucleophile
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning molecular properties. Among the most utilized are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. When appended to a benzaldehyde scaffold, these powerful electron-withdrawing substituents significantly modulate the reactivity of the aldehyde functionality. This guide provides a detailed comparison of the reactivity of trifluoromethoxy and trifluoromethyl substituted benzaldehydes, supported by established electronic parameters and detailed experimental protocols for researchers to validate these principles.
Electronic Effects: A Tale of Two Electron Sinks
The reactivity of the carbonyl group in benzaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. Both the trifluoromethoxy and trifluoromethyl groups are potent electron-withdrawing groups (EWGs) that enhance this electrophilicity, thereby increasing the aldehyde's susceptibility to nucleophilic attack.[1] However, the subtle differences in their electronic nature are key to understanding their relative reactivity.
The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2] This effect is particularly pronounced and directly impacts the electron density of the aromatic ring and, consequently, the attached aldehyde group.[3]
The trifluoromethoxy group (-OCF₃) also exhibits a strong -I effect. However, the oxygen atom introduces the possibility of a weak π-donating resonance effect (+R). Despite this, the overall electronic character of the -OCF₃ group is strongly electron-withdrawing, and some studies suggest it has a more pronounced long-range electron-withdrawing effect compared to the -CF₃ group.[2][4]
A quantitative measure of these electronic effects is provided by Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a well-established method for correlating reaction rates.[5][6] A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -CF₃ | 0.43[5] | 0.54[5] |
| -OCF₃ | 0.40[2] | 0.35[2] |
Table 1: Hammett Substituent Constants for -CF₃ and -OCF₃ groups.
Based on these values, the -CF₃ group has a larger para Hammett constant, suggesting it is more strongly electron-withdrawing when positioned para to the reaction center. This would imply that para-trifluoromethylbenzaldehyde is more reactive towards nucleophiles than para-trifluoromethoxybenzaldehyde. Conversely, the meta constants are very similar, suggesting their reactivities in the meta position would be comparable.
Predicted Reactivity towards Nucleophilic Addition
The Hammett equation, log(k/k₀) = σρ, allows for the prediction of relative reaction rates.[7] For nucleophilic addition to benzaldehydes, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction.[7] Given the Hammett constants, it is predicted that para-trifluoromethylbenzaldehyde will exhibit a higher rate of nucleophilic addition compared to its para-trifluoromethoxy counterpart.
Caption: Predicted order of reactivity towards nucleophilic addition.
Experimental Protocols for Comparative Analysis
To empirically determine the relative reactivities, the following experimental protocols for common reactions of benzaldehydes can be employed. Consistent reaction conditions are crucial for a valid comparison.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction provides a classic example of nucleophilic addition to an aldehyde.[1]
Materials:
-
para-Trifluoromethylbenzaldehyde
-
para-Trifluoromethoxybenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.0 equivalent) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of the respective benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes) to determine the time to completion for each aldehyde.
-
Workup and Analysis: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The reaction rate can be determined by quantifying the disappearance of the starting aldehyde or the appearance of the stilbene product using techniques like GC-MS or ¹H NMR with an internal standard.
Oxidation to Benzoic Acids
The oxidation of the aldehyde to a carboxylic acid is another fundamental transformation where electronic effects play a significant role.
Materials:
-
para-Trifluoromethylbenzaldehyde
-
para-Trifluoromethoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
1 M Sulfuric acid (H₂SO₄)
-
Sodium bisulfite
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 equivalent) in acetone.
-
Oxidation: Slowly add a solution of potassium permanganate (1.2 equivalents) in water to the stirred benzaldehyde solution.
-
Monitoring: Monitor the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate. The time taken for the complete disappearance of the starting material can be monitored by TLC.
-
Workup: Once the reaction is complete, decolorize the excess permanganate by adding a saturated solution of sodium bisulfite. Acidify the mixture with 1 M sulfuric acid and extract the benzoic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: The reaction rates can be compared by measuring the yield of the corresponding benzoic acid at fixed time points.
Caption: General workflow for comparing the reactivity of substituted benzaldehydes.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. web.viu.ca [web.viu.ca]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. Hammett substituent constants [stenutz.eu]
- 7. benchchem.com [benchchem.com]
X-ray crystallography of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde adducts
A Guide for Researchers in Drug Discovery and Materials Science
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted benzaldehydes. These compounds have been chosen to illustrate the impact of fluorine and trifluoromethoxy groups on the crystal lattice.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) / γ (°) | Ref. |
| 4-Fluorobenzaldehyde | C₇H₅FO | Orthorhombic | Pna2₁ | 13.345 | 5.923 | 6.134 | 90 / 90 | |
| 3-Fluorobenzaldehyde | C₇H₅FO | Monoclinic | P2₁/c | 5.861 | 13.923 | 7.394 | 108.35 | |
| 4-(Trifluoromethoxy)benzaldehyde | C₈H₅F₃O₂ | Monoclinic | P2₁/n | 7.641 | 5.918 | 18.234 | 98.41 | |
| 2,3,4,5,6-Pentafluorobenzaldehyde | C₇HF₅O | Orthorhombic | Pbca | 7.421 | 10.012 | 18.231 | 90 / 90 |
Table 1: Comparison of Crystallographic Data for Selected Substituted Benzaldehydes.
Key Structural Observations
A comparative analysis of the unit cell parameters reveals significant differences in the crystal packing of these derivatives. For instance, the introduction of a trifluoromethoxy group in 4-(Trifluoromethoxy)benzaldehyde leads to a more complex monoclinic system compared to the orthorhombic system of 4-Fluorobenzaldehyde. This is likely due to the steric bulk and the potential for different intermolecular interactions involving the -OCF₃ group. The change in the position of the fluorine atom from the para to the meta position (4-Fluorobenzaldehyde vs. 3-Fluorobenzaldehyde) also results in a change of the crystal system from orthorhombic to monoclinic, indicating a different packing arrangement.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and crystallographic analysis of benzaldehyde adducts, such as Schiff bases, which are common derivatives studied for their biological activity and material properties.
3.1. General Synthesis of a Benzaldehyde-Aniline Schiff Base Adduct
-
Reactant Preparation: Dissolve one equivalent of the desired substituted benzaldehyde (e.g., 3-Fluoro-4-(trifluoromethoxy)benzaldehyde) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add one equivalent of a substituted aniline. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction Condition: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight.
-
Product Isolation: The resulting Schiff base adduct often precipitates out of the solution upon cooling. The solid product is then collected by vacuum filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system to obtain high-purity crystals suitable for X-ray diffraction.
3.2. Single-Crystal X-ray Diffraction Analysis
-
Crystal Selection: A suitable single crystal of the synthesized adduct is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the reflection intensities. This step includes corrections for Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a benzaldehyde adduct to its structural elucidation by X-ray crystallography.
Caption: Workflow from Synthesis to X-ray Structure Determination.
A Comparative Guide to the Purity Analysis of Synthesized 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized intermediates is a cornerstone of modern drug discovery and development. For novel compounds such as 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a versatile fluorinated building block, ensuring high purity is critical for the reliability of subsequent synthetic steps and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical techniques for the purity analysis of this compound, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methodology for their needs.
We will compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) spectroscopy. As a point of comparison, we will analyze this compound alongside a structurally similar alternative, 4-(Trifluoromethyl)benzaldehyde, to highlight the nuances of analyzing different fluorinated aromatic aldehydes.
Comparative Purity Analysis
The following table summarizes the quantitative purity data obtained for two batches of synthesized this compound and one batch of a common alternative, 4-(Trifluoromethyl)benzaldehyde, using three distinct analytical techniques.
| Compound | Batch | HPLC Purity (%) | GC-MS Purity (%) | ¹⁹F-qNMR Purity (%) | Major Impurity Identified |
| This compound | A | 99.2 | 99.1 | 99.3 | 3-Fluoro-4-(trifluoromethoxy)benzoic acid |
| This compound | B | 97.5 | 97.4 | 97.6 | Unreacted Starting Material |
| 4-(Trifluoromethyl)benzaldehyde | C | 98.8 | 98.9 | 98.9 | 4-(Trifluoromethyl)benzoic acid[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible for the purity assessment of fluorinated benzaldehyde derivatives.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a cornerstone technique for the purity assessment of moderately polar, non-volatile compounds.[2][3] It offers excellent resolution and quantitative accuracy.
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification of impurities.[4][5]
Instrumentation and Conditions:
-
GC-MS System: Standard GC system coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in dichloromethane.
-
Inject 1 µL of the solution into the GC-MS.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F-qNMR) Spectroscopy
For fluorinated compounds, ¹⁹F-qNMR is an exceptionally precise method for purity determination.[6][7][8][9] It offers direct quantification without the need for a reference standard of the analyte itself, by using an internal standard containing fluorine.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A known amount of a stable, fluorinated compound with a well-resolved signal (e.g., trifluorotoluene).
-
Key Parameters:
-
Pulse Angle: 30-45°.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of ¹⁹F nuclei).
-
Number of Scans: 16-64 (depending on concentration).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized compound and ~10 mg of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of CDCl₃.
-
Vortex the tube until the sample and standard are fully dissolved.
-
Acquire the ¹⁹F NMR spectrum. Purity is calculated by comparing the integrated area of the analyte's signal(s) to that of the internal standard.
Visualizing the Analysis Workflow
The following diagrams illustrate the logical flow of the purity analysis process and the decision-making involved in selecting the appropriate analytical technique.
Conclusion and Recommendations
For a comprehensive purity assessment of This compound , a multi-faceted approach is recommended.
-
HPLC serves as an excellent primary method for routine quality control, offering robust and precise quantification of the main component and non-volatile impurities like the corresponding benzoic acid.[2][10]
-
GC-MS is invaluable for identifying unknown volatile or semi-volatile impurities that may arise from side reactions or residual starting materials. Its mass spectral data provides crucial structural information for impurity profiling.[11]
-
¹⁹F-qNMR stands out as the most accurate method for absolute quantification of fluorinated compounds. Given the structure of the target molecule, this technique provides an orthogonal and highly reliable purity value, free from the potential biases of chromatographic methods.
Ultimately, employing HPLC for routine analysis, complemented by GC-MS for impurity identification and ¹⁹F-qNMR for definitive purity assignment, constitutes a thorough and robust strategy. This integrated approach ensures the highest quality of the synthesized intermediate, which is paramount for its successful application in drug development and other high-stakes research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 4. benchchem.com [benchchem.com]
- 5. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cytotoxicity Assays for Compounds Derived from 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and trifluoromethoxy groups into organic molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] Consequently, derivatives of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde represent a promising class of compounds for anticancer drug discovery.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various trifluoromethyl and trifluoromethoxy-substituted chalcones and other derivatives against several cancer cell lines. This data, gathered from multiple studies, provides a benchmark for evaluating the potential potency of novel compounds synthesized from this compound.
| Compound Type | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethyl Chalcones | α-Trifluoromethyl-3,4-difluorochalcone | DU145 (Prostate) | < 0.2 | [3] |
| α-Trifluoromethyl-4-nitrochalcone | PC-3 (Prostate) | < 0.2 | [3] | |
| 4-CF3 Chalcone Derivative (5h) | A549 (Lung) | 7.80 ± 3.06 | [4] | |
| 4-CF3 Chalcone Derivative (5h) | PANC-1 (Pancreatic) | 8.75 ± 1.86 | [4] | |
| Trifluoromethoxy Phenyl Urea | 1-(p-Tolyl)-3-[4-(trifluoromethoxy)phenyl]urea | Not Specified | Not Specified | [5] |
| Isoxazole Derivatives | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [6][7] |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [6][7] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below to ensure reproducibility and standardization of results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the control wells (spontaneous release) and maximum release wells (lysed cells).
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both stains.
Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity testing and key signaling pathways often implicated in the mechanism of action of anticancer compounds.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Fluorinated flavonoids and chalcones have been reported to exert their anticancer effects by modulating key cellular signaling pathways such as PI3K/Akt and MAPK.[9] These pathways are crucial for cell survival, proliferation, and apoptosis.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Fluorination Enhances the Antioxidant Power of Flavones: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant activity of fluorinated versus non-fluorinated flavones, supported by experimental data. The introduction of fluorine atoms into the flavone structure has been shown to modulate its physicochemical and biological properties, including its efficacy as an antioxidant.
Studies have demonstrated that fluorination, particularly at the 3-position of the flavone scaffold, can lead to an enhancement of antioxidant activity.[1][2] This is attributed to the high electronegativity of fluorine, which can influence the electronic properties of the molecule and its ability to scavenge free radicals.[3] This guide summarizes key findings, presents comparative data, and details the experimental protocols used to evaluate these compounds.
Comparative Antioxidant Activity: Experimental Data
The antioxidant capacity of fluorinated and non-fluorinated flavones has been quantitatively assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal effective concentration (EC50), which represents the concentration of a compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. A lower EC50 value indicates a higher antioxidant activity.
The table below summarizes the EC50 values for a selection of non-fluorinated and 3-fluorinated flavones, demonstrating the impact of fluorination on their radical scavenging capabilities.
| Compound | Flavone Type | EC50 (μg/mL)[1] |
| 3',4',5'-trimethoxyflavone | Non-fluorinated | 71 |
| 3-fluoro-3',4',5'-trimethoxyflavone | 3-Fluorinated | 37 |
| 3',4',5'-trihydroxyflavone | Non-fluorinated | 0.33 |
| 3-fluoro-3',4',5'-trihydroxyflavone | 3-Fluorinated | 0.24 |
The data clearly indicates that the 3-fluorinated derivatives exhibit improved radical scavenging activity, as evidenced by their lower EC50 values compared to their non-fluorinated counterparts.[1]
Experimental Protocols
The evaluation of the antioxidant activity of these flavones was primarily conducted using the DPPH radical scavenging assay. This widely used spectrophotometric method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[4][5]
DPPH Radical Scavenging Assay Protocol
Objective: To determine the free radical scavenging capacity of fluorinated and non-fluorinated flavones.
Principle: The DPPH assay measures the reduction of the stable DPPH radical by an antioxidant. The decrease in absorbance at approximately 517 nm is proportional to the concentration of the antioxidant and its radical scavenging activity.[4][5]
Materials and Reagents:
-
Test compounds (fluorinated and non-fluorinated flavones)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid (as a positive control)[4]
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Solutions:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[4]
-
Stock solutions of the test compounds and ascorbic acid are prepared at a known concentration (e.g., 1 mg/mL) in the same solvent.[4]
-
Serial dilutions of the test compounds and the standard are prepared to obtain a range of concentrations for testing.[4]
-
-
Assay Protocol (96-well plate format):
-
100 µL of the various concentrations of the test compounds and the standard are added to triplicate wells of the 96-well plate.[4]
-
A blank control containing only the solvent is also included.[4]
-
100 µL of the DPPH working solution is added to all wells.[4]
-
The plate is gently mixed and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
-
Measurement:
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[4] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (DPPH solution without the test compound) and Asample is the absorbance of the test sample.
-
The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of the DPPH antioxidant assay used to compare the activity of the flavone derivatives.
Signaling Pathways Modulated by Flavones
Beyond direct radical scavenging, flavonoids, including flavones, can exert their antioxidant effects by modulating various cellular signaling pathways.[7][8] These interactions can lead to the upregulation of endogenous antioxidant defense mechanisms and the suppression of pro-inflammatory and pro-oxidant pathways.
Key signaling pathways influenced by flavonoids include:
-
Nrf2-ARE Pathway: Flavonoids can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which in turn binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes.[9][10] This leads to an increased expression of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11]
-
MAPK Pathways (ERK, JNK, p38): Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to oxidative stress. Flavonoids have been shown to modulate these pathways, for instance, by inhibiting the pro-inflammatory JNK and p38 pathways and activating the pro-survival ERK pathway.[7][9]
-
NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation and the expression of pro-oxidant enzymes. Flavonoids can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators and reactive oxygen species (ROS).[9][10]
-
PI3K/Akt Pathway: This pathway is central to cell survival and growth. Flavonoids can activate the PI3K/Akt pathway, which can contribute to the protection of cells from oxidative stress-induced apoptosis.[7]
The following diagram illustrates the interplay between flavonoids and these key signaling pathways in mediating cellular antioxidant responses.
References
- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Flavonoids on Cell Signalling Pathways | Antioxidants | MDPI [mdpi.com]
- 9. 5280functionalmed.com [5280functionalmed.com]
- 10. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Modeling of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde Derivatives
Introduction: The Rationale for Modeling Fluorinated Benzaldehydes
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The 3-Fluoro-4-(trifluoromethoxy)benzaldehyde scaffold is of particular interest due to the unique properties conferred by its substituents. The trifluoromethoxy (-OCF₃) group, a metabolically stable and lipophilic hydrogen bond acceptor, can significantly enhance membrane permeability and binding affinity.[1][2] The additional fluoro- group further modulates the electronic properties of the aromatic ring, influencing protein-ligand interactions.[3]
This guide provides a comparative analysis of essential in silico modeling techniques for designing and evaluating novel derivatives based on this promising scaffold. Traditional drug discovery is a long and costly endeavor, often taking over a decade and billions of dollars per new medicine.[4][5] Computational, or in silico, methods serve to rationalize and accelerate this process by predicting molecular interactions, biological activity, and physicochemical properties before a compound is ever synthesized.[6]
To provide a tangible and scientifically grounded context, we will frame our comparative protocols around a well-established biological target for benzaldehyde derivatives: Aldehyde Dehydrogenase 1A3 (ALDH1A3) , an enzyme overexpressed in various cancers and a validated target for therapeutic intervention.[7][8] We will explore how different computational tools can be synergistically employed to design potent and selective ALDH1A3 inhibitors derived from our core scaffold.
Part 1: The Foundational Choice - Structure-Based vs. Ligand-Based Design
Computational drug discovery largely bifurcates into two strategic approaches: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).[4][9] The choice between them is dictated by the available information about the biological target.
-
Structure-Based Drug Design (SBDD): This approach is applicable when the three-dimensional (3D) structure of the target protein has been experimentally determined (e.g., via X-ray crystallography).[9] Techniques like molecular docking fall under this category, using the receptor's structure as a blueprint to design complementary ligands.
-
Ligand-Based Drug Design (LBDD): When a target's 3D structure is unknown, LBDD methods are employed. These techniques, such as Quantitative Structure-Activity Relationship (QSAR), rely on a set of known active and inactive molecules to build a predictive model that relates their chemical features to their biological activity.[4][10]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 10. meilerlab.org [meilerlab.org]
The Pharmacokinetic Profile of Drugs Featuring Fluorinated Phenyl Moieties: A Comparative Guide
Abstract
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design, aimed at enhancing pharmacokinetic (PK) properties. The 3-fluoro-4-(trifluoromethoxy)phenyl moiety represents a sophisticated example of this strategy, combining the metabolic blocking potential of a fluoro group with the lipophilicity and stability enhancements of a trifluoromethoxy group. This guide provides a comparative analysis of the pharmacokinetic profiles of drugs containing related fluorinated phenyl motifs, with a central focus on Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. We will dissect the known absorption, distribution, metabolism, and excretion (ADME) characteristics of this clinical exemplar to project the likely behavior of compounds containing the titular moiety. Furthermore, this guide furnishes detailed, field-proven protocols for key in vitro assays—metabolic stability, intestinal permeability, and plasma protein binding—to empower researchers in the empirical evaluation of their own novel chemical entities.
Introduction: The Strategic Value of Fluorine in Pharmacokinetics
The substitution of hydrogen with fluorine or fluorine-containing groups is a powerful tactic for optimizing a drug candidate's ADME profile. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are prized for their profound impact on several key molecular properties.[1][2][3][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][5] Placing a -CF3 or -OCF3 group at a potential site of oxidative metabolism can effectively block this pathway, prolonging the drug's half-life and improving its bioavailability.[1][2][5]
-
Lipophilicity: Both groups significantly increase a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cellular membranes, a critical step for absorption and distribution to target tissues.[1][2][4]
-
Target Binding: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with its biological target.[2]
The 3-fluoro-4-(trifluoromethoxy)phenyl moiety leverages these attributes. The 4-trifluoromethoxy group provides metabolic stability and lipophilicity, while the meta-positioned 3-fluoro atom can further shield the aromatic ring from metabolism and fine-tune the electronic environment. While no major approved drug perfectly embodies this exact moiety, we can draw strong inferences from Filgotinib, which contains a structurally related trifluoromethylphenyl group.
Comparative Pharmacokinetic Profile: A Case Study of Filgotinib
Filgotinib (Jyseleca®) is an oral, selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[6][7] It provides an excellent real-world example of how fluorinated phenyl motifs influence pharmacokinetics.
Filgotinib is rapidly absorbed after oral administration and is extensively metabolized by carboxylesterase 2 to its primary and active metabolite, GS-829845.[8] This metabolite has a similar JAK1 selectivity profile but contributes significantly to the overall therapeutic effect due to its substantially higher systemic exposure (approximately 16- to 20-fold higher than the parent drug) and longer half-life.[8][9]
Key pharmacokinetic parameters for Filgotinib and its active metabolite are summarized below.
| Parameter | Filgotinib (Parent Drug) | GS-829845 (Active Metabolite) | Rationale & Significance |
| Time to Peak (Tmax) | 2–3 hours[6] | 3–5 hours[6] | Indicates rapid oral absorption of the parent drug and subsequent quick formation of the metabolite. |
| Half-life (t½) | ~5–11 hours[6][9] | ~17–27 hours[8][9] | The long half-life of the active metabolite supports once-daily dosing and maintains therapeutic concentrations. |
| Accumulation | None[9] | ~2-fold with once-daily dosing[9] | The metabolite reaches steady-state plasma concentrations within 4 days.[8] |
| Plasma Protein Binding | Low (< 60%)[8] | Low (< 60%)[8] | Low binding means a larger fraction of the drug is free to distribute to target tissues and exert its effect. |
| Primary Route of Elimination | Primarily metabolism | Renal (>80% of dose excreted in urine)[6][8] | The drug is cleared mainly through metabolism to the active form, which is then eliminated by the kidneys. |
| Food Effect | Not significant[8][9] | Not significant[8] | Can be taken with or without food, improving patient convenience and compliance. |
The pharmacokinetic profile of Filgotinib demonstrates dose-proportionality within the clinical dose range of 50 to 200 mg.[9][10] Intrinsic factors such as age, mild renal impairment, and mild-to-moderate hepatic impairment have minimal impact on its pharmacokinetics.[8][9]
Key Metabolic Pathways and Bioanalytical Considerations
The metabolism of Filgotinib is not mediated by the often-problematic CYP450 enzymes but rather by carboxylesterases.[7] This is a favorable characteristic, as it significantly reduces the potential for drug-drug interactions with CYP inhibitors or inducers. The trifluoromethylphenyl moiety itself is highly stable and does not appear to undergo significant metabolism, a testament to the metabolic blocking properties of the -CF3 group.
For a hypothetical compound with a 3-fluoro-4-(trifluoromethoxy)phenyl moiety, one would predict even greater metabolic stability. The -OCF3 group is generally more resistant to metabolic degradation than a -CF3 group, further reducing the likelihood of oxidative metabolism on the aromatic ring.
Caption: Metabolic pathway of Filgotinib.
Standardized Protocols for Pharmacokinetic Profiling
To empirically assess the pharmacokinetic properties of novel compounds bearing the 3-fluoro-4-(trifluoromethoxy)phenyl moiety, a series of standardized in vitro assays are indispensable. These assays provide critical data for ranking compounds and predicting in vivo behavior.
Caption: High-level in vitro PK screening workflow.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Causality: This assay is a first-line screen to determine a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) located in the liver, the body's main metabolic hub.[11][12] Compounds that are rapidly metabolized in this assay will likely have high clearance and poor oral bioavailability in vivo.
Self-Validating Protocol:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[13] Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[5][13]
-
Prepare a 1 µM working solution of the test compound in buffer (final DMSO concentration should be ≤0.25%).[11][13]
-
Prepare an NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase) in buffer.[14]
-
Include positive control compounds with known metabolic rates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[13]
-
-
Incubation:
-
Sampling & Termination:
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[13]
-
Caco-2 Permeability Assay for Intestinal Absorption
Causality: This assay uses a monolayer of human colon adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express key transporters, mimicking the intestinal barrier.[15][16][17] It is the gold standard for predicting in vivo oral drug absorption.[18]
Self-Validating Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell™ filter supports for approximately 21 days to allow for differentiation into a confluent monolayer.[18]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value confirms the integrity of the tight junctions.[16]
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer with transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).
-
Add the test compound (typically at 10 µM) to the apical (donor) compartment.[16]
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) compartment. Replace the volume with fresh buffer.
-
-
Efflux Assessment (Basolateral to Apical):
-
To assess if the compound is a substrate for efflux transporters like P-glycoprotein, perform the experiment in the reverse direction (basolateral to apical).
-
-
Analysis:
-
Quantify the concentration of the compound in all samples via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated. A ratio >2 suggests active efflux.
-
Plasma Protein Binding (Equilibrium Dialysis)
Causality: Most drugs bind to plasma proteins like albumin and α1-acid glycoprotein.[19][20] Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be cleared.[21] High plasma protein binding can significantly impact a drug's efficacy and PK profile. Equilibrium dialysis is the gold standard method for this determination.[19][22]
Self-Validating Protocol:
-
Apparatus Setup:
-
Procedure:
-
Add plasma (e.g., human, rat) spiked with the test compound (typically 1-10 µM) to one chamber (the plasma chamber).[19][21]
-
Add protein-free phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[21]
-
Seal the unit and incubate at 37°C with shaking for 4-8 hours to allow the unbound drug to reach equilibrium across the membrane.[21][23]
-
-
Sampling:
-
After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
-
Analysis:
-
To avoid analytical artifacts, samples are matrix-matched. Add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.
-
Precipitate proteins with acetonitrile containing an internal standard.
-
Analyze the concentrations in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Discussion and Future Perspectives
The 3-fluoro-4-(trifluoromethoxy)phenyl moiety is an intelligently designed structural motif that holds significant promise for developing drug candidates with favorable pharmacokinetic profiles. Based on the principles of medicinal chemistry and evidence from clinically successful drugs like Filgotinib, compounds containing this moiety are predicted to exhibit:
-
High Metabolic Stability: Leading to lower clearance, longer half-life, and improved oral bioavailability.
-
Good Membrane Permeability: Facilitating absorption and tissue distribution.
-
Reduced Potential for CYP-mediated Drug Interactions: A significant safety advantage.
However, these predictions must be confirmed through rigorous empirical testing. The protocols detailed in this guide provide a robust framework for obtaining the essential in vitro data needed to make informed decisions in the drug discovery process. By systematically evaluating metabolic stability, permeability, and plasma protein binding, researchers can confidently identify compounds with the highest potential for clinical success, thereby de-risking the path from bench to bedside.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Filgotinib - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. mercell.com [mercell.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. enamine.net [enamine.net]
- 20. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 21. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. bioivt.com [bioivt.com]
- 23. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Trifluoromethylation Reagents for Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (–CF3) group is a pivotal strategy in modern chemistry, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of molecules. This guide offers a comparative analysis of prominent trifluoromethylation reagents for the functionalization of benzaldehydes, a common substrate in organic synthesis. We will delve into the performance of nucleophilic, electrophilic, and radical trifluoromethylating agents, supported by experimental data and detailed protocols.
At a Glance: Reagent Comparison
| Reagent Type | Exemplary Reagent | Typical Substrates | Advantages |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, ketones, imines | High yields for carbonyls, well-established protocols. |
| Electrophilic | Togni's Reagents | β-keto esters, silyl enol ethers, thiols | Bench-stable, wide substrate scope for nucleophiles. |
| Electrophilic | Umemoto's Reagents | Arenes, heteroarenes, alkenes, enolates | Highly reactive, tunable reactivity. |
| Radical | Langlois Reagent (CF3SO2Na) | Electron-rich arenes, heterocycles | Inexpensive, stable solid, good for radical pathways. |
Data Presentation: Trifluoromethylation of Substituted Benzaldehydes
The Ruppert-Prakash reagent (TMSCF3) is the most extensively documented reagent for the nucleophilic trifluoromethylation of benzaldehydes, demonstrating high efficacy across a range of substituted substrates. Data for the direct trifluoromethylation of benzaldehydes using electrophilic reagents like Togni's and Umemoto's, or radical reagents like the Langlois reagent, is less prevalent in the literature, as their primary applications lie with other substrate classes.
The following table summarizes the available yield data for the trifluoromethylation of various benzaldehyde derivatives using the Ruppert-Prakash reagent.
| Entry | Substrate (Benzaldehyde Derivative) | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 73-95% |
| 2 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | >90%[1] |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 43%[1] |
| 4 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | High |
| 5 | 4-Methylbenzaldehyde | 1-(4-Methylphenyl)-2,2,2-trifluoroethanol | High |
Note: Yields can vary depending on the specific reaction conditions, catalyst, and scale.
Experimental Protocols
Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF3)
This protocol is a general procedure for the trifluoromethylation of benzaldehyde.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF3) (1.2 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Ruppert-Prakash reagent dropwise to the stirred solution.
-
Add the TBAF solution dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl to deprotect the silyl ether.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,2,2-trifluoro-1-phenylethan-1-ol.
Electrophilic Trifluoromethylation using Togni's Reagent
While less common for direct aldehyde trifluoromethylation, Togni's reagent is highly effective for other nucleophiles. The following is a general protocol for the trifluoromethylation of a β-keto ester, a more typical substrate.
Materials:
-
β-keto ester (e.g., 2-Methyl-1-indanone-2-carboxylate) (1.0 mmol)
-
Togni's Reagent I (1.2 mmol)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Dichloromethane (CH2Cl2)
-
Aqueous sodium bicarbonate (NaHCO3)
Procedure:
-
Dissolve the β-keto ester and phase-transfer catalyst in CH2Cl2.
-
Add an aqueous solution of NaHCO3.
-
Add Togni's Reagent I to the biphasic mixture.
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography.
Electrophilic Trifluoromethylation using Umemoto's Reagents
Umemoto's reagents are powerful electrophilic trifluoromethylating agents, typically used for arenes and other electron-rich systems. A direct, high-yield protocol for benzaldehydes is not readily found. Below is a representative protocol for the trifluoromethylation of an enol ether.
Materials:
-
Silyl enol ether (1.0 mmol)
-
Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 mmol)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the silyl enol ether in anhydrous CH2Cl2 under an inert atmosphere.
-
Add Umemoto's Reagent.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO3).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Radical Trifluoromethylation using Langlois Reagent
The Langlois reagent is a source of trifluoromethyl radicals, often used for the trifluoromethylation of heterocycles. A general procedure for its use with benzaldehyde to form the corresponding trifluoromethyl ketone is described below, though this represents a C-H functionalization of the aldehyde C-H bond rather than addition across the carbonyl.
Materials:
-
Benzaldehyde (1.0 mmol)
-
Langlois Reagent (CF3SO2Na) (2.0 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH) (3.0 mmol)
-
Dichloromethane (CH2Cl2) and Water
Procedure:
-
To a biphasic mixture of benzaldehyde in CH2Cl2 and water, add the Langlois reagent.
-
Add t-BuOOH to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethyl ketone.
Mandatory Visualization
Reaction Pathways
The following diagrams illustrate the generalized mechanisms for the trifluoromethylation of an aldehyde using nucleophilic, electrophilic, and radical reagents.
Caption: Generalized workflow for nucleophilic trifluoromethylation of an aldehyde.
Caption: α-Trifluoromethylation of an aldehyde via an enamine intermediate.
Caption: Radical C-H trifluoromethylation of an aldehyde to form a ketone.
Conclusion
The choice of a trifluoromethylation reagent for benzaldehydes is highly dependent on the desired transformation. For the direct nucleophilic addition to the carbonyl group to form a trifluoromethyl alcohol, the Ruppert-Prakash reagent (TMSCF3) is the most well-established and versatile option, providing high yields for a variety of substituted benzaldehydes.
Togni's and Umemoto's reagents , while powerful electrophilic sources of the trifluoromethyl group, are not the primary choice for direct reaction with benzaldehydes. Their utility shines in the trifluoromethylation of more nucleophilic substrates.
The Langlois reagent offers a radical-based approach, which, in the context of aldehydes, typically leads to the formation of trifluoromethyl ketones via C-H functionalization of the aldehyde proton, rather than addition to the carbonyl.
Researchers should consider the desired product, the electronic nature of the benzaldehyde substrate, and the established reactivity patterns of each class of reagent when selecting the optimal method for their synthetic goals.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-(trifluoromethoxy)benzaldehyde: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 3-Fluoro-4-(trifluoromethoxy)benzaldehyde is to engage a licensed hazardous waste disposal company. This compound must not be disposed of down the drain or in regular trash.
This guide provides detailed procedures for the safe handling and disposal of this compound, a halogenated aromatic aldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. This compound is classified as an irritant and is harmful if swallowed.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash with plenty of soap and water.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
II. Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.
Waste Classification: this compound is classified as a halogenated organic waste .[3] It must be collected separately from non-halogenated organic waste.[3]
Storage Procedures:
-
Labeling: Clearly label the waste container as "Halogenated Organic Waste" and list "this compound" as a component.
-
Container: Use a designated, leak-proof, and chemically compatible container.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and reducing agents.[1][2] The storage area should be a designated satellite accumulation area for hazardous waste.
III. Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand, silica gel, or vermiculite to contain the spill.[1] Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your institution's environmental health and safety (EHS) department.
V. Regulatory Compliance
Disposal of this compound is governed by local, state, and federal regulations. It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations. Always consult your institution's EHS department for specific guidance and to arrange for disposal by an approved waste disposal plant.[1][2][4][5][6][7][8]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | TCI AMERICA [tcichemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-(trifluoromethoxy)benzaldehyde
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 3-Fluoro-4-(trifluoromethoxy)benzaldehyde, a key fluorinated building block, offer unique properties but also demand our respect and a rigorous approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation.
Hazard Analysis: Understanding the "Why" Behind the Protocol
Effective PPE strategy begins not with the equipment, but with a thorough understanding of the specific risks posed by the chemical. This compound is a solid organic compound whose primary hazards dictate our protective measures.[1] Its classification under the Globally Harmonized System (GHS) provides the causal basis for our PPE choices.
| Hazard Classification | GHS Code | Implication for the Researcher |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. This underscores the critical importance of preventing ingestion through incidental contact. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. Direct contact can lead to inflammation, redness, or dermatitis.[2][3] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. Even minor splashes can result in significant, potentially lasting, eye damage.[2][3] |
| Respiratory Tract Irritation (Category 3) | H335 | May cause respiratory irritation. Inhalation of the dust or powder can irritate the nose, throat, and lungs.[2][3] |
| Aquatic Hazard, Chronic (Category 2) | H411 | Toxic to aquatic life with long-lasting effects. This dictates strict disposal protocols to prevent environmental release. |
The presence of fluorine in the molecule warrants special attention. Fluorinated organic compounds can exhibit unique reactivity and require diligent handling and waste management protocols.[4][5]
Core PPE Requirements: A Multi-Barrier System
Based on the hazard analysis, a multi-layered PPE approach is required. The choice of equipment is dynamic and must be matched to the scale and nature of the operation. All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
| Protection Type | Minimum Requirement (e.g., Weighing Solids) | Elevated Risk Requirement (e.g., Potential for Splash) |
| Eye & Face | ANSI Z87.1-compliant safety goggles that provide a seal around the eyes. | Chemical splash goggles worn in conjunction with a full-face shield.[4][6] |
| Hand | Nitrile gloves. Check for tears before use and change immediately upon contamination or after extended use. | Double-gloving with nitrile gloves. |
| Body | Full-length, buttoned laboratory coat. | Chemical-resistant apron over a laboratory coat. |
| Footwear | Closed-toe, closed-heel shoes covering the entire foot.[6] | Chemical-resistant shoe covers may be considered for large-scale operations. |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with appropriate cartridges is necessary.[6] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is as crucial as the PPE itself. This protocol ensures that the protective barriers you establish are never compromised.
Step 1: Pre-Operation Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing air correctly.
-
Assemble all Materials: Have the chemical, reagents, glassware, and waste containers prepared and within the fume hood to minimize movement.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[7][8]
-
Inspect PPE: Carefully check all PPE for defects, such as cracks in goggles or pinholes in gloves.
Step 2: Donning PPE
The sequence of putting on PPE is designed to prevent cross-contamination.
-
Lab Coat: Don the lab coat, ensuring it is fully buttoned.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Handling this compound
-
Perform all manipulations, including weighing and transfers, deep within the fume hood.
-
Handle the solid material carefully to avoid generating dust.
-
If a small amount of material contaminates your outer glove, remove it immediately and replace it, without touching any personal items.
Step 4: Doffing PPE
This sequence is critical to avoid transferring contaminants from the PPE to your skin or clothing.
-
Gloves: Remove gloves first, peeling them off from the cuff towards the fingertips, turning them inside out.
-
Lab Coat: Remove the lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothing.
-
Goggles/Face Shield: Remove eye and face protection last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][3]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
Contingency and Disposal Plan
Preparedness for unexpected events is a hallmark of a professional laboratory environment.
Emergency First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so and seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Waste Disposal
The aquatic toxicity of this compound necessitates meticulous waste management.
-
Segregation: All waste containing this compound, including contaminated gloves, wipes, and residual material, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Compatibility: Do not mix this waste stream with incompatible materials, such as strong oxidizing agents.[4]
-
Disposal: Dispose of the hazardous waste container through your institution's environmental health and safety office.[3][9] Under no circumstances should this material be discharged into drains or regular trash.[3]
By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a robust and trustworthy safety system that protects you, your colleagues, and your research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Some considerations in the handling of fluorine and the chlorine fluorides - UNT Digital Library [digital.library.unt.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
